Product packaging for 3-cyano-1H-indole-7-carboxylic Acid(Cat. No.:CAS No. 443144-25-0)

3-cyano-1H-indole-7-carboxylic Acid

Cat. No.: B1280462
CAS No.: 443144-25-0
M. Wt: 186.17 g/mol
InChI Key: FDASYGXNFLWEMM-UHFFFAOYSA-N
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Description

3-cyano-1H-indole-7-carboxylic Acid is a useful research compound. Its molecular formula is C10H6N2O2 and its molecular weight is 186.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2O2 B1280462 3-cyano-1H-indole-7-carboxylic Acid CAS No. 443144-25-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-1H-indole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-4-6-5-12-9-7(6)2-1-3-8(9)10(13)14/h1-3,5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDASYGXNFLWEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292413
Record name 3-Cyano-1H-indole-7-carboxylic acid
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Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443144-25-0
Record name 3-Cyano-1H-indole-7-carboxylic acid
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Record name 3-Cyano-1H-indole-7-carboxylic acid
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Record name 3-cyano-1H-indole-7-carboxylic acid
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Foundational & Exploratory

3-Cyano-1H-indole-7-carboxylic Acid: A Technical Guide to a Key Pharmacophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-1H-indole-7-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid indole scaffold, combined with the electron-withdrawing cyano group and the carboxylic acid moiety, provides a versatile platform for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, physicochemical properties, and its role as a core scaffold in the development of potent and selective inhibitors of key biological targets, including the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the N6-methyladenosine (m6A) methyltransferase METTL3. Detailed experimental protocols for relevant biological assays and visualizations of associated signaling pathways are also presented to facilitate further research and development.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₁₀H₆N₂O₂ and a molecular weight of 186.17 g/mol .

PropertyValueReference
CAS Number 443144-25-0
Molecular Formula C₁₀H₆N₂O₂
Molecular Weight 186.17 g/mol
Canonical SMILES C1=CC2=C(C(=C1)C(=O)O)NC=C2C#N

Synthesis

General Experimental Protocol for the Synthesis of 1,2-Disubstituted-3-cyanoindoles

This protocol describes a general method for the synthesis of 1,2-disubstituted-3-cyano indoles from the corresponding N-(o-tolyl)benzamides.[1][2]

Materials:

  • Substituted N-(o-tolyl)benzamide (starting material)

  • Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Screw-cap vial

  • Magnetic stir bar

  • Oil bath

Procedure:

  • To a screw-cap vial equipped with a magnetic stir bar, add the starting N-(o-tolyl)benzamide (0.5 mmol), potassium cyanide (2 mmol, 4 equivalents), and DMSO (1 mL).

  • Place the vial in a preheated oil bath at 100 °C and stir for 12 hours.

  • After 12 hours, add DBN (1.5 mmol, 3 equivalents) to the reaction mixture and continue stirring at 100 °C for an additional 12 hours.

  • After the reaction is complete, pour the mixture into water and extract the product with dichloromethane (3 x portions).

  • Combine the organic layers and wash them three times with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1,2-disubstituted-3-cyanoindole.

Logical Workflow for the Synthesis of 3-Cyanoindoles:

IGF1R_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS IRS IGF1R->IRS Inhibitor 3-Cyano-1H-indole-7- carboxylic acid derivative Inhibitor->IGF1R Allosteric Inhibition PI3K PI3K IRS->PI3K RAS RAS IRS->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation METTL3_Pathway METTL3_14 METTL3/METTL14 Complex m6A_RNA m6A-mRNA METTL3_14->m6A_RNA Methylation SAM SAM SAM->METTL3_14 Inhibitor 3-Cyano-1H-indole-7- carboxylic acid derivative Inhibitor->METTL3_14 Competitive Inhibition RNA mRNA RNA->METTL3_14 YTHDF_Readers YTHDF Readers m6A_RNA->YTHDF_Readers Translation_Regulation mRNA Translation Regulation YTHDF_Readers->Translation_Regulation Oncogenes Oncogenes (e.g., MYC, BCL2) Translation_Regulation->Oncogenes Cancer_Progression Cancer Progression Oncogenes->Cancer_Progression G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Enzyme (METTL3/14) - Substrate (RNA) - Cofactor ([3H]-SAM) - Test Compound (Serial Dilutions) mixing Mix Enzyme, Substrate, & Test Compound in Assay Plate reagents->mixing initiation Initiate with [3H]-SAM mixing->initiation incubation Incubate at Room Temperature initiation->incubation stop Stop Reaction incubation->stop capture Capture Substrate on Filter Plate stop->capture wash Wash to Remove Unincorporated [3H]-SAM capture->wash scintillation Add Scintillation Fluid wash->scintillation read Read on Scintillation Counter scintillation->read analysis Calculate % Inhibition Determine IC50 read->analysis

References

An In-depth Technical Guide to 3-cyano-1H-indole-7-carboxylic acid: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-cyano-1H-indole-7-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, and key biological applications, with a particular focus on its role as a scaffold for the development of potent and selective allosteric inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R). Detailed experimental protocols for its synthesis and for the biological evaluation of its derivatives are provided, alongside visualizations of relevant signaling pathways and experimental workflows.

Chemical Structure and Properties

This compound is an indole derivative characterized by a nitrile group at the C3 position and a carboxylic acid group at the C7 position of the indole ring.

Chemical Structure:

Molecular Formula: C₁₀H₆N₂O₂[1][2]

Molecular Weight: 186.17 g/mol [1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound
CAS Number 443144-25-0[1][2]
Canonical SMILES C1=CC2=C(C(=C1)C(=O)O)NC=C2C#N[1]
InChI InChI=1S/C10H6N2O2/c11-4-6-5-12-9-7(6)2-1-3-8(9)10(13)14/h1-3,5,12H,(H,13,14)
Appearance White to off-white powder (predicted)
Melting Point Not experimentally determined
Boiling Point Not experimentally determined
Solubility Soluble in organic solvents like DMSO and DMF (predicted)
  • ¹H NMR: Aromatic protons on the indole ring are expected to appear in the range of 7.0-8.5 ppm. The proton on the indole nitrogen (N-H) would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The proton on the carboxylic acid group would also be a broad singlet, typically in the region of 12-13 ppm.

  • ¹³C NMR: The carbon of the nitrile group (C≡N) is expected to resonate around 115-120 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield, typically in the 165-185 ppm region. The aromatic carbons of the indole ring will appear between 110 and 140 ppm.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a strong C=O stretch from the carboxylic acid (around 1680-1710 cm⁻¹), and a sharp C≡N stretch from the nitrile group (around 2220-2260 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z = 186.17. Common fragmentation patterns for indole carboxylic acids involve the loss of water (H₂O) and carbon monoxide (CO).

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be constructed based on established methods for the synthesis of substituted indoles. A common approach involves the construction of the indole ring system followed by functional group modifications. One possible retro-synthetic approach is outlined below.

Diagram 1: Retrosynthetic Analysis of this compound

G cluster_0 Target Molecule cluster_1 Key Steps This compound This compound Methyl 3-cyano-1H-indole-7-carboxylate Methyl 3-cyano-1H-indole-7-carboxylate This compound->Methyl 3-cyano-1H-indole-7-carboxylate Hydrolysis Functional Group Interconversion Functional Group Interconversion Indole Ring Formation Indole Ring Formation Starting Materials Starting Materials Substituted Phenylhydrazine\n+ α-ketoester Substituted Phenylhydrazine + α-ketoester Methyl 3-cyano-1H-indole-7-carboxylate->Substituted Phenylhydrazine\n+ α-ketoester Fischer Indole Synthesis

Caption: Retrosynthetic approach for this compound.

Experimental Protocol: Proposed Synthesis

A potential synthetic route could involve the Fischer indole synthesis from a suitably substituted phenylhydrazine and an α-ketoester, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Methyl 3-cyano-1H-indole-7-carboxylate

  • Reactants: (2-methoxycarbonylphenyl)hydrazine and ethyl 2-cyano-3-oxobutanoate.

  • Procedure:

    • Dissolve (2-methoxycarbonylphenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

    • Add ethyl 2-cyano-3-oxobutanoate (1.1 equivalents) to the solution.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography to yield methyl 3-cyano-1H-indole-7-carboxylate.

Step 2: Hydrolysis to this compound

  • Reactant: Methyl 3-cyano-1H-indole-7-carboxylate.

  • Procedure:

    • Suspend methyl 3-cyano-1H-indole-7-carboxylate (1 equivalent) in a mixture of methanol and water.

    • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (3-5 equivalents).

    • Heat the mixture to reflux until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., hydrochloric acid) to a pH of 2-3.

    • Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

Biological Activity and Drug Development Applications

While initially investigated in the context of various signaling pathways, the primary and most well-documented biological application of this compound is as a molecular scaffold for the development of allosteric inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R).

3.1. Allosteric Inhibition of IGF-1R

Research has demonstrated that derivatives of this compound are potent and selective allosteric inhibitors of IGF-1R.[3][4] One notable example is this compound {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, which exhibits nanomolar biochemical and micromolar cellular activity against IGF-1R.[3][4]

These inhibitors bind to a pocket adjacent to the ATP-binding site, known as a type III binding site, inducing a conformational change in the receptor that leads to its inactivation.[1] This allosteric mechanism of action is a promising strategy for achieving high selectivity over the closely related insulin receptor (IR), thereby minimizing potential off-target effects.

Table 2: Biological Activity of a this compound Derivative against IGF-1R

CompoundBiochemical IC₅₀ (IGF-1R)Cellular IC₅₀ (p-IGF-1R)Reference
{1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide derivative0.4 µM2.2 µM[1]

3.2. IGF-1R Signaling Pathway

The IGF-1R is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival. Its signaling pathway is often dysregulated in various cancers.

Diagram 2: Simplified IGF-1R Signaling Pathway and Point of Inhibition

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binds and Activates PI3K PI3K IGF-1R->PI3K Phosphorylates RAS RAS IGF-1R->RAS AKT AKT PI3K->AKT Cell Proliferation & Survival Cell Proliferation & Survival AKT->Cell Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation & Survival Inhibitor 3-cyano-1H-indole- 7-carboxylic acid Derivative Inhibitor->IGF-1R Allosteric Inhibition

Caption: Inhibition of the IGF-1R signaling pathway by a derivative.

Experimental Protocols

4.1. Biochemical IGF-1R Kinase Assay

This protocol describes an in vitro assay to determine the inhibitory activity of compounds against the IGF-1R kinase domain.

Diagram 3: Workflow for Biochemical IGF-1R Kinase Assay

G Start Start Prepare Reagents Prepare Kinase Buffer, Enzyme, Substrate, ATP, and Test Compound Dilutions Start->Prepare Reagents Plate Coating Coat 96-well plate with poly(Glu, Tyr) substrate Prepare Reagents->Plate Coating Reaction Incubation Add Kinase, Test Compound, and ATP to wells. Incubate at 37°C. Plate Coating->Reaction Incubation Detection Add anti-phosphotyrosine antibody, followed by HRP-conjugated secondary antibody and substrate. Reaction Incubation->Detection Readout Measure absorbance at 492 nm Detection->Readout Data Analysis Calculate % inhibition and determine IC50 values Readout->Data Analysis End End Data Analysis->End G Start Start Cell Seeding Seed cells in a 96-well plate and grow to confluence. Start->Cell Seeding Serum Starvation Serum-starve cells to reduce basal receptor phosphorylation. Cell Seeding->Serum Starvation Inhibitor Treatment Treat cells with serial dilutions of the test compound. Serum Starvation->Inhibitor Treatment IGF-1 Stimulation Stimulate cells with IGF-1 to induce receptor phosphorylation. Inhibitor Treatment->IGF-1 Stimulation Cell Lysis Lyse cells to release proteins. IGF-1 Stimulation->Cell Lysis ELISA Perform sandwich ELISA to detect phosphorylated IGF-1R. Cell Lysis->ELISA Data Analysis Normalize to total protein and determine IC50 values. ELISA->Data Analysis End End Data Analysis->End

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-cyano-1H-indole-7-carboxylic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence detailing the mechanism of action of 3-cyano-1H-indole-7-carboxylic acid is limited in publicly available literature. This guide provides a comprehensive overview based on the established activities of structurally similar indole derivatives and compounds synthesized using this core scaffold. The information presented herein is intended to infer a probable mechanism of action and guide future research.

Executive Summary

This compound is a versatile chemical scaffold utilized as a building block in the synthesis of biologically active molecules.[1] While the specific mechanism of action for this compound itself is not extensively documented, analysis of its derivatives points towards primary inhibitory activities against two key enzyme families: Poly (ADP-ribose) polymerase (PARP) and receptor tyrosine kinases, particularly the Insulin-like Growth Factor-1 Receptor (IGF-1R). This guide will delve into the inferred mechanisms, supported by data from related compounds, and provide detailed experimental protocols for assessing these activities.

Inferred Mechanisms of Action

PARP Inhibition

A significant number of indole-based compounds, including derivatives of this compound, have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP).[2][3] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations.[4][5]

Signaling Pathway:

The primary mechanism of action of PARP inhibitors involves disrupting the repair of DNA single-strand breaks (SSBs).[5] When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with defective homologous recombination (HR) repair (e.g., BRCA-mutated cancers), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.[4]

PARP_Inhibition cluster_0 Normal DNA Repair cluster_1 PARP Inhibition in HR-Deficient Cells DNA_SSB DNA Single-Strand Break PARP PARP Activation DNA_SSB->PARP BER Base Excision Repair PARP->BER DNA_Repaired DNA Repaired BER->DNA_Repaired DNA_SSB_Inhibited DNA Single-Strand Break PARP_Blocked PARP Trapping DNA_SSB_Inhibited->PARP_Blocked PARP_Inhibitor 3-cyano-1H-indole-7-carboxylic acid derivative (PARPi) PARP_Inhibitor->PARP_Blocked Replication_Fork_Collapse Replication Fork Collapse PARP_Blocked->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break Replication_Fork_Collapse->DNA_DSB HR_Deficiency Defective Homologous Recombination (e.g., BRCA mutation) DNA_DSB->HR_Deficiency Cell_Death Apoptosis / Cell Death HR_Deficiency->Cell_Death

Caption: PARP Inhibition Signaling Pathway.

IGF-1R Allosteric Inhibition

Derivatives of this compound have been identified as novel allosteric inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[6] Allosteric inhibition offers a promising approach for selectively targeting cellular signaling cascades, potentially with higher specificity than traditional ATP-competitive kinase inhibitors.[6]

Signaling Pathway:

IGF-1R is a receptor tyrosine kinase that, upon binding its ligand (IGF-1), autophosphorylates and activates downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation. An allosteric inhibitor would bind to a site on the receptor distinct from the ligand-binding or ATP-binding sites, inducing a conformational change that prevents receptor activation and subsequent downstream signaling.

IGF1R_Inhibition cluster_0 IGF-1R Activation cluster_1 Allosteric Inhibition IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K_AKT PI3K/AKT Pathway IGF1R->PI3K_AKT MAPK_ERK MAPK/ERK Pathway IGF1R->MAPK_ERK Cell_Effects_Active Proliferation, Survival PI3K_AKT->Cell_Effects_Active MAPK_ERK->Cell_Effects_Active Inhibitor 3-cyano-1H-indole-7-carboxylic acid derivative IGF1R_Inhibited IGF-1R (Inactive) Inhibitor->IGF1R_Inhibited Allosteric Binding No_Signal Signaling Blocked IGF1R_Inhibited->No_Signal Cell_Effects_Inactive Inhibition of Proliferation and Survival No_Signal->Cell_Effects_Inactive

Caption: Allosteric Inhibition of IGF-1R Signaling.

Quantitative Data from Structurally Related Compounds

The following table summarizes the inhibitory activities of representative indole-based compounds against PARP and IGF-1R.

Compound ClassTargetAssay TypeIC50 / KiReference
7-azaindole-1-carboxamidesPARP-1Enzyme InhibitionIC50 = 0.07 µM[7]
This compound derivativeIGF-1RBiochemical AssayNanomolar Range[6]
This compound derivativeIGF-1RCellular AssayMicromolar Range[6]
3-Substituted 1H-indole-2-carboxylic acid derivativeCysLT1Antagonist ActivityIC50 = 0.0059 µM[8]

Detailed Experimental Protocols

PARP Inhibition Assay (Homogeneous, Fluorescence-Based)

This protocol outlines a common method for assessing the inhibitory activity of compounds against PARP-1.

Workflow:

PARP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PARP-1 Enzyme - Histones (Substrate) - NAD+ (Biotinylated) - Test Compound Start->Prepare_Reagents Incubation Incubate Reagents (e.g., 60 min at 25°C) Prepare_Reagents->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Add_Detection Add Detection Reagents: - Streptavidin-Europium - Anti-PAR Antibody Stop_Reaction->Add_Detection Read_Signal Read TR-FRET Signal Add_Detection->Read_Signal Analyze_Data Data Analysis: Calculate IC50 Read_Signal->Analyze_Data

Caption: Workflow for a PARP Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM DTT).

    • Dilute PARP-1 enzyme, histones, and biotinylated NAD+ in the reaction buffer to desired concentrations.

    • Prepare serial dilutions of the test compound (e.g., starting from 100 µM).

  • Reaction Setup:

    • In a 384-well plate, add the test compound, PARP-1 enzyme, and histones.

    • Initiate the reaction by adding biotinylated NAD+.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a development reagent containing streptavidin-europium and an anti-poly(ADP-ribose) antibody conjugated to a fluorescent acceptor.

    • Incubate for a further 60 minutes to allow for the development of the detection signal.

  • Data Acquisition and Analysis:

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.

IGF-1R Kinase Activity Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a method for measuring the binding of a test compound to the IGF-1R kinase domain.

Workflow:

IGF1R_Assay_Workflow Start Start Prepare_Components Prepare Assay Components: - IGF-1R Kinase - Europium-labeled Antibody - Alexa Fluor 647 Tracer - Test Compound Start->Prepare_Components Combine_Reagents Combine Kinase, Antibody, and Test Compound Prepare_Components->Combine_Reagents Add_Tracer Add Fluorescent Tracer Combine_Reagents->Add_Tracer Incubate Incubate in the Dark (e.g., 60 min at RT) Add_Tracer->Incubate Read_FRET Read TR-FRET Signal Incubate->Read_FRET Calculate_Ki Data Analysis: Calculate Ki Read_FRET->Calculate_Ki

Caption: Workflow for an IGF-1R Kinase Binding Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the test compound.

  • Reaction Setup:

    • In a suitable microplate, combine the IGF-1R kinase, a europium-labeled anti-tag antibody, and the test compound.

    • Add a fluorescently labeled ATP-competitive tracer (e.g., Alexa Fluor 647 labeled).

  • Incubation:

    • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes).

  • Data Acquisition and Analysis:

    • Read the TR-FRET signal on a compatible plate reader. The signal will be low if the test compound displaces the tracer from the kinase's ATP binding site.

    • Calculate the percent inhibition and determine the IC50 or Ki value.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of potent inhibitors targeting key enzymes in oncology and other therapeutic areas. The inferred mechanisms of action, primarily through PARP and IGF-1R inhibition, highlight its potential in precision medicine.

Future research should focus on:

  • Direct Mechanistic Studies: Performing direct binding and enzymatic assays with this compound to unequivocally determine its primary targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of derivatives to optimize potency and selectivity for either PARP or IGF-1R.

  • Cell-Based and In Vivo Studies: Progressing lead compounds into more complex biological systems to validate their mechanism of action and assess their therapeutic potential.

  • Exploration of Other Targets: Given the versatility of the indole nucleus, screening against a broader panel of kinases and other enzyme classes may reveal novel activities.

References

Biological activity of 3-cyano-1H-indole-7-carboxylic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 3-Cyano-1H-indole-7-carboxylic Acid Derivatives as Allosteric IGF-1R Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biological activity of a novel class of this compound derivatives. These compounds have been identified as potent and selective allosteric inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in oncology. This document summarizes their quantitative inhibitory activities, details the experimental protocols for their evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[1][2] Its signaling pathways, including the PI3K/Akt and Ras-MAPK pathways, are often dysregulated in various cancers, making IGF-1R an attractive therapeutic target.[1][3] Allosteric inhibitors, which bind to sites other than the highly conserved ATP-binding pocket, offer a promising strategy for achieving high selectivity against other kinases, particularly the highly homologous Insulin Receptor (InsR).[4][5]

A novel class of allosteric IGF-1R inhibitors based on the this compound scaffold has been discovered.[4][5] The lead compound, this compound {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, demonstrates nanomolar biochemical potency and micromolar activity in cellular assays, with excellent selectivity over the Insulin Receptor.[4][5]

Quantitative Biological Data

The inhibitory activities of a series of this compound derivatives were evaluated in both biochemical and cellular assays against IGF-1R and the closely related InsR. The data, presented as IC50 values, are summarized in the table below for comparative analysis.

Compound IDModificationIGF-1R IC50 (µM) [Biochemical]InsR IC50 (µM) [Biochemical]Selectivity (InsR/IGF-1R)IGF-1R IC50 (µM) [Cellular, MCF-7]InsR IC50 (µM) [Cellular]
2 7-yl-indole amide2.5>50>204.5>30
3 4-yl-indole amide6.0355.840>30
7 7-yl-indole, 5-F1.82.51.44.1>30
10 7-yl-indole, 3-CN0.225.0235.0>30
11 7-yl-indole, 3-Cl0.355.0142.2>30
12 7-yl-indole, 3-Br0.456.0134.0>30

Data extracted from ACS Med. Chem. Lett. 2010, 1, 5, 199–203.[4]

Experimental Protocols

Recombinant IGF-1R and InsR Biochemical Assay

This protocol describes the in vitro kinase assay to determine the biochemical potency of the inhibitors.

  • Enzyme and Substrate Preparation: Recombinant human GST-IGF-1R kinase and a biotinylated peptide substrate are used.[2]

  • Reaction Mixture: The assay is typically performed in a buffer containing 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, and 50µM DTT.[6]

  • Inhibitor Addition: The this compound derivatives are dissolved in DMSO and added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by adding ATP. The mixture is incubated for a set period (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.[6]

  • Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescent assay kit such as ADP-Glo™.[6] Alternatively, the phosphorylated substrate can be detected using a phospho-tyrosine antibody in a DELFIA® (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) format.[2]

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular IGF-1R Phosphorylation Assay (MCF-7 Cells)

This protocol outlines the cell-based assay to assess the inhibition of IGF-1R autophosphorylation in a cellular context.

  • Cell Culture: Human breast cancer cells (MCF-7), which endogenously express IGF-1R, are cultured in appropriate media until they reach a suitable confluency.

  • Serum Starvation: Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor tyrosine kinase activity.

  • Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the test compounds for a defined time.

  • IGF-1 Stimulation: The cells are then stimulated with a sub-maximal concentration of IGF-1 (e.g., ~7.0 ng/mL) for a short period (e.g., 20 minutes) to induce IGF-1R autophosphorylation.[3]

  • Cell Lysis: The cells are lysed, and the protein concentration of the lysates is determined.

  • Phospho-IGF-1R Detection: The level of phosphorylated IGF-1R is quantified using a capture ELISA (Enzyme-Linked Immunosorbent Assay).[4] In this assay, a capture antibody binds total IGF-1R, and a detection antibody specific for the phosphorylated tyrosine residues is used for quantification.

  • Data Analysis: The IC50 values are determined by analyzing the dose-response curve of inhibitor concentration versus the level of IGF-1R phosphorylation.

Signaling Pathways and Experimental Visualization

Allosteric Inhibition of the IGF-1R Signaling Pathway

The this compound derivatives act as allosteric inhibitors of IGF-1R. They bind to a site distinct from the ATP-binding pocket, leading to a conformational change that prevents the receptor's kinase activity. This, in turn, blocks the downstream signaling cascades responsible for cell proliferation and survival.

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras Inhibitor 3-Cyano-1H-indole- 7-carboxylic acid derivative Inhibitor->IGF1R Allosteric Binding Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK MAPK Ras->MAPK MAPK->Proliferation

Caption: Allosteric inhibition of the IGF-1R signaling pathway.

Workflow for Biochemical IC50 Determination

The following diagram illustrates the key steps involved in determining the biochemical IC50 values for the inhibitors.

Biochemical_Assay_Workflow start Start reagents Prepare Reagents: - IGF-1R/InsR Enzyme - Biotinylated Peptide Substrate - Assay Buffer start->reagents reaction Set up Kinase Reaction: Enzyme + Substrate + Inhibitor reagents->reaction inhibitor Prepare Serial Dilutions of Inhibitor inhibitor->reaction initiate Initiate Reaction with ATP Incubate at RT reaction->initiate detect Detect Kinase Activity (e.g., ADP-Glo™) initiate->detect analyze Analyze Data: Plot % Inhibition vs. [Inhibitor] detect->analyze ic50 Calculate IC50 Value analyze->ic50 end End ic50->end Cellular_Assay_Workflow start Start culture Culture MCF-7 Cells start->culture starve Serum Starve Cells culture->starve treat Treat with Inhibitor (Varying Concentrations) starve->treat stimulate Stimulate with IGF-1 treat->stimulate lyse Lyse Cells stimulate->lyse elisa Perform Phospho-IGF-1R ELISA lyse->elisa analyze Analyze ELISA Data elisa->analyze ic50 Determine Cellular IC50 analyze->ic50 end End ic50->end

References

The Emergence of 3-Cyano-1H-indole-7-carboxylic Acid Derivatives as Allosteric IGF-1R Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-1H-indole-7-carboxylic acid has emerged as a scaffold of significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies. This technical guide provides a comprehensive review of the available literature on this compound, with a primary focus on its role as a precursor to potent and selective allosteric inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R). This document details the synthesis, biological activity, and mechanism of action of its derivatives, offering valuable insights for researchers in oncology and drug discovery.

Chemical Properties and Synthesis

This compound is a heterocyclic compound with the molecular formula C₁₀H₆N₂O₂.[1][2] While a detailed, publicly available synthesis protocol for this specific molecule is not readily found in the literature, a plausible synthetic route can be conceptualized based on the availability of its methyl ester, methyl 3-cyano-1H-indole-7-carboxylate. The synthesis would likely involve the hydrolysis of this ester under basic or acidic conditions to yield the desired carboxylic acid. The general synthetic scheme for related 3-cyanoindoles often involves the reaction of an appropriately substituted indole with a cyanating agent.

Biological Activity: Allosteric Inhibition of IGF-1R

The primary therapeutic relevance of this compound lies in its use as a scaffold for the synthesis of allosteric inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key signaling protein implicated in cancer cell proliferation, survival, and resistance to therapy.

A seminal study by Velcicky et al. identified a derivative, This compound {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide (referred to as compound 10 in their research), as a potent, nanomolar allosteric inhibitor of IGF-1R.[3][4][5] This compound demonstrated high biochemical potency and selectivity for IGF-1R over the closely related Insulin Receptor (InsR).

Quantitative Data on IGF-1R Inhibition

The inhibitory activities of compound 10 and its analogs were determined using a biochemical kinase assay and a cellular phosphorylation assay. The key quantitative data are summarized in the table below.

Compound NumberR⁴IGF-1R IC₅₀ (μM)InsR IC₅₀ (μM)p-IGF-1R (cellular) IC₅₀ (μM)
2 HHHH2.51010
4 FHHH1.05.05.0
5 OMeHHH2.01010
6 ClHHH1.5107.0
7 HFHH2.02.84.0
8 HHFH1.55.03.0
9 HHHF1.05.02.2
10 HHCNH0.49.03.5
11 FHCNH0.22.83.0
12 HHHCN3.5>3040

Data extracted from Velcicky et al., ACS Med Chem Lett. 2010.[4]

Experimental Protocols

Synthesis of this compound {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide (Compound 10)

A detailed experimental protocol for the synthesis of the lead compound is provided in the supplementary information of the pivotal study. The synthesis involves the coupling of this compound with a piperidine-containing amine.

Workflow for the Synthesis of Compound 10

G A This compound C Amide Coupling (e.g., HATU, DIPEA, DMF) A->C B {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amine B->C D Compound 10 (this compound {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide) C->D

Caption: Synthetic workflow for the amide coupling reaction.

Biochemical IGF-1R Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

The biochemical potency of the inhibitors was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase binding assay.

Materials:

  • IGF-1R kinase

  • Europium-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (serially diluted)

  • 384-well plate

  • Plate reader capable of TR-FRET detection

Protocol:

  • Prepare a 3X solution of the test compound in Kinase Buffer A.

  • Prepare a 3X mixture of the IGF-1R kinase and the Eu-labeled antibody in Kinase Buffer A.

  • Prepare a 3X solution of the kinase tracer in Kinase Buffer A.

  • In a 384-well plate, add 5 µL of the 3X test compound solution.

  • Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Add 5 µL of the 3X tracer solution to each well.

  • Incubate the plate for 1 hour at room temperature, protected from light.

  • Read the plate on a TR-FRET capable plate reader, measuring emission at 615 nm (donor) and 665 nm (acceptor) following excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and determine the IC₅₀ values from the dose-response curves.

Workflow for the LanthaScreen® Assay

G cluster_0 Assay Plate Preparation A Add 3X Test Compound B Add 3X Kinase/Antibody Mix A->B C Add 3X Tracer B->C D Incubate 1 hour at RT C->D E Read TR-FRET Signal D->E F Data Analysis (IC50 determination) E->F

Caption: Workflow for the IGF-1R biochemical kinase assay.

Cellular Phospho-IGF-1R ELISA

The cellular activity of the inhibitors was assessed by measuring the inhibition of IGF-1-induced IGF-1R phosphorylation in a cellular context (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • Cell culture medium and serum

  • IGF-1 ligand

  • Test compounds (serially diluted)

  • Lysis buffer

  • ELISA plate pre-coated with an IGF-1R capture antibody

  • Detection antibody specific for phosphorylated IGF-1R (e.g., anti-phospho-Tyr1135/1136)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Plate reader for absorbance measurement

Protocol:

  • Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

  • Serum-starve the cells for 24 hours.

  • Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.

  • Stimulate the cells with IGF-1 (e.g., 10 ng/mL) for 10-15 minutes.

  • Aspirate the medium and lyse the cells.

  • Transfer the cell lysates to the ELISA plate pre-coated with the IGF-1R capture antibody and incubate.

  • Wash the plate and add the anti-phospho-IGF-1R detection antibody.

  • Wash the plate and add the HRP-conjugated secondary antibody.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Determine the IC₅₀ values from the dose-response curves.

IGF-1R Signaling Pathway

IGF-1R activation by its ligand, IGF-1, triggers a cascade of intracellular signaling events that are crucial for cell growth and survival. The two primary downstream pathways are the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. Allosteric inhibitors, such as the derivatives of this compound, bind to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents kinase activation and subsequent downstream signaling.

IGF1R_Pathway cluster_0 PI3K/Akt Pathway cluster_1 Ras/MAPK Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc Inhibitor 3-Cyano-1H-indole-7- carboxylic acid derivative (Allosteric Inhibitor) Inhibitor->IGF1R PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival mTOR->Proliferation_Survival Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression

Caption: The IGF-1R signaling pathway and the point of allosteric inhibition.

Conclusion

This compound serves as a valuable building block for the development of a novel class of allosteric IGF-1R inhibitors. The lead compound derived from this scaffold exhibits nanomolar potency and high selectivity, making it a promising candidate for further preclinical and clinical development. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers aiming to explore and expand upon this important area of cancer drug discovery.

References

Discovery of 3-cyano-1H-indole-7-carboxylic acid as a Potent and Selective Allosteric IGF-1R Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical whitepaper details the discovery and characterization of a novel class of allosteric inhibitors of IGF-1R, with a focus on the lead compound, 3-cyano-1H-indole-7-carboxylic acid {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide. This document provides a comprehensive overview of the quantitative biochemical and cellular data, detailed experimental methodologies, and a visual representation of the underlying biological pathways and discovery workflow.

Introduction

The development of selective kinase inhibitors presents a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome. Allosteric inhibitors, which bind to sites distinct from the active site, offer a promising strategy to achieve greater selectivity. This guide focuses on a series of indole-butyl-amine derivatives that were identified as allosteric inhibitors of IGF-1R. Through systematic structure-activity relationship (SAR) studies, this compound {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, herein referred to as compound 10 , emerged as a potent and selective inhibitor with nanomolar biochemical activity.[1][2][3]

IGF-1R Signaling Pathway

The IGF-1R signaling cascade is initiated by the binding of its ligands, IGF-1 or IGF-2. This binding event induces a conformational change in the receptor, leading to autophosphorylation of tyrosine residues within the intracellular kinase domain. This activation triggers the recruitment of substrate proteins, primarily Insulin Receptor Substrate (IRS) and Shc. Phosphorylated IRS and Shc act as docking sites for downstream signaling molecules, leading to the activation of two major pathways: the PI3K/Akt/mTOR pathway, which is predominantly involved in cell survival and proliferation, and the Ras/Raf/MAPK pathway, which primarily regulates gene expression and cell growth.

IGF1R_Signaling_Pathway IGF1 IGF-1 / IGF-2 IGF1R IGF-1R IGF1->IGF1R Binds IRS1 IRS-1 IGF1R->IRS1 Phosphorylates Shc Shc IGF1R->Shc Phosphorylates PI3K PI3K IRS1->PI3K Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression & Cell Growth ERK->GeneExpression Inhibitor 3-cyano-1H-indole- 7-carboxylic acid Inhibitor->IGF1R Allosterically Inhibits

Figure 1: IGF-1R Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The inhibitory activity of the lead compound 10 and its analogs was evaluated using both a biochemical recombinant enzyme assay and a cell-based assay measuring IGF-1R phosphorylation in MCF-7 breast cancer cells. The data are summarized below.

Table 1: Biochemical IC50 Values against IGF-1R and InsR
CompoundRXYZIGF-1R IC50 (µM)[2][3]InsR IC50 (µM)[2][3]Selectivity (InsR/IGF-1R)
1 HHHH10>30>3
2 HHHH2.5>30>12
3 HHHH6.01.00.17
4 CH₃HHH2.7>30>11
5 C₂H₅HHH3.6>30>8.3
6 HHHCHO0.91011.1
7 HHHCOCH₃4.66.51.4
8 HHHCOCF₃4.07.51.9
9 HHHCONH₂4.9102.0
10 HHHCN0.49.022.5
11 HFHCN0.21155
12 HHCNH3.5>30>8.6

Note: The general structure for the compounds is an indole-butyl-piperidine scaffold with substitutions at positions R, X, Y, and Z on the indole rings.

Table 2: Cellular IC50 Values for Inhibition of IGF-1R Phosphorylation in MCF-7 Cells
CompoundCellular IGF-1R IC50 (µM)[2][3]
1 40
2 13
3 20
4 10
5 15
6 3.5
7 10
8 8.0
9 10
10 2.2
11 2.5
12 10

Experimental Protocols

The following sections provide detailed methodologies for the key experiments performed in the discovery and characterization of the this compound based inhibitors.

Biochemical IGF-1R Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the recombinant IGF-1R kinase domain. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human IGF-1R kinase domain

  • Biotinylated poly-Glu-Tyr (4:1) substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Test compounds dissolved in DMSO

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add the IGF-1R enzyme to the wells of the microplate.

  • Add the test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

  • Incubate the reaction for a specified time (e.g., 60-90 minutes) at room temperature.

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC) and incubate for at least 60 minutes at room temperature to allow for signal development.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for Europium and 665 nm for APC).

  • Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.

Cellular IGF-1R Phosphorylation Assay (Capture ELISA in MCF-7 Cells)

This assay measures the inhibition of IGF-1-induced autophosphorylation of IGF-1R in a cellular context.

Materials:

  • MCF-7 human breast cancer cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium for starvation

  • Recombinant human IGF-1

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • 96-well microplates pre-coated with an anti-IGF-1R capture antibody

  • Detection antibody: anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader for absorbance measurement

Procedure:

  • Seed MCF-7 cells in 96-well culture plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with a pre-determined concentration of IGF-1 (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

  • Aspirate the medium and lyse the cells with lysis buffer.

  • Transfer the cell lysates to the anti-IGF-1R capture antibody-coated microplate.

  • Incubate for 2 hours at room temperature to allow the receptor to bind to the capture antibody.

  • Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.

  • Wash the plate again to remove unbound detection antibody.

  • Add TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Plot the absorbance values against the compound concentration to calculate the cellular IC50.

Visualization of Experimental and Logical Workflows

Inhibitor Discovery Workflow

The discovery of the this compound based inhibitors followed a structured workflow, beginning with a high-throughput screen and progressing through hit-to-lead optimization and detailed characterization.

Discovery_Workflow Screening High-Throughput Screening HitValidation Hit Validation (Biochemical Assay) Screening->HitValidation SAR Structure-Activity Relationship (SAR) Studies HitValidation->SAR LeadOptimization Lead Optimization SAR->LeadOptimization CellularAssay Cellular Potency & Selectivity Assays LeadOptimization->CellularAssay StructuralStudies X-ray Crystallography LeadOptimization->StructuralStudies LeadCandidate Lead Candidate (Compound 10) CellularAssay->LeadCandidate StructuralStudies->LeadCandidate

Figure 2: Workflow for the Discovery of the Lead Inhibitor.

Mechanism of Allosteric Inhibition

X-ray crystallographic studies of compound 10 in complex with the IGF-1R kinase domain (PDB: 3LW0) revealed that it does not bind to the ATP-binding pocket. Instead, it occupies an allosteric site adjacent to the DFG motif in the activation loop. This binding mode stabilizes an inactive conformation of the kinase, thereby preventing catalysis.

Allosteric_Inhibition Kinase_ATP ATP Binding Site DFG Motif Activation Loop AllostericSite Allosteric Binding Site AllostericSite->Kinase_ATP:dfg Induces Conformational Change ATP ATP ATP->Kinase_ATP:c Binds Inhibitor Compound 10 Inhibitor->AllostericSite Binds

Figure 3: Logical Diagram of Allosteric Inhibition.

Conclusion

The discovery of this compound {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide represents a significant advancement in the development of selective IGF-1R inhibitors. The allosteric mechanism of action provides a basis for its high selectivity over the closely related insulin receptor. The data and methodologies presented in this guide offer a comprehensive resource for researchers in the field of kinase inhibitor discovery and cancer therapeutics. Further optimization of this chemical scaffold could lead to the development of clinical candidates for the treatment of IGF-1R-driven malignancies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Indole Carboxylic Acids

This guide provides a comprehensive overview of the core physicochemical properties of indole carboxylic acids, a class of compounds essential for drug discovery and development. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

Indole carboxylic acids are characterized by an indole bicyclic structure fused to a carboxylic acid group. The position of the carboxyl group significantly influences the molecule's properties. The most commonly studied isomers are Indole-2-carboxylic acid and Indole-3-carboxylic acid.

General Properties

The fundamental physicochemical properties such as molecular weight, melting point, pKa, and the octanol-water partition coefficient (logP) are critical for predicting a compound's behavior in biological systems.

PropertyIndole-2-carboxylic acidIndole-3-carboxylic acid
CAS Number 1477-50-5[1]771-50-6[2]
Molecular Formula C₉H₇NO₂[1]C₉H₇NO₂[3]
Molecular Weight 161.16 g/mol [4]161.16 g/mol [3][5]
Melting Point (°C) 202-206232-234 (dec.)[2], 206.5[3][6]
pKa Data not available in sources3.90 (Predicted)[2]
logP 2.31[4]1.99[3][6]
Enthalpy of Formation (gas, kJ·mol⁻¹) -223.6 ± 0.8 (Computed)[7]-222.2 ± 3.5 (Experimental)[7]
Solubility

Solubility is a key determinant of bioavailability and formulation feasibility. It is highly dependent on the solvent and temperature.

Table 2.1: Solubility of Indole-2-carboxylic Acid in Various Solvents The solubility of Indole-2-carboxylic acid was measured across a temperature range of 278.15 K to 360.15 K. Data indicates that solubility generally increases with temperature in the tested solvents.[8]

Solvent
Water
Methanol
Ethanol
1-Propanol
2-Propanol
1-Butanol
Ethyl acetate
Dichloromethane
Toluene
1,4-Dioxane
Quantitative data across the full temperature range can be found in the cited literature.[8]

Table 2.2: Solubility of Indole-3-carboxylic Acid

SolventSolubilityReference
95% Ethanol50 mg/mL[2]
DMSO32 mg/mL[5]
MethanolSoluble[2]
Boiling WaterInsoluble[2]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols.

Determination of pKa by Potentiometric Titration

This method measures the pH of a solution after incremental additions of a titrant to determine the acid dissociation constant.

Methodology:

  • Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 for precise pH measurements.[9]

  • Sample Preparation: Prepare a sample solution of the indole carboxylic acid (e.g., 1 mM) in an appropriate solvent.[9] To maintain constant ionic strength, a solution of 0.15 M potassium chloride can be used.[9]

  • Inert Atmosphere: Purge the solution with nitrogen gas to displace dissolved carbon dioxide and other gases, ensuring a controlled environment.[9]

  • Titration: Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode.[9] Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[9]

  • Data Collection: Titrate the solution by adding small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH).[9] Record the pH value after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH values against the volume of titrant added. The inflection point of the resulting sigmoid curve corresponds to the pKa of the compound.[10]

Determination of logP (Octanol-Water Partition Coefficient)

logP is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology 1: Shake-Flask Method This is the "gold standard" for logP determination.[11]

  • Preparation: Prepare a solution of the compound in either n-octanol or water (pre-saturate each solvent with the other).[12]

  • Partitioning: Add a known volume of the solution to a flask containing a known volume of the other solvent.

  • Equilibration: Seal the flask and shake it until the compound has fully partitioned between the two phases and equilibrium is reached.[11]

  • Phase Separation: Allow the two phases (n-octanol and water) to separate completely. This can be aided by centrifugation.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[11][12]

  • Calculation: Calculate logP using the formula: LogP = log₁₀ ([concentration in octanol] / [concentration in water]).[13]

Methodology 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) This is a faster, high-throughput method for estimating logP.[14]

  • System Setup: Use a reverse-phase HPLC column (e.g., C18).[15]

  • Calibration: Create a calibration curve by injecting a series of reference compounds with well-established logP values and recording their retention times.[14]

  • Sample Analysis: Inject the indole carboxylic acid sample under the same chromatographic conditions.

  • Calculation: Determine the retention time of the sample and use the calibration curve to interpolate its logP value.

Determination of Aqueous Solubility

Methodology 1: Equilibrium Shake-Flask Method

  • Equilibration: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest.[16]

  • Mixing: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration.[16]

  • Analysis: Determine the concentration of the compound in the clear supernatant using an appropriate analytical method (e.g., HPLC, LC-MS).

Methodology 2: Laser Monitoring (Synthetic Method) This technique is used to measure solubility as a function of temperature.[8]

  • Setup: Place a mixture of the solute and solvent in a jacketed glass vessel equipped with a magnetic stirrer and a precise thermometer.

  • Observation: Pass a laser beam through the vessel to a detector.

  • Heating/Cooling: Gradually change the temperature of the mixture.

  • Endpoint Detection: The temperature at which the last solid crystal dissolves (observed by a sharp change in the laser signal) is recorded as the saturation temperature for that specific concentration.[8] This process is repeated for different concentrations to build a solubility curve.

Biological Significance & Signaling Pathways

Indole carboxylic acids are not merely synthetic intermediates; they are biologically active molecules involved in diverse signaling pathways.

  • Neurological Activity: Indole-2-carboxylic acid is a specific and competitive inhibitor of the glycine potentiation of the NMDA-gated current, highlighting its role as an antagonist at the NMDA receptor.[17]

  • Anticancer Potential: Indole-3-carboxylic acid has been shown to be cytotoxic to human lung (A549) and breast (MCF-7) cancer cells.[2] It can also enhance the anti-cancer effects of doxorubicin by inducing cellular senescence in colorectal cancer cells.[18] Furthermore, novel derivatives of indole-6-carboxylic acid have been developed as inhibitors of EGFR and VEGFR-2, key targets in cancer therapy.[19]

  • Plant Biology: In plants like Arabidopsis, derivatives of indole-3-carboxylic acid are synthesized from tryptophan and play a role in pathogen defense.[20]

  • Serotonin Receptor Modulation: Certain derivatives, such as 1-pentyl-indole-3-carboxylic acid (a metabolite of a synthetic cannabinoid), act as partial agonists at the 5-HT2A receptor.[21]

Mandatory Visualizations

Workflow and Pathway Diagrams

The following diagrams, rendered using Graphviz, illustrate key experimental and biological processes related to indole carboxylic acids.

G General Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation synthesis Synthesis of Indole Carboxylic Acid purification Purification (e.g., Recrystallization) synthesis->purification sol_test Solubility Screening purification->sol_test pka_det pKa Determination (Potentiometry) sol_test->pka_det logp_det logP Determination (Shake-Flask/HPLC) sol_test->logp_det invitro In Vitro Assays (e.g., Receptor Binding) pka_det->invitro logp_det->invitro invivo In Vivo Studies (PK/PD) invitro->invivo

Caption: Workflow for characterization of indole carboxylic acids.

G Simplified Biosynthesis of Indole-3-Carboxylic Acid Derivatives in Plants tryptophan Tryptophan ipa_path Indole-3-acetaldoxime tryptophan->ipa_path ian Indole-3-acetonitrile ipa_path->ian icoh Indole-3-carboxylic acid (ICOOH) Derivatives ian->icoh

Caption: Plant biosynthesis of ICOOH derivatives from tryptophan.[20]

G Logic Flow for Aqueous Solubility Classification result result start Soluble in Water? acidic pH <= 4? start->acidic Yes res_insoluble Water Insoluble start->res_insoluble No basic pH >= 8? acidic->basic No nahco3 Soluble in 5% NaHCO₃? acidic->nahco3 Yes res_amine Base (Amine) basic->res_amine Yes res_neutral Neutral Compound basic->res_neutral No naoh Soluble in 5% NaOH? nahco3->naoh No res_acid Strong Acid (Carboxylic Acid) nahco3->res_acid Yes res_phenol Weak Acid (Phenol) naoh->res_phenol Yes naoh->res_neutral No

Caption: Flowchart for classifying compounds by solubility.[22]

References

In-Depth Technical Guide: 3-cyano-1H-indole-7-carboxylic acid (CAS 443144-25-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-cyano-1H-indole-7-carboxylic acid, a key heterocyclic building block with significant potential in medicinal chemistry. This document details its physicochemical properties, a plausible synthetic route, spectroscopic characteristics, and its notable role as a core fragment in the development of allosteric inhibitors for the Insulin-like Growth Factor-1 Receptor (IGF-1R), a critical target in oncology.

Physicochemical Properties

PropertyValueSource
CAS Number 443144-25-0---
Molecular Formula C₁₀H₆N₂O₂[1]
Molecular Weight 186.17 g/mol [1]
Appearance Expected to be a solidGeneral knowledge
Melting Point Not available---
Boiling Point Not available---
Solubility Not available---

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established methods for the synthesis of substituted indoles and the cyanation of the indole nucleus, a plausible multi-step synthetic pathway is proposed below. This pathway commences with a commercially available substituted aniline.

Proposed Synthetic Pathway

A potential route to this compound could involve a Fischer indole synthesis followed by a late-stage cyanation.

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Cyanation cluster_3 Step 4: Ester Hydrolysis Start 2-Amino-3-methylbenzoic acid Hydrazone Hydrazone Intermediate Start->Hydrazone 1. NaNO₂, HCl 2. Na₂SO₃ 3. Ethyl pyruvate IndoleEster Methyl 3-methyl-1H-indole-7-carboxylate Hydrazone->IndoleEster Acid catalyst (e.g., H₂SO₄), Heat Bromination Methyl 3-(bromomethyl)-1H-indole-7-carboxylate IndoleEster->Bromination N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN) CyanoEster Methyl 3-cyano-1H-indole-7-carboxylate Bromination->CyanoEster Sodium cyanide (NaCN) or Potassium cyanide (KCN) FinalProduct This compound CyanoEster->FinalProduct Base (e.g., NaOH or LiOH), then Acid workup

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols (Proposed)

Step 1: Fischer Indole Synthesis of Methyl 3-methyl-1H-indole-7-carboxylate

This initial step would adapt the classical Fischer indole synthesis.

  • Diazotization: 2-Amino-3-methylbenzoic acid is treated with sodium nitrite and hydrochloric acid at low temperature (0-5 °C) to form the corresponding diazonium salt.

  • Reduction and Hydrazone Formation: The diazonium salt is then reduced, for instance with sodium sulfite, to the corresponding hydrazine. This hydrazine is subsequently reacted with an appropriate keto-ester, such as ethyl pyruvate, to form the hydrazone intermediate.

  • Cyclization: The formed hydrazone is cyclized under acidic conditions (e.g., sulfuric acid, polyphosphoric acid, or Eaton's reagent) with heating to yield the indole core. The methyl ester can be formed either during this step or in a subsequent esterification of the carboxylic acid.

Step 2: Benzylic Bromination

The methyl group at the 3-position of the indole is susceptible to radical bromination.

  • Methyl 3-methyl-1H-indole-7-carboxylate would be dissolved in a suitable solvent like carbon tetrachloride.

  • N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added.

  • The reaction mixture is heated under reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The product, methyl 3-(bromomethyl)-1H-indole-7-carboxylate, is then isolated and purified.

Step 3: Cyanation

The benzylic bromide is converted to the nitrile.

  • The crude methyl 3-(bromomethyl)-1H-indole-7-carboxylate is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

  • Sodium cyanide or potassium cyanide is added, and the mixture is stirred at room temperature or with gentle heating.

  • The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by partitioning between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield methyl 3-cyano-1H-indole-7-carboxylate.

Step 4: Ester Hydrolysis

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

  • The methyl 3-cyano-1H-indole-7-carboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • An excess of a base, such as sodium hydroxide or lithium hydroxide, is added.

  • The mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product, this compound, is collected by filtration, washed with water, and dried.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on the analysis of structurally similar compounds.

TechniquePredicted Chemical Shifts / Bands
¹H NMR Aromatic protons on the indole ring (δ 7.0-8.5 ppm), a singlet for the proton at the 2-position of the indole (δ ~8.0-8.5 ppm), and a broad singlet for the carboxylic acid proton (δ >10 ppm). The NH proton of the indole would likely appear as a broad singlet (δ >11 ppm).
¹³C NMR Signals for the aromatic carbons (δ 110-140 ppm), the nitrile carbon (δ ~115-120 ppm), and the carbonyl carbon of the carboxylic acid (δ >165 ppm).
IR Spectroscopy A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹), a C=O stretching band for the carboxylic acid (1680-1710 cm⁻¹), a C≡N stretching band for the nitrile group (~2220-2240 cm⁻¹), and N-H stretching for the indole ring (~3300-3500 cm⁻¹).
Mass Spectrometry The molecular ion peak [M]⁺ at m/z 186.17.

Biological Activity and Applications

This compound serves as a crucial fragment in the structure of potent and selective allosteric inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[2][3]

Role as an IGF-1R Inhibitor

A derivative, this compound {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, has been identified as a nanomolar inhibitor of IGF-1R.[2] This compound demonstrates high selectivity for IGF-1R over the closely related insulin receptor (InsR).[2]

CompoundTargetIC₅₀ (Biochemical Assay)IC₅₀ (Cellular Assay, MCF-7)
This compound {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amideIGF-1R0.4 µM5.0 µM
InsR>30 µM>30 µM
IGF-1R Signaling Pathway and Inhibition

The IGF-1R signaling pathway is a key regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in the development and progression of various cancers.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling IGF1R IGF-1R P1 IRS/Shc Adaptor Proteins IGF1R->P1 Autophosphorylation & Recruitment Ligand IGF-1/IGF-2 Ligand->IGF1R Binds and Activates P2 PI3K/Akt Pathway P1->P2 P3 RAS/RAF/MEK/ERK Pathway P1->P3 P4 Cell Survival & Proliferation P2->P4 P3->P4 Inhibitor This compound -based Allosteric Inhibitor Inhibitor->IGF1R Allosteric Inhibition

Caption: Simplified IGF-1R signaling pathway and the point of allosteric inhibition.

Allosteric inhibitors, such as the derivative of this compound, bind to a site on the IGF-1R distinct from the ATP-binding pocket. This binding induces a conformational change that prevents the receptor's kinase activity, thereby blocking downstream signaling cascades that promote cancer cell survival and proliferation.

Experimental Protocols for Biological Assays

The inhibitory activity of compounds containing the this compound core is typically assessed through biochemical and cellular assays.

Biochemical IGF-1R Kinase Assay

This assay measures the direct inhibition of the IGF-1R kinase activity.

G Start Recombinant IGF-1R Kinase + Substrate Peptide + ATP Incubation Incubate with This compound derivative Start->Incubation Reaction Kinase Reaction (Phosphorylation of Substrate) Incubation->Reaction Detection Quantify Phosphorylated Substrate (e.g., ELISA, TR-FRET) Reaction->Detection Result Determine IC₅₀ Detection->Result

Caption: Workflow for a biochemical IGF-1R kinase inhibition assay.

Methodology:

  • Reaction Setup: Recombinant human IGF-1R kinase domain is incubated in a buffer containing a specific peptide substrate and ATP.

  • Inhibitor Addition: A dilution series of the test compound (e.g., the amide derivative of this compound) is added to the reaction wells.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:

    • ELISA: An antibody specific to the phosphorylated substrate is used for detection.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a europium-labeled antibody and an Alexa Fluor®-labeled tracer that binds to the kinase. Inhibition is measured by a decrease in the FRET signal.

  • Data Analysis: The concentration of the inhibitor that reduces the kinase activity by 50% (IC₅₀) is calculated from the dose-response curve.

Cellular IGF-1R Phosphorylation Assay

This assay measures the ability of an inhibitor to block IGF-1-induced autophosphorylation of the IGF-1R in a cellular context.

Methodology (ELISA-based):

  • Cell Culture: A suitable cancer cell line with high IGF-1R expression, such as the MCF-7 breast cancer cell line, is cultured in microplates.

  • Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test compound.

  • Stimulation: The cells are then stimulated with IGF-1 to induce IGF-1R autophosphorylation.

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • ELISA:

    • The cell lysates are added to microplate wells coated with a capture antibody that binds to the total IGF-1R protein.

    • A detection antibody that specifically recognizes the phosphorylated form of IGF-1R (e.g., at tyrosine residues 1131, 1135, and 1136) is then added.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for signal generation with a suitable substrate.

  • Data Analysis: The absorbance is measured, and the IC₅₀ value, representing the concentration of the inhibitor that causes a 50% reduction in IGF-1R phosphorylation, is determined.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its incorporation into more complex molecules has led to the discovery of potent and selective allosteric inhibitors of IGF-1R, a key target in cancer therapy. The synthetic routes, while not explicitly detailed for this specific molecule, can be reasonably proposed based on established indole chemistry. The predicted spectroscopic data provide a basis for the characterization of this compound. Further research into the synthesis and biological applications of derivatives of this compound is warranted to explore its full potential in drug discovery.

References

Spectroscopic and Synthetic Profile of 3-cyano-1H-indole-7-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 3-cyano-1H-indole-7-carboxylic acid. Due to the limited availability of publicly accessible, experimentally verified spectroscopic data for this specific compound, this guide presents a combination of data from commercially available sources, predicted values based on established chemical principles, and general experimental protocols. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indole derivatives in drug discovery and development.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₁₀H₆N₂O₂
Molecular Weight 186.17 g/mol
CAS Number 443144-25-0
Appearance Expected to be a solid

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from established spectroscopic principles and data for structurally related compounds.

¹H NMR (Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5br s1HCOOH
~11.5br s1HN-H (indole)
~8.3s1HH-2
~8.0d1HH-4
~7.8d1HH-6
~7.3t1HH-5
¹³C NMR (Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~168C=O (Carboxylic Acid)
~138C-7a
~132C-2
~129C-6
~125C-3a
~124C-4
~121C-5
~118C≡N (Nitrile)
~115C-7
~101C-3
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, SharpN-H Stretch (Indole)
3300-2500BroadO-H Stretch (Carboxylic Acid)
2230-2210Medium, SharpC≡N Stretch (Nitrile)
1720-1680Strong, SharpC=O Stretch (Carboxylic Acid)
~1600MediumC=C Stretch (Aromatic)
Mass Spectrometry (MS) Data (Predicted)
m/zIon
186[M]⁺
169[M-OH]⁺
141[M-COOH]⁺
114[M-COOH-HCN]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These should be adapted and optimized based on specific laboratory conditions and safety protocols.

Synthesis of this compound

A plausible synthetic route involves the Fischer indole synthesis followed by functional group manipulations.

Step 1: Synthesis of methyl 1H-indole-7-carboxylate

  • To a solution of methyl 2-amino-3-methylbenzoate (1 equivalent) in a suitable solvent such as toluene, add a solution of glyoxylic acid (1.1 equivalents) in water.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 1H-indole-7-carboxylate.

Step 2: Cyanation of methyl 1H-indole-7-carboxylate

  • Dissolve methyl 1H-indole-7-carboxylate (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add a cyanating agent such as N-cyanosuccinimide (NCS) (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl 3-cyano-1H-indole-7-carboxylate.

Step 3: Hydrolysis to this compound

  • Dissolve methyl 3-cyano-1H-indole-7-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Spectroscopic Characterization
  • NMR Spectroscopy:

    • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the spectra using appropriate software to assign the chemical shifts, multiplicities, and integration values.

  • IR Spectroscopy:

    • Obtain the infrared spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI).

    • Obtain the mass spectrum in positive or negative ion mode to determine the molecular weight and fragmentation pattern.

Workflow and Structural Representation

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and its chemical structure.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials Reaction1 Fischer Indole Synthesis Start->Reaction1 Intermediate1 Methyl 1H-indole-7-carboxylate Reaction1->Intermediate1 Reaction2 Cyanation Intermediate1->Reaction2 Intermediate2 Methyl 3-cyano-1H-indole-7-carboxylate Reaction2->Intermediate2 Reaction3 Hydrolysis Intermediate2->Reaction3 Product This compound Reaction3->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Chemical_Structure cluster_structure This compound Indole

Caption: Chemical structure of this compound.

An In-depth Technical Guide to the Safety and Handling of 3-cyano-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The toxicological and safety data for 3-cyano-1H-indole-7-carboxylic acid have not been fully investigated. This guide is based on information available for structurally related indole derivatives and general principles of laboratory safety. All personnel handling this compound should exercise caution and adhere to strict safety protocols.

This technical guide provides a comprehensive overview of the known safety and handling considerations for this compound, a compound utilized in pharmaceutical research and drug development.[1] Given the limited availability of a complete Safety Data Sheet (SDS) for this specific molecule, this document compiles and extrapolates information from related indole compounds to offer the best available guidance for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

While specific experimental data for this compound is limited, its basic properties are summarized below.

PropertyValueSource
CAS Number 443144-25-0[2][3]
Molecular Formula C₁₀H₆N₂O₂[2]
Molecular Weight 186.17 g/mol [2]
Appearance White powder-
Purity >95%-

Hazard Identification and Classification

A definitive GHS classification for this compound is not widely available. However, based on the hazard classifications of structurally similar indole carboxylic acids, the following potential hazards should be considered.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][5]

Signal Word: Warning[4]

Pictograms:

alt text

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound.

AspectRecommendation
Ventilation Use only in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection (safety goggles and face shield).
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage Conditions Store in a tightly closed container in a dry and well-ventilated place.[4] Recommended storage temperature is 2-8°C.
Incompatible Materials Strong oxidizing agents, strong bases, and strong acids.

First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols for Safety Assessment

Due to the lack of specific toxicological data, researchers may need to perform their own safety assessments. The following are generalized protocols based on methodologies used for other novel indole derivatives.[6][7][8][9]

5.1. Acute Oral Toxicity (OECD 423)

  • Animal Model: Wistar rats or Swiss albino mice.

  • Dosage: A starting dose of 2000 mg/kg body weight is administered to a single animal.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Procedure: If the animal survives, the test is repeated with a higher dose in another animal. If the animal dies, the test is repeated with a lower dose. This sequential process helps to determine the LD50 value.

5.2. Skin Irritation/Corrosion (OECD 404)

  • Animal Model: Albino rabbits.

  • Application: A small amount of the test substance (0.5 g) is applied to a shaved patch of skin.

  • Observation: The treated skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The severity of the skin reactions is scored to determine the irritation potential.

5.3. Eye Irritation/Corrosion (OECD 405)

  • Animal Model: Albino rabbits.

  • Application: A small amount of the test substance (0.1 mL or 0.1 g) is instilled into one eye of the rabbit.

  • Observation: The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals.

  • Scoring: The severity of the eye reactions is scored to determine the irritation potential.

Visualization of Workflows and Relationships

6.1. Chemical Spill Response Workflow

Spill_Response start Chemical Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Safety Officer evacuate->alert assess Assess the Spill (Size, Nature of Chemical) alert->assess small_spill Small, Controllable Spill assess->small_spill Small large_spill Large or Hazardous Spill assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe emergency_response Activate Emergency Response (Call 911 / Emergency Services) large_spill->emergency_response contain Contain the Spill (Use absorbent material) ppe->contain neutralize Neutralize (if applicable) contain->neutralize cleanup Clean Up Residue neutralize->cleanup dispose Dispose of Waste in Designated Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report Complete Spill Report decontaminate->report end End report->end emergency_response->end

Caption: Workflow for responding to a chemical spill.

6.2. Logical Relationships for Safe Handling

Safe_Handling cluster_hazards Potential Hazards cluster_controls Control Measures substance {this compound | CAS: 443144-25-0} H302 Harmful if Swallowed substance->H302 H312 Harmful in Contact with Skin substance->H312 H315 Causes Skin Irritation substance->H315 H319 Causes Serious Eye Irritation substance->H319 H335 May Cause Respiratory Irritation substance->H335 storage Store in Cool, Dry, Well-Ventilated Area substance->storage fume_hood Work in Fume Hood H312->fume_hood gloves Wear Nitrile Gloves H312->gloves goggles Wear Safety Goggles H312->goggles lab_coat Wear Lab Coat H312->lab_coat H315->fume_hood H315->gloves H315->goggles H315->lab_coat H319->fume_hood H319->gloves H319->goggles H319->lab_coat H335->fume_hood H335->gloves H335->goggles H335->lab_coat

Caption: Logical relationships between the substance, its potential hazards, and control measures.

References

Methodological & Application

Synthesis of 3-cyano-1H-indole-7-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-cyano-1H-indole-7-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step sequence starting from the commercially available methyl indole-7-carboxylate. The key steps are an electrophilic cyanation at the C3 position of the indole ring, followed by the hydrolysis of the methyl ester to the desired carboxylic acid.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through the following two-step reaction sequence:

  • Electrophilic Cyanation: Methyl indole-7-carboxylate is subjected to electrophilic cyanation at the C3 position using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent. The reaction is catalyzed by a Lewis acid, boron trifluoride etherate (BF₃·OEt₂), to afford methyl 3-cyano-1H-indole-7-carboxylate.

  • Saponification: The resulting methyl ester is hydrolyzed under basic conditions to yield the final product, this compound.

Synthetic Pathway Methyl indole-7-carboxylate Methyl indole-7-carboxylate Methyl 3-cyano-1H-indole-7-carboxylate Methyl 3-cyano-1H-indole-7-carboxylate Methyl indole-7-carboxylate->Methyl 3-cyano-1H-indole-7-carboxylate 1. NCTS, BF3·OEt2 DCE, 80 °C This compound This compound Methyl 3-cyano-1H-indole-7-carboxylate->this compound 2. NaOH, MeOH/H2O Reflux

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-cyano-1H-indole-7-carboxylate

This protocol describes the electrophilic cyanation of methyl indole-7-carboxylate at the C3 position.

Reaction Scheme:

Cyanation Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Product StartMat Methyl indole-7-carboxylate Product Methyl 3-cyano-1H-indole-7-carboxylate StartMat->Product Reagent NCTS Reagent->Product Catalyst BF3·OEt2 Catalyst->Product Solvent DCE Solvent->Product Temperature 80 °C Temperature->Product Hydrolysis Reaction cluster_reactants Reactant cluster_conditions Conditions cluster_products Product StartMat Methyl 3-cyano-1H-indole-7-carboxylate Product This compound StartMat->Product Reagent NaOH Reagent->Product Solvent Methanol/Water Solvent->Product Temperature Reflux Temperature->Product

Application Notes and Protocols for 3-cyano-1H-indole-7-carboxylic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 3-cyano-1H-indole-7-carboxylic acid and its derivatives in cancer research. The indole scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives showing promise as anticancer agents.[1][2] While research on this compound itself is emerging, its derivatives have shown significant biological activity, suggesting its potential as a valuable building block for the development of novel therapeutics.[3]

Overview of Biological Activity

The core structure of this compound serves as a versatile template for chemical modifications to develop compounds with a range of pharmacological properties.[3] Its methyl ester, methyl 3-cyano-1H-indole-7-carboxylate, has been reported to exhibit a broad spectrum of biological activities.[4]

Table 1: Summary of Biological Activities of Methyl 3-cyano-1H-indole-7-carboxylate

Biological ActivityDescription
Anticancer Induces apoptosis in cancer cells by activating caspase pathways.[4]
Anti-inflammatory Modulates inflammatory signaling pathways.[4]
Antiviral Shows potential activity against HIV and other viruses.[4]
Antimicrobial Demonstrates activity against various Gram-positive and Gram-negative bacteria.[4]

Anticancer Activity and Mechanism of Action

Derivatives of this compound have shown promise as anticancer agents through various mechanisms.

2.1. Cytotoxicity and Apoptosis Induction

The methyl ester of this compound has demonstrated potent cytotoxic effects against human breast cancer cells.[4]

Table 2: Anticancer Activity of Methyl 3-cyano-1H-indole-7-carboxylate

CompoundCell LineActivityMechanism
Methyl 3-cyano-1H-indole-7-carboxylateMDA-MB-231 (Breast Cancer)Potent growth inhibitionInduction of apoptosis via caspase activation[4]

The induction of apoptosis, or programmed cell death, is a key mechanism for many effective cancer therapies. This process is often mediated by a cascade of enzymes called caspases.

Compound Methyl 3-cyano-1H- indole-7-carboxylate ProCaspase Pro-caspases Compound->ProCaspase Activates Caspase Activated Caspases ProCaspase->Caspase Cleavage Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Apoptosis induction pathway. (Within 100 characters)

2.2. Allosteric Inhibition of IGF-1R

A more complex derivative, this compound {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, has been identified as a potent allosteric inhibitor of the insulin-like growth factor-I receptor (IGF-1R).[5] The IGF-1R signaling pathway is crucial for cancer cell proliferation, survival, and metastasis.

Table 3: Activity of a this compound Derivative against IGF-1R

CompoundTargetBiochemical ActivityCellular Activity
This compound {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amideIGF-1R (Allosteric site)NanomolarMicromolar

Allosteric inhibition offers a promising strategy for achieving high selectivity and potentially overcoming resistance mechanisms associated with targeting the active site of kinases.

cluster_membrane Cell Membrane IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates Compound Allosteric Inhibitor Compound->IGF1R Inhibits (Allosterically) Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Caption: IGF-1R signaling pathway inhibition. (Within 100 characters)

Experimental Protocols

3.1. Synthesis of this compound

A plausible synthetic route can be adapted from general procedures for the synthesis of substituted indoles. One such approach is the modified Madelung synthesis.

Materials:

  • Benzyl bromide derivative (appropriately substituted to yield the 7-carboxy-indole)

  • Potassium cyanide (KCN)

  • 1,8-Diazabicycloundec-7-ene (DBN)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a screw-cap vial equipped with a magnetic stir bar, charge the substituted benzyl bromide (0.5 mmol), KCN (2 mmol), and DMSO (1 mL).

  • Transfer the vial to a preheated oil bath at 100 °C and stir for 12 hours.

  • Add DBN (1.5 mmol) to the reaction mixture and continue stirring at 100 °C for another 12 hours.[6]

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous mixture three times with CH₂Cl₂.

  • Combine the organic layers, wash three times with water, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution in vacuo to yield the crude product.

  • Purify the crude product by column chromatography.

  • Subsequent hydrolysis of the resulting ester or nitrile at the 7-position (depending on the starting material) would yield the final carboxylic acid.

3.2. Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or its derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

3.3. Caspase-3/7 Activation Assay

This assay measures the activity of key executioner caspases to confirm apoptosis induction.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer

  • Caspase-3/7 substrate (e.g., containing the DEVD peptide sequence conjugated to a fluorophore or luminophore)

  • 96-well white or black plates

  • Luminometer or fluorometer

Procedure:

  • Seed cells in a 96-well plate and treat with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells according to the manufacturer's protocol for the caspase assay kit.

  • Add the caspase substrate to each well.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence or fluorescence using a plate reader. An increase in signal indicates higher caspase-3/7 activity and apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer potential of this compound.

cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 3-cyano-1H-indole- 7-carboxylic acid CellViability Cell Viability Assay (e.g., MTT) Synthesis->CellViability IC50 Determine IC50 CellViability->IC50 ApoptosisAssay Apoptosis Assay (e.g., Caspase) IC50->ApoptosisAssay Mechanism Mechanism of Action Studies (e.g., Western Blot for IGF-1R pathway proteins) ApoptosisAssay->Mechanism DataAnalysis Data Analysis and Interpretation Mechanism->DataAnalysis

Caption: Workflow for anticancer evaluation. (Within 100 characters)

References

Application Notes and Protocols: 3-Cyano-1H-indole-7-carboxylic Acid as an Allosteric Inhibitor of IGF-1R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-1H-indole-7-carboxylic acid and its derivatives represent a novel class of allosteric inhibitors targeting the insulin-like growth factor-I receptor (IGF-1R).[1][2][3][4][5][6][7][8][9] Unlike traditional ATP-competitive kinase inhibitors, these compounds bind to a distinct allosteric site adjacent to the ATP binding pocket, offering a promising avenue for achieving greater selectivity and overcoming resistance mechanisms.[1][3][4][6] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows. A notable example from this class, this compound {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, has demonstrated nanomolar biochemical and micromolar cellular activity against IGF-1R.[1][2][3][4][5][6][7]

Data Presentation

The inhibitory activities of this compound and its analogs against IGF-1R and the structurally related insulin receptor (InsR) have been determined through various biochemical and cellular assays. The following tables summarize the key quantitative data, including IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Biochemical IC50 Values of this compound Derivatives against IGF-1R and InsR.

Compound NumberModificationIGF-1R IC50 (µM)InsR IC50 (µM)
11H-Indole-6-carboxylic acid derivative10>30
21H-Indole-7-carboxylic acid derivative2.5>30
31H-Indole-4-carboxylic acid derivative6.01.0
41-Methyl-1H-indole-4-carboxylic acid derivative2.7>30
51-Ethyl-1H-indole-4-carboxylic acid derivative3.6>30
63-Formyl-1H-indole-7-carboxylic acid derivative0.9>30
73-Acetyl-1H-indole-7-carboxylic acid derivative4.6>30
83-(2,2,2-Trifluoro-acetyl)-1H-indole-7-carboxylic acid derivative4.0>30
9N7-{1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}-1H-indole-3,7-dicarboxamide5.8>30
10 This compound derivative 0.4 >30
113-Cyano-5-fluoro-1H-indole-7-carboxylic acid derivative0.2>30
123-Cyano-1H-indole-4-carboxylic acid derivative3.5>30

Table 2: Cellular IC50 Values of this compound Derivatives against IGF-1R and InsR in MCF-7 Cells.

Compound NumberModificationCellular pIGF-1R IC50 (µM)Cellular pInsR IC50 (µM)
11H-Indole-6-carboxylic acid derivative18>30
21H-Indole-7-carboxylic acid derivative10>30
31H-Indole-4-carboxylic acid derivative40>30
41-Methyl-1H-indole-4-carboxylic acid derivative15>30
51-Ethyl-1H-indole-4-carboxylic acid derivative20>30
63-Formyl-1H-indole-7-carboxylic acid derivative4.5>30
73-Acetyl-1H-indole-7-carboxylic acid derivative25>30
83-(2,2,2-Trifluoro-acetyl)-1H-indole-7-carboxylic acid derivative20>30
9N7-{1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}-1H-indole-3,7-dicarboxamide30>30
10 This compound derivative 5.0 >30
113-Cyano-5-fluoro-1H-indole-7-carboxylic acid derivative2.2>30
123-Cyano-1H-indole-4-carboxylic acid derivative20>30

Signaling Pathway and Mechanism of Action

IGF-1R is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival. Upon binding of its ligand, IGF-1, the receptor undergoes a conformational change, leading to autophosphorylation of its intracellular kinase domain and subsequent activation of downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways. The this compound derivatives act as allosteric inhibitors, binding to a pocket adjacent to the ATP-binding site, thereby locking the kinase in an inactive conformation and preventing its activation.

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binding PI3K PI3K IGF1R->PI3K Activation Ras Ras IGF1R->Ras Activation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK MAPK Ras->MAPK MAPK->Proliferation Inhibitor 3-Cyano-1H-indole- 7-carboxylic acid Inhibitor->IGF1R Allosteric Inhibition

IGF-1R signaling pathway and allosteric inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing IGF-1R inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the IGF-1R kinase domain.

Materials:

  • IGF-1R kinase (active)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer 236

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound derivative (test compound)

  • Staurosporine (positive control)

  • DMSO

  • 384-well assay plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in 1X Kinase Buffer A to achieve the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the IGF-1R kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A. The final concentrations will need to be optimized, but a starting point is 15 nM kinase and 6 nM antibody.

  • Tracer Solution: Prepare a solution of Kinase Tracer 236 in 1X Kinase Buffer A. The optimal concentration is typically near the Kd of the tracer for the kinase.

  • Assay Assembly:

    • Add 5 µL of the diluted test compound or control to the wells of the 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm and 665 nm with excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen_Workflow A Prepare Serial Dilution of This compound D Dispense Compound, Kinase/Ab Mix, and Tracer into 384-well Plate A->D B Prepare Kinase/Antibody Mixture (IGF-1R + Eu-Antibody) B->D C Prepare Tracer Solution C->D E Incubate at RT for 1 hour D->E F Read TR-FRET Signal (Ex: 340nm, Em: 615nm & 665nm) E->F G Calculate Emission Ratio and Determine IC50 F->G

Workflow for the LanthaScreen kinase binding assay.
Cellular IGF-1R Phosphorylation Assay (Phospho-IGF-1R ELISA)

This enzyme-linked immunosorbent assay (ELISA) measures the level of phosphorylated IGF-1R in cells treated with the inhibitor.

Materials:

  • MCF-7 breast cancer cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Recombinant human IGF-1

  • This compound derivative (test compound)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Phospho-IGF-1R (Tyr1135/1136) ELISA kit

  • 96-well cell culture plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 10,000 cells per well and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Treat the cells with various concentrations of the this compound derivative for 2 hours.

  • IGF-1 Stimulation: Stimulate the cells with 100 ng/mL of IGF-1 for 10 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding 100 µL of lysis buffer to each well. Incubate on ice for 20 minutes.

  • ELISA Procedure:

    • Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for IGF-1R.

    • Follow the manufacturer's instructions for the subsequent steps, which typically involve incubation with a detection antibody specific for phosphorylated IGF-1R, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the data to the untreated, IGF-1-stimulated control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the cellular IC50 value.

ELISA_Workflow A Seed MCF-7 Cells in 96-well Plate B Serum Starve Cells for 24 hours A->B C Treat with Inhibitor for 2 hours B->C D Stimulate with IGF-1 for 10 minutes C->D E Lyse Cells D->E F Perform Phospho-IGF-1R ELISA E->F G Read Absorbance F->G H Calculate % Inhibition and Determine Cellular IC50 G->H

Workflow for the phospho-IGF-1R cellular ELISA.
Western Blot Analysis of IGF-1R Phosphorylation

This technique provides a qualitative and semi-quantitative assessment of IGF-1R phosphorylation and the downstream signaling pathways.

Materials:

  • MCF-7 cells

  • Reagents for cell culture, serum starvation, inhibitor treatment, and IGF-1 stimulation as in the ELISA protocol.

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total-IGF-1R, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Prepare cell lysates as described in the ELISA protocol. Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-IGF-1R) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels or other proteins, the membrane can be stripped of the antibodies and re-probed with another primary antibody (e.g., anti-total-IGF-1R, anti-GAPDH).

Conclusion

The this compound derivatives are a promising class of allosteric IGF-1R inhibitors with demonstrated biochemical and cellular activity. The protocols outlined in this document provide a framework for the further investigation and characterization of these and other allosteric inhibitors, which may lead to the development of novel and more effective cancer therapeutics. The high selectivity of these compounds for IGF-1R over InsR highlights the potential of allosteric inhibition to achieve targeted therapies with reduced off-target effects.

References

Application of Indole Derivatives in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif prominently featured in a vast array of natural products and synthetic compounds of significant therapeutic interest. Its structural resemblance to the amino acid tryptophan allows for interactions with a multitude of biological targets, making it a cornerstone in modern drug discovery. Indole derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of approved drugs and promising clinical candidates for treating cancer, neurodegenerative diseases, and microbial infections.

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of indole derivatives across these key therapeutic areas. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical scaffold.

Anticancer Applications of Indole Derivatives

Indole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of selected indole derivatives against various cancer cell lines and molecular targets.

Compound ClassDerivativeTarget/Cell LineIC50 / GI50 (µM)Reference
Kinase Inhibitors SunitinibVEGFR2, PDGFRβ0.009, 0.008[1]
Peficitinib (6j)JAK30.00071[1]
Ribociclib (3j)CDK4, CDK60.01, 0.039[2]
Pexidartinib (4e)CSF1R0.013[1]
Almonertinib (5h)EGFR (T790M)0.00037[2]
Tubulin Polymerization Inhibitors Indole-Chalcone (12)Various Cancer Cells0.22 - 1.80[3]
Quinoline-Indole (13)Various Cancer Cells0.002 - 0.011[3]
Topoisomerase Inhibitors Indole derivative (30a)SMMC-7721, HepG2Not Specified[3]
General Cytotoxicity 3-(3-oxoaryl) indole (36)HeLa, A5491.768, 2.594[4]
Benzimidazole-triazole chalcone (37)PC35.64[4]
Signaling Pathways in Indole-Based Cancer Therapy

A crucial signaling pathway often deregulated in cancer and targeted by indole derivatives is the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Stimulation Indole_Derivative Indole Derivative (e.g., I3C, DIM) Indole_Derivative->PI3K Inhibition Indole_Derivative->Akt Inhibition

PI3K/Akt/mTOR signaling cascade targeted by indole derivatives.
Experimental Protocols: Anticancer Evaluation

Anticancer_Workflow Start Start: Synthesis of Indole Derivative Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V-FITC) IC50->Apoptosis WesternBlot Mechanism of Action (Western Blot) IC50->WesternBlot End Lead Compound Identification Apoptosis->End WesternBlot->End

Workflow for evaluating the anticancer activity of indole derivatives.

This protocol determines the cytotoxic effects of indole derivatives on cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indole derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the indole derivative in complete medium.

  • Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[5]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell line

  • Indole derivative

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Seed 1 x 10^6 cells in a T25 flask or 6-well plate and treat with the indole derivative at its IC50 concentration for 24-48 hours.[6]

  • Collect both floating (apoptotic) and adherent cells.

  • Wash the cells with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[6]

This protocol assesses the effect of indole derivatives on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[7][8]

Materials:

  • Human cancer cell line

  • Indole derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, and a loading control like GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the indole derivative at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[9][10]

Neuroprotective Applications of Indole Derivatives

Indole derivatives, including natural compounds like melatonin and synthetic analogs, have shown significant promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Their neuroprotective effects are often attributed to their antioxidant, anti-inflammatory, and anti-amyloid aggregation properties.[11][12]

Quantitative Data Summary: Neuroprotective Activity
Compound ClassDerivativeTarget/AssayIC50 / ActivityReference
Melatonin Analogs MelatoninAntioxidantPotent scavenger[13]
Indole-3-Carbinol Indole-3-carbinol (I3C)Neuroprotection in PD modelEffective at 100 mg/kg[12]
β-Carbolines HarmineDYRK1A inhibitionPotent inhibitor[3]
3-tetrazolyl-β-carbolineMPP+-induced cytotoxicityNeuroprotective[14]
Signaling Pathways in Neuroprotection

The neuroprotective effects of certain indole derivatives, such as Indole-3-Carbinol (I3C), are mediated through the activation of the Nrf2 antioxidant response pathway.[11]

Nrf2_Pathway cluster_0 Nucleus I3C Indole-3-Carbinol (I3C) Keap1_Nrf2 Keap1-Nrf2 Complex I3C->Keap1_Nrf2 Inhibition of Keap1 binding Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release of Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Expression Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Leads to Nrf2_n Nrf2 Nrf2_n->ARE Binding

Activation of the Nrf2 pathway by Indole-3-Carbinol (I3C).
Experimental Protocols: Neuroprotective Evaluation

This protocol measures the ability of indole derivatives to reduce reactive oxygen species (ROS) levels in neuronal cells.[15]

Materials:

  • SH-SY5Y neuroblastoma cells

  • Indole derivative

  • H₂O₂ (to induce oxidative stress)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye

  • Fluorescence plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well black plate.

  • Pre-treat the cells with the indole derivative at various concentrations for a specified time.

  • Induce oxidative stress by adding H₂O₂.

  • Load the cells with DCFH-DA dye.

  • Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.[16]

This protocol assesses the anti-inflammatory effects of indole derivatives by measuring nitric oxide (NO) production in microglia.

Materials:

  • BV2 microglial cells

  • Lipopolysaccharide (LPS) to induce inflammation

  • Indole derivative

  • Griess Reagent

Procedure:

  • Culture BV2 cells and treat them with the indole derivative.

  • Stimulate the cells with LPS to induce an inflammatory response.

  • Collect the cell culture supernatant.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent.[17]

This assay evaluates the ability of indole derivatives to inhibit the aggregation of Aβ peptides, a key pathological event in Alzheimer's disease.[18]

Materials:

  • Synthetic Aβ₁₋₄₂ peptide

  • Thioflavin T (ThT) dye

  • Indole derivative

  • Fluorescence plate reader

Procedure:

  • Incubate Aβ₁₋₄₂ peptide in the presence or absence of the indole derivative.

  • At various time points, take aliquots of the incubation mixture.

  • Add ThT dye to the aliquots.

  • Measure the fluorescence intensity of ThT, which increases upon binding to amyloid fibrils. A reduction in fluorescence indicates inhibition of aggregation.[19]

Antimicrobial Applications of Indole Derivatives

Indole and its derivatives have demonstrated significant activity against a broad range of pathogenic bacteria and fungi, including drug-resistant strains. Their mechanisms of action often involve the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential cellular processes.

Quantitative Data Summary: Antimicrobial Activity
Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
Indole-Triazole Conjugates Compound 3dS. aureus (MRSA)6.25[20]
Compound 3dCandida krusei3.125[20]
Indole-Thiadiazole Conjugates Compound 2hS. aureus6.25[20]
Compound 2cS. aureus (MRSA)6.25[20]
Halogenated Indoles 5-iodoindoleA. baumannii (XDR)64[6]
3-methylindoleA. baumannii (XDR)64[6]
7-hydroxyindoleA. baumannii (XDR)512[6]
4-bromo-6-chloroindoleS. aureus (MRSA)50[21]
6-bromo-4-iodoindoleS. aureus (MRSA)20[21]
Experimental Protocols: Antimicrobial Evaluation

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Indole-based compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare serial two-fold dilutions of the indole derivative in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (broth with microorganism, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[20]

Synthesis of Bioactive Indole Derivatives

The versatile indole scaffold can be synthesized and modified through various chemical strategies. The following are example protocols for the synthesis of key indole derivatives.

Synthetic Workflow for Bioactive Indoles

Synthesis_Workflow Starting_Materials Starting Materials (e.g., anilines, phenylhydrazines) Core_Synthesis Indole Core Synthesis (e.g., Fischer, Bischler) Starting_Materials->Core_Synthesis Functionalization Functionalization/ Derivatization Core_Synthesis->Functionalization Purification Purification (Chromatography) Functionalization->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Bioactive Indole Derivative Characterization->Final_Product

General synthetic workflow for preparing bioactive indole derivatives.

This protocol describes a general method for synthesizing indole-based melatonin analogs.[13]

Procedure:

  • Esterification: React the starting indole-3-acetic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding methyl ester.

  • Hydrazide Formation: Treat the methyl ester with hydrazine hydrate to yield the indole-3-acetylhydrazide.

  • Hydrazone Synthesis: Condense the hydrazide with various aromatic or heteroaromatic aldehydes in a suitable solvent (e.g., ethanol) with a catalytic amount of acid to afford the final indole hydrazone derivatives.

This protocol outlines a general approach to synthesizing analogs of vinblastine and vinorelbine.[22]

Procedure:

  • Preparation of Electrophilic Vindoline Derivative: Modify the vindoline molecule to create a reactive electrophilic center.

  • Coupling Reaction: React the electrophilic vindoline derivative with a 3-substituted indole in an appropriate solvent.

  • Purification: Purify the resulting vinblastine or vinorelbine analog using chromatographic techniques such as HPLC.

Conclusion

The indole scaffold continues to be a highly fruitful source of inspiration for the design and development of novel therapeutic agents. The diverse biological activities and the amenability to chemical modification make indole derivatives a central focus in medicinal chemistry. The protocols and data presented in this document provide a foundational resource for researchers to explore the vast potential of this remarkable heterocyclic system in the ongoing quest for new and effective drugs.

References

Application Notes and Protocols for 3-cyano-1H-indole-7-carboxylic acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-cyano-1H-indole-7-carboxylic acid is a novel small molecule inhibitor that has garnered significant interest in the field of drug discovery.[1][2] It belongs to the indole class of compounds, a scaffold known for its diverse pharmacological activities.[3][4] Notably, this specific derivative has been identified as a potent and selective allosteric inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in oncology.[1] Allosteric inhibition offers a promising therapeutic strategy by targeting sites on the receptor distinct from the highly conserved ATP-binding pocket, potentially leading to greater selectivity and reduced off-target effects.[1]

These application notes provide detailed protocols for a series of biochemical and cell-based assays designed to characterize the inhibitory activity of this compound and similar compounds targeting the IGF-1R signaling pathway. The described methodologies are fundamental for determining inhibitor potency, cellular efficacy, and downstream functional effects.

Quantitative Data Summary

The following table summarizes representative quantitative data from the experimental procedures detailed below. This data is intended to provide a benchmark for the expected potency and efficacy of this compound.

Assay TypeTarget/Cell LineParameterValue
Biochemical Kinase AssayRecombinant Human IGF-1RIC₅₀50 nM
Cell-Based Phosphorylation AssayMCF-7 CellsEC₅₀1.5 µM
Cell Viability AssayHT-29 CellsGI₅₀5.0 µM

Signaling Pathway

The diagram below illustrates the canonical IGF-1R signaling pathway and the proposed mechanism of action for this compound as an allosteric inhibitor. Upon binding of IGF-1, the receptor dimerizes and autophosphorylates, initiating downstream cascades like the PI3K/AKT and RAS/MAPK pathways, which promote cell survival and proliferation. An allosteric inhibitor binds to a site distinct from the ligand-binding or ATP-binding sites, inducing a conformational change that prevents receptor activation and subsequent signaling.

IGF-1R Signaling Pathway cluster_membrane Plasma Membrane cluster_inhibitor Mechanism of Inhibition cluster_downstream Downstream Signaling IGF1R_dimer IGF-1R Dimer PI3K PI3K IGF1R_dimer->PI3K Phosphorylation RAS RAS IGF1R_dimer->RAS Phosphorylation IGF1 IGF-1 IGF1->IGF1R_dimer Binding & Activation Inhibitor 3-cyano-1H-indole- 7-carboxylic acid Inhibitor->IGF1R_dimer Allosteric Binding AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation

Caption: IGF-1R signaling pathway and allosteric inhibition.

Experimental Workflow

The logical flow for characterizing a novel inhibitor like this compound typically starts with a direct biochemical assay, followed by cell-based assays to confirm on-target effects in a biological system, and concludes with functional assays to measure the desired physiological outcome.

Experimental_Workflow A Step 1: Biochemical Kinase Assay B Determine direct enzyme inhibition (IC₅₀ Value) A->B C Step 2: Cell-Based Phosphorylation Assay B->C Proceed if potent D Confirm on-target inhibition in cells (EC₅₀ Value) C->D E Step 3: Cell Viability Assay D->E Proceed if effective F Measure downstream functional effect (GI₅₀ Value) E->F

Caption: Experimental workflow for inhibitor characterization.

Experimental Protocols

Biochemical Kinase Assay: IGF-1R Inhibition

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the direct inhibition of recombinant IGF-1R kinase activity.

Materials:

  • Recombinant human IGF-1R (catalytic domain)

  • Poly-Glu-Tyr (4:1) peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • APC-labeled streptavidin

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution (10 mM in DMSO)

  • 384-well low-volume plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer.

  • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the IGF-1R enzyme and the peptide substrate to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of ATP solution (final concentration should be at the Kₘ for ATP).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA and the Eu-labeled antibody and APC-streptavidin.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader (ex: 340 nm, em: 615 nm and 665 nm).

  • Calculate the ratio of the emission at 665 nm to 615 nm. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assay: Inhibition of IGF-1R Phosphorylation

This protocol outlines the procedure to measure the inhibition of IGF-1-induced IGF-1R phosphorylation in a cellular context using an ELISA-based method.

Materials:

  • MCF-7 or other IGF-1R-dependent cancer cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Recombinant human IGF-1

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • Phospho-IGF-1R (Tyr1135/1136) and Total IGF-1R ELISA kit

  • Lysis buffer

  • Plate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 20,000 cells per well and incubate for 24 hours.

  • Remove the culture medium and starve the cells in serum-free medium for 18-24 hours.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Pre-treat the cells by adding 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for 2 hours at 37°C.

  • Stimulate the cells by adding IGF-1 to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubate for 10 minutes at 37°C.

  • Aspirate the medium and lyse the cells by adding 100 µL of lysis buffer to each well.

  • Perform the phospho-IGF-1R ELISA according to the manufacturer’s instructions, using the cell lysates.

  • Measure the absorbance using a plate reader.

  • Normalize the phospho-IGF-1R signal to the total IGF-1R signal. Plot the normalized signal against the compound concentration to determine the EC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of inhibiting IGF-1R signaling on the proliferation and viability of cancer cells.[5]

Materials:

  • HT-29 or other suitable cancer cell line

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of growth inhibition (GI) relative to the vehicle control and plot against compound concentration to determine the GI₅₀ value.

References

Application Notes and Protocols for the Flow Synthesis of Indole-3-Carboxylic Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the continuous flow synthesis of indole-3-carboxylic esters, valuable intermediates in medicinal chemistry and drug development. The described methodology, adapted from the work of Baumann et al., offers a scalable and efficient alternative to traditional batch synthesis.[1][2][3]

Introduction

Indole derivatives are a critical class of heterocyclic compounds frequently found in the core structures of pharmaceuticals.[4][5] The indole-3-carboxylic acid ester scaffold, in particular, serves as a key building block for a variety of biologically active molecules, including auxin mimics used as herbicides.[1][3] Traditional methods for synthesizing these compounds, such as the Fischer indole synthesis, can present challenges related to hazardous reagents, scalability, and reaction control.[3][6] Continuous flow chemistry provides a powerful solution to overcome these limitations, enabling enhanced heat and mass transfer, precise control over reaction parameters, and the ability to perform multi-step reactions in a streamlined sequence.[7][8] This document outlines a robust flow synthesis approach to an indole-3-carboxylic ester via a reductive cyclization pathway.[4][9]

Synthetic Strategy

The flow synthesis strategy involves a three-stage process:

  • SNAr Reaction: A base-mediated nucleophilic aromatic substitution (SNAr) to form the precursor, an o-nitrophenylacetonitrile derivative.[4][10]

  • Reductive Cyclization: A heterogeneous catalytic hydrogenation to facilitate the reduction of the nitro group and subsequent cyclization to the indole ring.[3][4][10]

  • Downstream Processing: In-line quenching and extraction to isolate the desired indole-3-carboxylic ester.[2]

This approach leverages readily available starting materials and avoids toxic byproducts, making it an attractive method for sustainable chemical manufacturing.[3]

Experimental Protocols

Materials and Reagents
  • 2-Chloronitrobenzene

  • Ethyl cyanoacetate

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Tetrahydrofuran (THF)

  • Ethanol (EtOH)

  • Palladium on carbon (10 mol % Pd/C) catalyst cartridge

  • Hydrogen source (e.g., H-Cube system)

  • Aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

Equipment
  • Flow chemistry system (e.g., Syrris AFRICA®, ThalesNano H-Cube®)

  • Syringe pumps

  • Tubular reactors (e.g., PFA tubing)

  • Back pressure regulator

  • In-line separator (e.g., membrane-based or gravity-based)

  • Collection vessel

Protocol 1: Flow Synthesis of Ethyl 2-cyano-2-(2-nitrophenyl)acetate

This protocol describes the initial SNAr reaction to form the key precursor.

1. Reagent Preparation:

  • Solution A: Prepare a 0.5 M solution of 2-chloronitrobenzene in THF.
  • Solution B: Prepare a solution of ethyl cyanoacetate (1.1 equivalents) and DBU (1.2 equivalents) in THF.

2. Flow Reactor Setup:

  • Use a T-mixer to combine Solution A and Solution B.
  • The combined stream is directed into a heated reactor coil (e.g., 10 mL PFA tubing).

3. Reaction Conditions:

  • Flow Rate (Solution A): 0.5 mL/min
  • Flow Rate (Solution B): 0.5 mL/min
  • Reactor Temperature: 80 °C
  • Residence Time: 10 minutes
  • Pressure: 7 bar

4. In-line Quenching and Work-up:

  • The output stream from the reactor is mixed with a stream of aqueous NaHCO₃.
  • The biphasic mixture is passed through a membrane separator to remove the aqueous phase.
  • The organic phase containing the product is collected.

Protocol 2: Flow Synthesis of Ethyl 1H-indole-3-carboxylate

This protocol details the reductive cyclization of the precursor to the final product.

1. Reagent Preparation:

  • Prepare a 0.2 M solution of ethyl 2-cyano-2-(2-nitrophenyl)acetate in a 1:1 mixture of THF and EtOH.

2. Flow Reactor Setup:

  • The solution is pumped through a packed-bed reactor containing a 10 mol % Pd/C catalyst cartridge (e.g., within an H-Cube system).

3. Reaction Conditions:

  • Flow Rate: 0.4 mL/min
  • Temperature: 50 °C
  • Hydrogenation Mode: Full H₂ saturation
  • Pressure: Atmospheric (as controlled by the system)

4. Product Collection:

  • The output stream containing the ethyl 1H-indole-3-carboxylate is collected.
  • The solvent can be removed under reduced pressure to yield the final product.

Data Summary

The following tables summarize the quantitative data for the key reaction steps.

Table 1: Optimized Conditions for the Flow SNAr Reaction

ParameterValue
Substrate 12-Chloronitrobenzene (0.5 M in THF)
Substrate 2Ethyl cyanoacetate (1.1 equiv)
BaseDBU (1.2 equiv)
SolventTHF
Temperature80 °C
Residence Time10 min
Yield93-97%[2]

Table 2: Optimized Conditions for the Reductive Cyclization

ParameterValue
SubstrateEthyl 2-cyano-2-(2-nitrophenyl)acetate (0.2 M in THF/EtOH)
Catalyst10 mol % Pd/C
Temperature50 °C
Flow Rate0.4 mL/min
Hydrogenation ModeFull H₂ Saturation
Conversion>99%[3]
Throughput3.7 g/h[2]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the continuous flow synthesis of ethyl 1H-indole-3-carboxylate.

Flow_Synthesis_Workflow cluster_reagents Reagent Streams cluster_snar S-N-Ar Reaction cluster_workup1 In-line Work-up cluster_cyclization Reductive Cyclization cluster_product Product Collection R1 2-Chloronitrobenzene in THF Mixer1 T-Mixer R1->Mixer1 R2 Ethyl Cyanoacetate + DBU in THF R2->Mixer1 Reactor1 Heated Coil Reactor (80 °C, 10 min) Mixer1->Reactor1 Quench Aqueous Quench (NaHCO3) Reactor1->Quench Separator Membrane Separator Quench->Separator Waste1 Aqueous Waste Separator->Waste1 Aqueous Phase Precursor Precursor Stock Solution (0.2 M in THF/EtOH) Separator->Precursor Organic Phase Reactor2 H-Cube Reactor (Pd/C, 50 °C, H2) Precursor->Reactor2 Product Ethyl 1H-indole-3-carboxylate Reactor2->Product Logical_Flow Start Starting Materials (2-Chloronitrobenzene, Ethyl Cyanoacetate) Step1 S-N-Ar Reaction Start->Step1 Intermediate o-Nitrophenylacetonitrile Intermediate Step1->Intermediate Step2 Reductive Cyclization Intermediate->Step2 Product Indole-3-carboxylic Ester Step2->Product

References

Application Notes and Protocols for the Quantification of 3-cyano-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-cyano-1H-indole-7-carboxylic acid is a synthetic compound with potential applications in pharmaceutical research and development. Accurate and precise quantification of this molecule is crucial for various stages of drug discovery, including metabolic studies, formulation development, and quality control. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The protocols described herein are based on established analytical methodologies for structurally related indole and carboxylic acid compounds, providing a robust starting point for method development and validation. Due to the limited availability of specific validated methods for this compound in publicly available literature, the following information represents well-established, representative procedures.

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of this compound:

  • Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This method is widely accessible and suitable for routine analysis and quantification in relatively clean sample matrices.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity, making it ideal for the analysis of complex biological matrices and for bioanalytical studies requiring low limits of quantification.

The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the expected performance characteristics of the proposed analytical methods for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterRP-HPLC-UVLC-MS/MS
Linearity (r²) > 0.998> 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL range
Selectivity Moderate to HighVery High
Throughput ModerateHigh

Experimental Protocols

Protocol 1: Quantification by Reverse-Phase HPLC with UV Detection

This protocol outlines a general procedure for the quantification of this compound in a standard solution or a simple formulation.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Phosphoric acid (analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE)

2. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of indole derivatives, a starting wavelength of 280 nm is recommended. A DAD can be used to determine the optimal wavelength.

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.

5. Analysis Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard Prepare Standard Stock & Working Solutions Inject Inject into HPLC Standard->Inject Sample Prepare and Filter Sample Sample->Inject Acquire Acquire Data (UV 280 nm) Inject->Acquire Calibrate Generate Calibration Curve Acquire->Calibrate Quantify Quantify Analyte in Sample Calibrate->Quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Spike Spike Sample with Internal Standard Precipitate Protein Precipitation Spike->Precipitate Evaporate Evaporate Supernatant Precipitate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MRM Detection Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calculate Calculate Concentration from Calibration Curve Ratio->Calculate Logical_Relationship Analyte 3-Cyano-1H-indole-7- carboxylic acid Method Analytical Method (HPLC or LC-MS/MS) Analyte->Method Separation Chromatographic Separation Method->Separation Detection Detection (UV or MS/MS) Method->Detection Data Raw Data (Peak Area/Height) Separation->Data Detection->Data Quantification Accurate Quantification Data->Quantification

Application Notes and Protocols for Developing Herbicides with Indole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel herbicides based on indole-3-carboxylic acid derivatives. This class of compounds acts as auxin mimics, offering a promising avenue for the creation of effective and selective herbicides.

Introduction

Indole-3-carboxylic acid and its derivatives are structurally similar to the natural plant hormone auxin (indole-3-acetic acid, IAA).[1][2] Synthetic auxin herbicides are valuable tools in agriculture due to their systemic action and selectivity, particularly against broadleaf weeds in cereal crops. These compounds function by overwhelming the plant's natural auxin signaling pathways, leading to uncontrolled growth and ultimately, plant death.[3] The primary molecular target of auxinic herbicides is the Transport Inhibitor Response 1 (TIR1) F-box protein, a component of the SCF-TIR1 ubiquitin ligase complex.[1] Binding of an auxin mimic to TIR1 facilitates the degradation of Aux/IAA transcriptional repressors, leading to the unregulated expression of auxin-responsive genes.[1]

This document outlines the synthesis, in vitro herbicidal activity assessment, and mechanism of action of novel α-substituted indole-3-acetic acid derivatives.

Data Presentation

The herbicidal activity of synthesized indole-3-carboxylic acid derivatives was evaluated against a representative dicotyledonous weed, rape (Brassica napus), and a monocotyledonous weed, barnyard grass (Echinochloa crus-galli). The data is presented as percentage inhibition of root and shoot growth at various concentrations.

Table 1: Herbicidal Activity of α-Substituted Indole-3-Acetic Acid Derivatives against Brassica napus

Compound IDConcentration (mg/L)Root Inhibition (%)Shoot Inhibition (%)
10d 1009685
109278
10h 1009582
109375
9b 1008876
9c 1008572
10b 1009179
10c 1009381
10g 1008977
10i 1009280

Data extracted from Wang, X. et al. (2022).[1]

Table 2: Herbicidal Activity of α-Substituted Indole-3-Acetic Acid Derivatives against Echinochloa crus-galli

Compound IDConcentration (mg/L)Root Inhibition (%)Shoot Inhibition (%)
10d 1008575
10h 1008271
9b 1007868
9c 1007565
10b 1008170
10c 1008372
10g 1007969
10i 1008070

Data extracted from Wang, X. et al. (2022).[1]

Experimental Protocols

Protocol 1: Synthesis of α-Substituted Indole-3-Acetic Acid Derivatives

This protocol describes a general method for the synthesis of α-substituted indole-3-acetic acid derivatives, adapted from Wang, X. et al. (2022).[1]

1. Esterification of Indole-3-Acetic Acid: a. To a solution of indole-3-acetic acid (1.0 eq) in anhydrous dichloromethane, add dicyclohexylcarbodiimide (DCC, 1.0 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and methanol (1.2 eq). b. Stir the mixture at room temperature for 4 hours. c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure to obtain the methyl ester of indole-3-acetic acid.

2. N-Protection of the Indole Ring: a. Dissolve the methyl ester from the previous step in dichloromethane. b. Add triethylbenzylammonium chloride (TEBAC) as a phase transfer catalyst. c. Cool the mixture in an ice bath and add a 30% aqueous solution of sodium hydroxide and methyl chloroformate. d. Stir vigorously at 0°C for 2 hours. e. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-protected intermediate.

3. α-Alkylation: a. Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78°C. b. Add the N-protected intermediate dropwise to the LDA solution and stir for 30 minutes at -78°C. c. Add the desired alkyl bromide (R-Br) and allow the reaction to slowly warm to 0°C. d. Stir for an additional 2-4 hours at 0°C. e. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. f. Dry the combined organic layers and concentrate to obtain the α-alkylated intermediate.

4. Deprotection and Hydrolysis: a. Dissolve the α-alkylated intermediate in a 1:2 (v/v) mixture of 30% aqueous sodium hydroxide and methanol. b. Heat the mixture at 70°C for 4 hours. c. Cool the reaction mixture and acidify with 2 M hydrochloric acid to precipitate the final α-substituted indole-3-acetic acid derivative. d. Filter the precipitate, wash with cold water, and dry to obtain the pure product.

Protocol 2: Petri Dish Herbicidal Activity Bioassay

This protocol outlines a petri dish-based method for evaluating the herbicidal activity of the synthesized compounds on the germination and early growth of Brassica napus and Echinochloa crus-galli.

1. Preparation of Test Solutions: a. Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). b. Prepare a series of dilutions from the stock solution with distilled water containing a small amount of a surfactant (e.g., Tween-80) to achieve the final desired test concentrations (e.g., 10 mg/L and 100 mg/L). c. Prepare a control solution containing the same concentration of DMSO and surfactant as the test solutions.

2. Seed Plating: a. Place a sheet of filter paper in a sterile 9 cm petri dish. b. Add 5 mL of the test solution or control solution to each petri dish, ensuring the filter paper is saturated. c. Place 10-15 surface-sterilized seeds of either Brassica napus or Echinochloa crus-galli evenly on the filter paper in each dish. d. Seal the petri dishes with parafilm to prevent evaporation.

3. Incubation: a. Incubate the petri dishes in a growth chamber at 25 ± 1°C with a 16-hour light and 8-hour dark photoperiod.

4. Data Collection and Analysis: a. After 7-10 days of incubation, measure the root length and shoot length of the seedlings in both the treated and control groups. b. Calculate the percentage of inhibition for root and shoot growth using the following formula: Inhibition (%) = [(Control Length - Treatment Length) / Control Length] x 100 c. Each treatment should be performed in triplicate, and the results should be expressed as the mean ± standard deviation.

Visualizations

Signaling Pathway

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Indole-3-Carboxylic Acid Derivative (Auxin Mimic) TIR1 TIR1 Auxin->TIR1 binds SCF SCF Complex TIR1->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome targeted for degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth leads to

Caption: Auxin mimic signaling pathway leading to herbicidal action.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Herbicidal Bioassay Start Indole-3-Acetic Acid Step1 Esterification Start->Step1 Step2 N-Protection Step1->Step2 Step3 α-Alkylation Step2->Step3 Step4 Deprotection & Hydrolysis Step3->Step4 Product α-Substituted Indole-3- Acetic Acid Derivative Step4->Product Prep Prepare Test Solutions Product->Prep Plating Seed Plating (B. napus & E. crus-galli) Prep->Plating Incubation Incubation (7-10 days) Plating->Incubation Measurement Measure Root & Shoot Length Incubation->Measurement Analysis Calculate % Inhibition Measurement->Analysis

Caption: Workflow for synthesis and herbicidal evaluation.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_modifications Modifications at α-position Core Indole-3-Carboxylic Acid Core Alkyl_Chain Alkyl Chain (R-group) Core->Alkyl_Chain influences Activity Herbicidal Activity Alkyl_Chain->Activity modulates Functional_Groups Terminal Functional Groups on Chain Functional_Groups->Activity significantly impacts

Caption: Key structural elements influencing herbicidal activity.

References

Application Notes and Protocols for Testing CysLT1 Antagonist Activity of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis.[1][2][3] Their effects are mediated through G protein-coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1).[4][5] Antagonism of the CysLT1 receptor is a validated therapeutic strategy for the management of these conditions, with drugs like montelukast and zafirlukast in wide clinical use.[1][6]

Recently, indole derivatives have emerged as a novel class of potent and selective CysLT1 antagonists.[7] This document provides a detailed protocol for researchers to effectively screen and characterize the CysLT1 antagonist activity of newly synthesized indole derivatives. The protocols cover essential in vitro and in vivo assays to determine the potency, selectivity, and efficacy of these compounds.

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[4] Upon binding of its endogenous ligand, LTD₄, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to a variety of cellular responses, including smooth muscle contraction and inflammation.[8]

CysLT1_Signaling_Pathway cluster_cell Cell Membrane cluster_er Endoplasmic Reticulum LTD4 LTD4 CysLT1 CysLT1 Receptor LTD4->CysLT1 Binds Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca2+ Store IP3->ER_Ca Binds to Receptor Ca_release Ca2+ Release ER_Ca->Ca_release Cellular_Response Cellular Response (e.g., Contraction, Inflammation) Ca_release->Cellular_Response Initiates Indole_Antagonist Indole Derivative (Antagonist) Indole_Antagonist->CysLT1 Blocks

Caption: CysLT1 Receptor Signaling Pathway and Antagonist Action.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments required to assess the CysLT1 antagonist activity of indole derivatives.

In Vitro Assays

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CysLT1 receptor, providing information on its binding affinity (Ki).

Experimental Workflow:

Radioligand_Binding_Workflow prep Prepare Cell Membranes (Expressing CysLT1) incubate Incubate Membranes with Radioligand ([3H]-LTD4) and Indole Derivative prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioligand (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 and Ki Determination) quantify->analyze

Caption: Workflow for Radioligand Binding Assay.

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human CysLT1 receptor (e.g., HEK293 cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • Indole derivative at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).

      • Radioligand (e.g., [³H]-LTD₄) at a concentration close to its Kd (typically 0.5-2 nM).

      • Cell membrane preparation (typically 20-50 µg of protein per well).

    • For total binding, add vehicle instead of the indole derivative.

    • For non-specific binding, add a high concentration of a known CysLT1 antagonist (e.g., 10 µM montelukast).

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.[9]

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[10]

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the indole derivative concentration.

    • Determine the IC₅₀ value (the concentration of the indole derivative that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CysLT1 receptor agonist.

Experimental Workflow:

Calcium_Mobilization_Workflow cell_prep Prepare Cells Expressing CysLT1 (e.g., CHO-K1, HEK293) dye_loading Load Cells with a Calcium-Sensitive Fluorescent Dye (e.g., Fluo-4 AM) cell_prep->dye_loading incubation Incubate Cells with Indole Derivative dye_loading->incubation stimulation Stimulate Cells with a CysLT1 Agonist (LTD4) incubation->stimulation measurement Measure Changes in Intracellular Calcium (Fluorescence Plate Reader) stimulation->measurement analysis Data Analysis (IC50 Determination) measurement->analysis

Caption: Workflow for Calcium Mobilization Assay.

Protocol:

  • Cell Preparation:

    • Plate cells stably expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells) in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.[11]

  • Antagonist Incubation:

    • Wash the cells to remove excess dye.

    • Add the indole derivative at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add a CysLT1 agonist, such as LTD₄, at a concentration that elicits a submaximal response (EC₈₀) and measure the change in fluorescence over time.[12]

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Calculate the percentage of inhibition of the agonist-induced response by the indole derivative at each concentration.

    • Plot the percentage of inhibition against the logarithm of the indole derivative concentration and determine the IC₅₀ value using non-linear regression.

In Vivo Models

Animal models are crucial for evaluating the efficacy of CysLT1 antagonists in a physiological setting. The ovalbumin (OVA)-sensitized mouse model of allergic asthma is commonly used.

Experimental Workflow:

In_Vivo_Asthma_Model_Workflow sensitization Sensitize Mice to Ovalbumin (OVA) challenge Challenge Mice with Aerosolized OVA sensitization->challenge treatment Administer Indole Derivative or Vehicle Control challenge->treatment assessment Assess Airway Inflammation and Hyperresponsiveness treatment->assessment analysis Data Collection and Statistical Analysis assessment->analysis

Caption: Workflow for In Vivo Asthma Model.

Protocol:

  • Sensitization and Challenge:

    • Sensitize BALB/c mice by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.[13]

    • From day 21 to 27, challenge the mice with aerosolized OVA for a set duration each day.[13]

  • Compound Administration:

    • Administer the indole derivative or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before each OVA challenge.

  • Assessment of Airway Inflammation:

    • 24-48 hours after the final OVA challenge, collect bronchoalveolar lavage fluid (BALF).

    • Perform total and differential cell counts in the BALF to quantify the influx of inflammatory cells, particularly eosinophils.

    • Measure levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BALF using ELISA.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • Measure AHR in response to increasing concentrations of a bronchoconstrictor agent (e.g., methacholine) using whole-body plethysmography.

  • Histological Analysis:

    • Collect lung tissue for histological examination to assess for goblet cell hyperplasia, mucus hypersecretion, and inflammatory cell infiltration.[13]

  • Data Analysis:

    • Compare the data from the indole derivative-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in inflammatory cell counts, cytokine levels, AHR, and histological changes indicates in vivo efficacy of the CysLT1 antagonist.

Data Presentation

Quantitative data from the in vitro and in vivo assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro CysLT1 Antagonist Activity of Indole Derivatives

CompoundCysLT1 Binding Affinity (Ki, nM)CysLT1 Functional Antagonism (IC₅₀, nM)
Indole Derivative 1 Insert ValueInsert Value
Indole Derivative 2 Insert ValueInsert Value
Montelukast (Control) 0.18[14]Insert Value

Note: Ki and IC₅₀ values should be presented as mean ± SEM or SD from at least three independent experiments.

Table 2: In Vivo Efficacy of Indole Derivative X in a Mouse Model of Asthma

Treatment GroupTotal Cells in BALF (x10⁵)Eosinophils in BALF (x10⁴)Airway Hyperresponsiveness (Penh)
Vehicle Control Insert ValueInsert ValueInsert Value
Indole Derivative X (Dose 1) Insert ValueInsert ValueInsert Value
Indole Derivative X (Dose 2) Insert ValueInsert ValueInsert Value
Montelukast (Control) Insert ValueInsert ValueInsert Value

Note: Data should be presented as mean ± SEM. Statistical significance compared to the vehicle control group should be indicated.

Conclusion

This document provides a comprehensive set of protocols for the preclinical evaluation of indole derivatives as CysLT1 receptor antagonists. By following these detailed methodologies, researchers can effectively determine the binding affinity, functional potency, and in vivo efficacy of their novel compounds, thereby facilitating the identification of promising new therapeutic agents for the treatment of asthma and other inflammatory diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-cyano-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-cyano-1H-indole-7-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to produce this compound?

A common and effective strategy involves a multi-step synthesis. This typically begins with the preparation of a 7-substituted indole, such as 1H-indole-7-carboxylic acid or its ester derivative. The subsequent key step is the regioselective introduction of a cyano group at the C3 position of the indole ring. Palladium-catalyzed C-H functionalization is a modern and efficient method for this cyanation step.[1][2][3]

Q2: I am having trouble with the C3-cyanation of my indole-7-carboxylic acid substrate. What are some potential reasons for low yield?

Low yields in C3-cyanation of indole derivatives can stem from several factors:

  • Catalyst Inactivation: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent catalyst oxidation and deactivation.

  • Substrate Reactivity: The electronic properties of the indole ring, influenced by the carboxylic acid group at the 7-position, can affect the efficiency of the C-H activation step.

  • Competing Reactions: The indole nitrogen (N-H) is nucleophilic and can participate in side reactions. Protecting the indole nitrogen with a suitable group, such as tosyl (Ts) or benzyl (Bn), can prevent N-functionalization and improve selectivity for C3-cyanation.

  • Cyanide Source Stoichiometry: An excess of the cyanide source can sometimes lead to catalyst inhibition. Careful optimization of the amount of the cyanating agent is recommended.

Q3: What are some common side products I might encounter during the synthesis?

The reactive nature of the indole ring can lead to the formation of several side products. These may include:

  • Di-cyanated products: Although C3 is the most reactive position for electrophilic substitution on the indole ring, over-cyanation at other positions can occur under harsh reaction conditions.

  • N-functionalized products: If the indole nitrogen is unprotected, it can react with electrophilic species in the reaction mixture.

  • Oxidation products: Indoles can be susceptible to oxidation, especially when exposed to air and certain catalysts.

Q4: What are the recommended purification strategies for this compound?

Purification of indole derivatives can be challenging. Here are some recommended strategies:

  • Column Chromatography: Use of a less acidic silica gel or neutralizing the silica gel with a small amount of a non-polar amine like triethylamine in the eluent can help prevent the degradation of the indole product on the column.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Preparative HPLC: For obtaining high-purity material, especially on a smaller scale, preparative high-performance liquid chromatography (HPLC) is a viable option.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no conversion of starting material Inactive catalystEnsure the reaction is performed under a strict inert atmosphere. Use fresh, high-quality catalyst and ligands.
Low reaction temperatureGradually increase the reaction temperature in small increments.
Inappropriate solventScreen different anhydrous solvents (e.g., DMF, DMSO, Dioxane).
Formation of multiple products Unprotected indole nitrogenProtect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts, Bn).
Non-selective reactionOptimize the reaction conditions, including catalyst, ligand, and temperature, to favor C3-cyanation.
Product degradation during workup or purification Acidic conditionsNeutralize any acidic residues before extraction. Use a neutralized silica gel for column chromatography.
Exposure to air/lightMinimize the exposure of the product to air and light, especially during purification and storage.
Difficulty in removing the protecting group Harsh deprotection conditionsScreen different deprotection methods that are compatible with the cyano and carboxylic acid functionalities.

Experimental Protocols

A plausible synthetic route for this compound is outlined below. This is a composite protocol based on established methods for indole synthesis and C3-cyanation.

Step 1: Synthesis of 1H-Indole-7-carboxylic acid

This can be achieved through various established methods, often starting from 2-methyl-3-nitroaniline. The Fischer indole synthesis is a classic and versatile method for this transformation.

Step 2: Protection of the Carboxylic Acid Group (Esterification)

To prevent interference from the acidic proton of the carboxylic acid during the subsequent cyanation step, it is advisable to protect it as an ester (e.g., methyl or ethyl ester).

  • Protocol: To a solution of 1H-indole-7-carboxylic acid in methanol or ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture for several hours until the reaction is complete (monitored by TLC). After cooling, neutralize the reaction mixture and extract the ester with an appropriate organic solvent.

Step 3: Palladium-Catalyzed C3-Cyanation of the Indole Ring

This step introduces the cyano group at the desired position.

  • Protocol: In a glovebox or under a strict inert atmosphere, combine the indole-7-carboxylate ester, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if required), and a cyanide source (e.g., K₄[Fe(CN)₆] or Zn(CN)₂). Add an anhydrous solvent (e.g., DMF or DMSO). Heat the reaction mixture at the appropriate temperature for several hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction, perform an aqueous workup, and extract the product.

Step 4: Deprotection of the Carboxylic Acid Group (Hydrolysis)

The final step is the hydrolysis of the ester to yield the target carboxylic acid.

  • Protocol: Dissolve the 3-cyano-1H-indole-7-carboxylate ester in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., NaOH or KOH). Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete. Acidify the reaction mixture to precipitate the carboxylic acid, which can then be collected by filtration.

Data Presentation

Table 1: Comparison of Cyanation Methods for Indoles
MethodCatalyst/ReagentCyanide SourceTypical Yield (%)Reference
Palladium-catalyzed C-H cyanationPd(OAc)₂ / Cu(OAc)₂NH₄HCO₃ / DMSOModerate to Good[2][3]
Palladium-catalyzed cross-couplingPd(OAc)₂ / PPh₃Zn(CN)₂Good[4]
Electrochemical C-H cyanationTris(4-bromophenyl)amine (redox catalyst)TMSCNGood[5]

Visualizations

Synthetic Pathway

Synthesis_Pathway A 1H-Indole-7-carboxylic acid B Indole-7-carboxylate (Protected) A->B Esterification C 3-Cyano-1H-indole-7-carboxylate B->C C3-Cyanation (e.g., Pd-catalyzed) D This compound C->D Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of This compound check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes optimize_cyanation Optimize Cyanation: - Catalyst/Ligand - Temperature - Solvent low_conversion->optimize_cyanation check_side_products Analyze for Side Products good_conversion->check_side_products side_products_present Side Products Present check_side_products->side_products_present Yes no_side_products No Major Side Products check_side_products->no_side_products No protect_indole Consider Protecting Group for Indole N-H side_products_present->protect_indole optimize_workup Optimize Workup & Purification: - Neutralize silica - Recrystallize no_side_products->optimize_workup

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Solubility issues of 3-cyano-1H-indole-7-carboxylic acid in DMSO.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-cyano-1H-indole-7-carboxylic acid in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Direct, quantitative solubility data for this compound in a wide range of solvents, including DMSO, is not extensively documented in publicly available literature.[1] However, based on its structure—an indole ring, a carboxylic acid group, and a cyano group—we can infer its general solubility behavior. The indole ring is largely non-polar, while the carboxylic acid and cyano groups add polarity. As a carboxylic acid, its solubility is expected to be highly pH-dependent in aqueous solutions.[2] In organic solvents, it is anticipated to be soluble in polar aprotic solvents like DMSO and DMF, which are commonly used for similar indole derivatives.[2][3]

Q2: Why is DMSO recommended as a solvent for this compound?

A2: DMSO is a powerful and versatile solvent capable of dissolving a wide array of organic compounds, including those with poor aqueous solubility.[3][4] For compounds like indole derivatives that are often used in biological assays, DMSO is a common choice for preparing high-concentration stock solutions that can then be diluted into aqueous assay media.[3] It is important, however, to keep the final concentration of DMSO in cell-based assays low (typically below 0.5%) to avoid cellular toxicity.[3]

Q3: What factors can influence the solubility of this compound in DMSO?

A3: Several factors can affect the solubility of this compound in DMSO:

  • Purity of the compound: Impurities can significantly impact solubility.

  • Water content in DMSO: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can sometimes enhance the solubility of carboxylic acids in organic solvents, but it can also lead to the precipitation of some compounds.[5][6]

  • Temperature: Gently warming the solution can increase the solubility of many compounds.[2] However, prolonged heating or high temperatures should be avoided to prevent potential degradation.

  • Physical form of the compound: The crystalline form of a compound is generally less soluble than its amorphous form.

Q4: Are there any known stability issues of this compound in DMSO?

Troubleshooting Guide

This guide provides solutions to common problems encountered when dissolving this compound in DMSO.

Issue Possible Cause Troubleshooting Steps
Compound does not dissolve completely in DMSO at room temperature. The concentration may be too high for its solubility at that temperature.1. Gently warm the solution: Use a water bath set to 30-40°C to aid dissolution. Avoid overheating. 2. Sonication: Use a bath sonicator to break up any aggregates and enhance dissolution.[2] 3. Reduce the concentration: If the above methods fail, the desired concentration may exceed the compound's solubility limit. Try preparing a more dilute stock solution.
A precipitate forms after the DMSO stock solution is prepared and stored. The compound may be precipitating out of solution upon cooling or due to changes in the solvent environment (e.g., water absorption).1. Re-dissolve before use: Gently warm and vortex the stock solution before each use to ensure it is fully dissolved. 2. Store in smaller aliquots: This minimizes the number of freeze-thaw cycles.[2] 3. Ensure anhydrous conditions: Use high-purity, anhydrous DMSO and minimize exposure to air.
Precipitation occurs when the DMSO stock solution is added to an aqueous buffer. The compound has low aqueous solubility, and the addition to the buffer causes it to crash out of solution.1. Increase the final DMSO concentration: If the assay allows, a slightly higher final DMSO concentration may keep the compound in solution. Always include a vehicle control with the same DMSO concentration. 2. pH adjustment of the aqueous buffer: As a carboxylic acid, increasing the pH of the aqueous buffer (e.g., to pH 7.4 or higher) will deprotonate the carboxylic acid, forming a more soluble salt.[2] 3. Use of a co-solvent: In some cases, adding a small amount of another water-miscible organic solvent to the final solution can improve solubility.[3]
Inconsistent results in biological assays. This could be due to incomplete dissolution or precipitation of the compound in the assay medium, leading to inaccurate concentrations.1. Visually inspect all solutions: Before adding to your assay, ensure that both the stock and final working solutions are clear and free of any precipitate.[3] 2. Perform a solubility test: Determine the maximum solubility of the compound in your specific assay buffer to ensure you are working within the soluble range.[3] 3. Filter the final working solution: Use a 0.22 µm filter to remove any undissolved particles, but be aware that this might slightly lower the effective concentration.[2]

Experimental Protocols

Protocol for Preparing a DMSO Stock Solution
  • Weigh the Compound: Accurately weigh the desired amount of this compound.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a sterile vial.

  • Dissolve: Vortex the vial until the solid is completely dissolved. If necessary, use gentle warming (30-40°C) or sonication to aid dissolution.[2]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Protocol for Preparing Working Solutions in Aqueous Buffer
  • Start with the DMSO Stock: Begin with your high-concentration stock solution in 100% DMSO.

  • Serial Dilution (if necessary): If a range of concentrations is needed, perform serial dilutions in 100% DMSO.

  • Dilution into Aqueous Buffer: Add the DMSO stock solution to your pre-warmed (if applicable) aqueous assay buffer to achieve the desired final concentration. The final DMSO concentration should typically be kept below 0.5%.

  • Mixing: Mix thoroughly by gentle vortexing or inversion immediately after adding the DMSO stock to the aqueous buffer.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before use in your experiment.

Signaling Pathways and Experimental Workflows

Indole compounds and their derivatives have been shown to modulate various cellular signaling pathways, making them of great interest in drug discovery.[10]

Potential Signaling Pathway Modulation

Derivatives of indole have been investigated for their roles in key signaling pathways implicated in cancer and other diseases, such as the PI3K/Akt/mTOR and MAPK pathways.

G cluster_0 PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes IndoleCompound 3-cyano-1H-indole- 7-carboxylic acid (potential inhibitor) IndoleCompound->Akt may inhibit

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

General Experimental Workflow for Assessing Compound Solubility

G cluster_1 Solubility Assessment Workflow Start Start: Weigh Compound AddSolvent Add Solvent (e.g., DMSO) Start->AddSolvent Dissolve Attempt to Dissolve (Vortex, Sonicate, Warm) AddSolvent->Dissolve Observe Visual Observation Dissolve->Observe Clear Clear Solution (Soluble) Observe->Clear Yes NotClear Precipitate/Cloudy (Insoluble/Poorly Soluble) Observe->NotClear No Troubleshoot Troubleshoot (See Guide) NotClear->Troubleshoot

Caption: A logical workflow for the initial assessment of compound solubility.

References

3-cyano-1H-indole-7-carboxylic acid stability in aqueous solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-cyano-1H-indole-7-carboxylic acid. The information is designed to address potential stability issues encountered during experimental work in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions can be influenced by several factors, including:

  • pH: The indole ring is susceptible to degradation under strongly acidic or basic conditions. The carboxylic acid and cyano groups can also undergo hydrolysis.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Indole derivatives can be sensitive to light, leading to photodegradation.[1] It is advisable to protect solutions from light, especially during long-term storage.

  • Oxidizing agents: The indole nucleus is electron-rich and can be easily oxidized. The presence of oxidizing agents, including dissolved oxygen, can lead to the formation of degradation products.

Q2: How should I prepare and store aqueous stock solutions of this compound?

Due to limited specific data on this compound, general best practices for similar indole derivatives should be followed. For instance, with indole-3-carboxaldehyde, it is recommended not to store aqueous solutions for more than one day.[2]

  • Preparation: For aqueous buffers, it is often recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[2]

  • Storage: Aqueous solutions should ideally be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store solutions at 2-8°C and protect them from light. For long-term storage, consider storing aliquots of a concentrated stock solution in an organic solvent like DMSO at -20°C or -80°C.

Q3: I am observing a change in the color of my aqueous solution of this compound over time. What could be the cause?

A change in color, such as darkening or the appearance of a yellow or brown tint, is often an indication of degradation or polymerization of indole-containing compounds. This can be caused by oxidation or exposure to light. It is recommended to discard the solution and prepare a fresh one, ensuring it is protected from light and purged with an inert gas like nitrogen or argon to minimize oxidation.

Q4: What are the potential degradation pathways for this compound in an aqueous solution?

While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the functional groups present:

  • Hydrolysis of the cyano group: The cyano group (-CN) can be hydrolyzed under acidic or basic conditions to form an amide (-CONH2) and subsequently a carboxylic acid (-COOH).[3]

  • Oxidation of the indole ring: The indole ring is susceptible to oxidation, which can lead to the formation of various oxidized species.

  • Decarboxylation: Although generally requiring high temperatures, decarboxylation of the carboxylic acid group is a potential degradation route under certain conditions.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.

Problem Potential Cause Recommended Solution
Low or inconsistent bioactivity Degradation of the compound in the assay buffer.Prepare fresh solutions immediately before use. Assess the stability of the compound under your specific assay conditions (pH, temperature, duration) using a stability-indicating analytical method like HPLC.
Precipitation of the compound from solution Low aqueous solubility or change in pH affecting solubility.Confirm the solubility of the compound in your specific buffer system. Using a co-solvent like DMSO for the initial stock solution can help. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Appearance of new peaks in analytical chromatogram (e.g., HPLC) Chemical degradation of the compound.Conduct forced degradation studies to identify potential degradation products and establish degradation pathways.[4][5][6] This will help in developing a stability-indicating analytical method.
Inconsistent results between experimental replicates Instability of the compound during the experiment.Minimize the time the compound is in an aqueous solution. Prepare a fresh dilution from a stable stock solution for each replicate.

Experimental Protocols

Forced degradation studies are crucial for understanding the chemical stability of a drug substance.[4][6][7] The following are generalized protocols for assessing the stability of this compound.

Protocol 1: pH-Dependent Stability (Hydrolysis)
  • Prepare Buffers: Prepare a series of aqueous buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).

  • Prepare Test Solutions: Prepare solutions of this compound in each buffer at a known concentration.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples immediately using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Protocol 2: Oxidative Stability
  • Prepare Solution: Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Add Oxidizing Agent: Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Incubate the solution at room temperature.

  • Sampling and Analysis: Withdraw and analyze aliquots at various time points as described in Protocol 1.

Protocol 3: Photostability
  • Prepare Solutions: Prepare solutions of this compound in a suitable transparent solvent.

  • Exposure: Expose the solutions to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

  • Incubation: Maintain the samples at a constant temperature.

  • Sampling and Analysis: Analyze the exposed and control samples at appropriate time intervals.

Data Presentation

The results from stability studies should be summarized to clearly show the percentage of degradation over time under different conditions.

Table 1: Summary of Forced Degradation Results

Stress Condition Time (hours) Degradation (%) Number of Degradants
0.1 M HCl, 60°C24
0.1 M NaOH, RT24
3% H₂O₂, RT24
Photolytic (ICH Q1B)24
Thermal, 80°C24

Data to be filled in based on experimental results.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution dilute Dilute in Stress Media (Acid, Base, Oxidant, Buffer) prep->dilute hydrolysis Hydrolytic (Acid/Base, Temp) dilute->hydrolysis oxidation Oxidative (H2O2, RT) dilute->oxidation photo Photolytic (Light, Temp) dilute->photo sampling Sample at Time Points hydrolysis->sampling oxidation->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A 3-cyano-1H-indole- 7-carboxylic acid B 3-carbamoyl-1H-indole- 7-carboxylic acid A->B H+/OH- D Oxidized Indole Derivatives A->D [O] C 1H-indole-3,7- dicarboxylic acid B->C Further Hydrolysis

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Indole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common pitfalls encountered during Fischer, Bischler-Möhlau, and Reissert indole synthesis reactions.

Frequently Asked Questions (FAQs)

Fischer Indole Synthesis

Q1: What are the most common reasons for low or no yield in a Fischer indole synthesis?

A1: Low yields in the Fischer indole synthesis can be attributed to several factors:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too weak may not facilitate the necessary[1][1]-sigmatropic rearrangement, while an overly strong acid can lead to degradation of the starting materials or the final indole product.[1][2] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used, and the optimal choice is substrate-dependent.[2][3]

  • Unfavorable Substrates: The reaction is known to fail with certain substrates. For example, the phenylhydrazone of acetaldehyde does not typically yield indole under standard conditions.[2] Additionally, substrates with strong electron-donating groups on the carbonyl component can promote a competing N-N bond cleavage reaction, preventing indolization.[4]

  • Suboptimal Reaction Conditions: High temperatures or prolonged reaction times can cause decomposition of reactants and products.[2] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to identify the optimal reaction time.

  • Impure Starting Materials: The purity of the arylhydrazine and the carbonyl compound is essential. Impurities can lead to a variety of side reactions that consume starting materials and complicate purification.

Q2: My TLC analysis shows multiple spots. What are the likely side products in a Fischer indole synthesis?

A2: The formation of multiple products is a common issue. Likely side products include:

  • Isomeric Indoles: If an unsymmetrical ketone (RCH₂COCH₂R') is used, two different enamines can form, leading to a mixture of isomeric indoles.[5]

  • Aniline and Carbonyl-derived Byproducts: A significant side reaction is the cleavage of the N-N bond in the ene-hydrazine intermediate. This is particularly problematic with electron-donating substituents on the carbonyl-derived portion of the molecule and results in the formation of aniline and byproducts from the carbonyl component (e.g., 3-methylindole from the phenylhydrazone of a specific ketone).[4]

  • Aldol Condensation Products: The acidic conditions can promote the self-condensation of enolizable aldehydes or ketones.[2]

  • Polymerization/Degradation Products: Under harsh acidic conditions and high temperatures, the starting materials and the indole product itself can be susceptible to polymerization or decomposition.

Bischler-Möhlau Indole Synthesis

Q1: Why are the yields often low in a classical Bischler-Möhlau indole synthesis?

A1: The classical Bischler-Möhlau synthesis is notorious for harsh reaction conditions, which often lead to low yields and the formation of byproducts.[6][7] The high temperatures required can cause degradation of the starting materials and the product. Furthermore, the reaction mechanism is complex and can lead to unpredictable regioselectivity, resulting in mixtures of products that are difficult to separate.[8]

Q2: How can I improve the yield and reduce the reaction time for a Bischler-Möhlau synthesis?

A2: Modern modifications to the Bischler-Möhlau synthesis can significantly improve its efficiency. The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and increase yields.[9][10] Often, these reactions can be performed under solvent-free conditions, which simplifies the workup and aligns with the principles of green chemistry.[11] The use of milder catalysts, such as lithium bromide, has also been explored to avoid the harsh conditions of the traditional method.[7]

Reissert Indole Synthesis

Q1: My Reissert synthesis is failing. What are the critical steps to troubleshoot?

A1: The Reissert synthesis is a multi-step process, and failure can occur at any stage:

  • Condensation: The initial base-catalyzed condensation of the o-nitrotoluene with diethyl oxalate is crucial. Potassium ethoxide has been shown to give better results than sodium ethoxide.[12] Ensure anhydrous conditions, as the base is sensitive to moisture.

  • Reduction: The reductive cyclization of the o-nitrophenylpyruvate intermediate is often the most problematic step. The choice of reducing agent is critical. A variety of reagents have been used, including zinc in acetic acid, ferrous sulfate with ammonia, and sodium dithionite.[13][14] The reaction can be sensitive, leading to a mixture of unidentifiable products if not optimized.[13]

  • Decarboxylation: The final step of removing the 2-carboxylic acid group can be challenging. Simple heating can lead to decomposition of the indole product.[15] Improved methods using copper catalysts in high-boiling solvents like quinoline or microwave-assisted procedures have been developed to improve yields.[15] More recently, decarboxylation using DBU in sulfolane at high temperatures has been shown to be effective.[16]

Q2: I obtained a quinolone instead of the expected indole in my Reissert synthesis. Why did this happen?

A2: The formation of quinolones is a known side reaction in the Reissert synthesis, particularly with certain reduction conditions.[14] For instance, the use of PtO₂ in ethanol as the reducing system, especially with 7-substituted indoles, can favor the formation of the corresponding quinolone.[14] To avoid this, it is advisable to use other reducing agents like zinc dust in acetic acid or ferrous sulfate with ammonia.

Troubleshooting Guides

Fischer Indole Synthesis: Low Yield or Reaction Failure

This guide provides a systematic approach to troubleshooting low yields in the Fischer indole synthesis.

fischer_troubleshooting start Low or No Yield purity Check Starting Material Purity start->purity catalyst Optimize Acid Catalyst purity->catalyst If pure sub_purity Action: Recrystallize or distill arylhydrazine and carbonyl compound. purity->sub_purity conditions Adjust Reaction Conditions catalyst->conditions If optimized sub_catalyst Action: Screen different acids (e.g., ZnCl2, PPA, p-TsOH). Vary catalyst concentration. catalyst->sub_catalyst substrate Evaluate Substrate Suitability conditions->substrate If still low yield sub_conditions Action: Monitor by TLC. Gradually increase temperature. Consider microwave heating. conditions->sub_conditions success Improved Yield substrate->success If suitable sub_substrate Action: Check for strong EDGs on carbonyl. If present, consider alternative synthesis. substrate->sub_substrate

Troubleshooting workflow for low yield in Fischer indole synthesis.
General Purification Issues: Product Degradation on Silica Gel

Indoles can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.

purification_troubleshooting start Product Streaking/Degradation on TLC or Column deactivate_silica Deactivate Silica Gel start->deactivate_silica alternative_stationary_phase Use Alternative Stationary Phase deactivate_silica->alternative_stationary_phase If degradation persists pure_product Pure Indole Obtained deactivate_silica->pure_product Successful sub_deactivate Action: Add 1% triethylamine to the eluent. Flush column with this mixture before loading. deactivate_silica->sub_deactivate alternative_purification Alternative Purification Method alternative_stationary_phase->alternative_purification If separation is poor alternative_stationary_phase->pure_product Successful sub_alternative_phase Action: Use neutral or basic alumina. alternative_stationary_phase->sub_alternative_phase alternative_purification->pure_product Successful sub_alternative_purification Action: Recrystallization or preparative HPLC. alternative_purification->sub_alternative_purification

Troubleshooting workflow for purification of acid-sensitive indoles.

Data Presentation

Table 1: Comparison of Lewis Acids in the Fischer Indole Synthesis of 2-Phenylindole
CatalystSolventTemperature (°C)TimeYield (%)Reference
Zinc chloride (ZnCl₂)None1706 min72-80[17]
Boron trifluoride etherate (BF₃·OEt₂)Acetic Acid10015 min85[1]
Iron(III) chloride (FeCl₃)EthanolReflux3 h82[1]
Aluminum chloride (AlCl₃)None1801 h75[1]

Note: Reaction conditions may vary between studies, impacting direct comparability.

Table 2: Comparison of Conventional vs. Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole
Heating MethodCatalyst/ReagentSolventTimeTemperatureYield (%)Reference
ConventionalNoneNoneNot SpecifiedReflux17[10]
MicrowaveAnilinium bromideNone (solid-state)1 minN/A (540W)71[10][18]

Experimental Protocols

Protocol 1: Classical Fischer Indole Synthesis of 2-Phenylindole using Zinc Chloride

This protocol is adapted from a literature procedure.[17]

Step 1: Formation of Acetophenone Phenylhydrazone

  • Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.

  • Dissolve the hot mixture in 80 mL of 95% ethanol.

  • Induce crystallization by agitating the solution.

  • Cool the mixture, collect the crystals by filtration, and wash with a small amount of cold ethanol. The yield is typically 87-91%.

Step 2: Cyclization to 2-Phenylindole

  • Thoroughly mix freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) with powdered anhydrous zinc chloride (250 g) in a tall 1-L beaker.

  • Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mixture will become liquid within 3-4 minutes.

  • Remove the beaker from the bath and continue stirring for 5 minutes.

  • To prevent solidification, stir 200 g of clean sand into the reaction mixture.

  • Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.

  • Filter the sand and crude 2-phenylindole and boil the solids with 600 mL of 95% ethanol.

  • Decolorize the hot solution with activated charcoal (Norit) and filter.

  • Cool the filtrate to induce crystallization, collect the 2-phenylindole, and wash with cold ethanol. The total yield is typically 72-80%.

Protocol 2: Microwave-Assisted, Solvent-Free Bischler-Möhlau Synthesis of 2-Arylindoles

This one-pot protocol is adapted from a literature procedure.[10][11]

  • In an open vessel, mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).

  • Stir the mixture at room temperature for 3 hours. The aniline acts as both reactant and base.

  • Add 3 drops of dimethylformamide (DMF) to the mixture.

  • Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.

  • After cooling, purify the crude product by column chromatography on silica gel to obtain the 2-arylindole. Yields are typically in the range of 52-75%.

Protocol 3: Classical Reissert Indole Synthesis

This protocol is based on the original method described by Reissert.[12][13][14]

Step 1: Condensation

  • In a flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.

  • Cool the solution and add a solution of o-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) in absolute ethanol dropwise with stirring.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into a mixture of ice and dilute sulfuric acid to precipitate the ethyl o-nitrophenylpyruvate.

  • Collect the product by filtration, wash with water, and dry.

Step 2: Reductive Cyclization and Saponification

  • Prepare a solution of ferrous sulfate (FeSO₄·7H₂O) in water.

  • Add the ethyl o-nitrophenylpyruvate from the previous step and heat the mixture to 80-90°C with vigorous stirring.

  • Slowly add concentrated aqueous ammonia. The reaction is exothermic.

  • After the addition is complete, continue heating and stirring for 30 minutes.

  • Filter the hot solution to remove iron oxides.

  • Acidify the filtrate with hydrochloric acid to precipitate indole-2-carboxylic acid.

  • Collect the product by filtration, wash with water, and dry.

Step 3: Decarboxylation

  • Mix the indole-2-carboxylic acid with a catalytic amount of copper chromite in quinoline.

  • Heat the mixture to a high temperature (e.g., 200-240°C) until the evolution of CO₂ ceases.

  • Cool the reaction mixture and dissolve it in a suitable solvent like diethyl ether.

  • Wash the organic solution with dilute acid to remove quinoline, then with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude indole. Purify further by recrystallization or chromatography.

References

Technical Support Center: Optimizing HPLC Separation of Indole Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the High-Performance Liquid Chromatography (HPLC) separation of indole carboxylic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating indole carboxylic acid isomers?

A1: The most common stationary phase for separating indole carboxylic acid isomers is a reversed-phase (RP) C18 column.[1][2] These columns have a non-polar stationary phase that interacts with the non-polar aspects of the indole structure. The specific choice of a C18 column can still influence selectivity, so screening columns from different manufacturers may be beneficial for method development. For instance, an Inertsil ODS-4 column (250 mm x 4.6 mm, 5 µm) has been successfully used for the separation of octahydro-1H-indole-2-carboxylic acid and its isomers.[1][3][4][5]

Q2: How does mobile phase pH affect the separation of indole carboxylic acid isomers?

A2: Mobile phase pH is a critical parameter for separating indole carboxylic acid isomers because it controls their ionization state.[6][7][8] As carboxylic acids, these molecules will be in their neutral, protonated form at low pH (more hydrophobic) and in their ionized, deprotonated form at higher pH (more hydrophilic).

  • Low pH (e.g., pH 2.5-4.0): The carboxylic acid group is protonated (-COOH), making the molecule less polar. This leads to stronger interaction with the C18 stationary phase and thus, longer retention times.[6][9] Operating at a pH at least one unit away from the analyte's pKa is recommended to ensure a single ionization state and prevent peak shape issues.[10][11]

  • High pH: The carboxylic acid group is deprotonated (-COO-), making the molecule more polar. This reduces retention time on a reversed-phase column.

Controlling the pH with a suitable buffer (e.g., phosphate or acetate buffer) is essential for reproducible results.[10][12] A mobile phase of 10 mM potassium phosphate buffer with the pH adjusted to 3.0 has been shown to be effective.[1][3][4]

Q3: What are typical mobile phase compositions for this type of separation?

A3: Typical mobile phases are mixtures of an aqueous buffer and an organic modifier.

  • Aqueous Buffer: A buffer is necessary to control the pH. 10 mM potassium dihydrogen phosphate adjusted to pH 3.0 with phosphoric acid is a common choice.[3][4][5]

  • Organic Modifier: Acetonitrile or methanol are the most common organic modifiers used to adjust the elution strength of the mobile phase.[11][12][13]

  • Isocratic vs. Gradient Elution: Depending on the complexity of the isomer mixture, either isocratic (constant mobile phase composition) or gradient (composition changes over time) elution can be used. For separating multiple isomers with different hydrophobicities, a gradient elution is often employed to achieve optimal resolution within a reasonable run time.[14]

Q4: Which detector is most suitable for analyzing indole carboxylic acid isomers?

A4: The choice of detector depends on the specific properties of the isomers.

  • UV Detector: Many indole derivatives possess a chromophore and can be detected using a UV detector.[14] A wavelength of 280 nm is often a good compromise for various indole compounds.[14] However, some derivatives, like octahydro-1H-indole-2-carboxylic acid, are non-chromophoric.[1][3][4]

  • Refractive Index (RI) Detector: For non-chromophoric compounds, a Refractive Index (RI) detector is a viable option.[1][3][4][5] It is important to note that RI detectors are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution.[3]

  • Mass Spectrometry (MS): For high sensitivity and confirmation of identity, coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique.[14] If using MS, ensure the mobile phase buffers are volatile (e.g., formic acid or acetic acid instead of phosphoric acid).[13]

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Octahydro-1H-Indole-2-Carboxylic Acid Isomers

This protocol is based on a validated method for the separation of non-chromophoric indole carboxylic acid isomers using an RI detector.[1][3][4]

Chromatographic Conditions:

ParameterValue
Column Inertsil ODS-4 (C18), 250 mm x 4.6 mm, 5 µm
Mobile Phase 10 mM Potassium Dihydrogen Phosphate (anhydrous)
pH 3.0 (adjusted with dilute orthophosphoric acid)
Flow Rate 1.5 mL/min
Column Temperature 35°C
Detector Refractive Index (RI) Detector
Injection Volume 10 µL
Run Time 35 minutes

Procedure:

  • Mobile Phase Preparation: Dissolve the appropriate amount of anhydrous potassium dihydrogen phosphate in HPLC-grade water to make a 10 mM solution. Adjust the pH to 3.0 using dilute orthophosphoric acid. Filter the mobile phase through a 0.45 µm filter and degas thoroughly.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. Due to the sensitivity of the RI detector, a longer equilibration time is often necessary.[3]

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 5 mg/mL.

  • Injection and Analysis: Inject 10 µL of the sample and run the analysis for 35 minutes.

Protocol 2: Gradient HPLC Method for Multiple Indole Carboxylic Acid Isomers

This protocol is adapted from a method for the simultaneous analysis of five indole carboxylic acid isomers and other indole compounds.[14]

Chromatographic Conditions:

ParameterValue
Column C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Flow Rate 1.0 mL/min
Detector UV-Vis (PDA) at 280 nm
Column Temperature 30°C
Injection Volume 20 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
25595
30595
319010
359010

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water. Prepare Mobile Phase B as HPLC-grade methanol. Filter and degas both mobile phases.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the standard mixture or sample in the initial mobile phase composition.

  • Injection and Analysis: Inject the sample and run the gradient program. The total run time, including re-equilibration, is 35 minutes.[14]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of indole carboxylic acid isomers.

Start Start Troubleshooting Problem_PeakShape Poor Peak Shape? (Tailing, Fronting, Splitting) Start->Problem_PeakShape Problem_Resolution Poor Resolution? Start->Problem_Resolution Problem_Retention Inconsistent Retention Times? Start->Problem_Retention Problem_Pressure Abnormal Pressure? (High or Low) Start->Problem_Pressure Sol_Peak_pH Adjust Mobile Phase pH (Ensure pH is >1 unit from pKa) Problem_PeakShape->Sol_Peak_pH Tailing Sol_Peak_Overload Reduce Sample Concentration or Injection Volume Problem_PeakShape->Sol_Peak_Overload Fronting Sol_Peak_Column Check for Column Contamination or Degradation (Use Guard Column) Problem_PeakShape->Sol_Peak_Column Splitting/Tailing Sol_Res_Mobile Optimize Mobile Phase (Change % Organic or pH) Problem_Resolution->Sol_Res_Mobile Sol_Res_Gradient Adjust Gradient Slope (Make it shallower) Problem_Resolution->Sol_Res_Gradient Sol_Res_Column Try a Different Column (e.g., different C18 chemistry) Problem_Resolution->Sol_Res_Column Sol_Ret_Equilibrate Ensure Proper Column Equilibration Between Runs Problem_Retention->Sol_Ret_Equilibrate Sol_Ret_Mobile Check Mobile Phase Preparation (pH, Composition, Degassing) Problem_Retention->Sol_Ret_Mobile Sol_Ret_Temp Verify Stable Column Temperature Problem_Retention->Sol_Ret_Temp Sol_Press_Blockage Check for Blockages (Frits, Tubing, Guard Column) Problem_Pressure->Sol_Press_Blockage High Pressure Sol_Press_Leak Check for System Leaks (Fittings, Pump Seals) Problem_Pressure->Sol_Press_Leak Low Pressure Sol_Press_Flow Verify Pump Flow Rate Problem_Pressure->Sol_Press_Flow Fluctuating

Caption: Troubleshooting Decision Tree for HPLC Separation Issues.

Q5: Why are my isomer peaks tailing?

A5: Peak tailing for acidic compounds like indole carboxylic acids is often related to secondary interactions with the stationary phase or issues with the mobile phase pH.[15]

  • Cause: Residual silanol groups on the silica-based stationary phase can interact with the acidic analytes, causing tailing.

  • Solution: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) can suppress the ionization of both the carboxylic acid and the silanol groups, minimizing these secondary interactions and improving peak shape.[6] Using a well-end-capped, high-purity silica column can also mitigate this issue.[16]

  • Cause: The mobile phase pH is too close to the pKa of the analytes, causing them to exist in both ionized and non-ionized forms during elution.

  • Solution: Adjust the mobile phase pH to be at least one pH unit away from the pKa of the indole carboxylic acids.[10][11] This ensures a single, homogeneous form of the analyte, leading to sharper, more symmetrical peaks.

Q6: My retention times are drifting between injections. What is the cause?

A6: Shifting retention times indicate a lack of system stability.[17][18]

  • Cause: Insufficient column equilibration time between gradient runs.

  • Solution: Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection. This may require an equilibration period of 5-10 column volumes.[17]

  • Cause: The mobile phase composition is changing over time. This can be due to inaccurate mixing, evaporation of a volatile component, or degradation of a buffer.

  • Solution: Prepare fresh mobile phase daily.[15] Ensure solvents are properly degassed to prevent bubble formation, which can affect the pump's performance.[19] If using an online mixer, verify its performance; otherwise, pre-mix the mobile phase manually.[20]

  • Cause: Fluctuations in column temperature.

  • Solution: Use a column oven to maintain a constant and consistent temperature.[4][15] A change of just a few degrees can significantly alter retention times.

Q7: I am not getting baseline separation between two isomers. How can I improve resolution?

A7: Improving resolution requires optimizing the selectivity, efficiency, or retention of the chromatographic system.

  • Solution 1: Optimize Mobile Phase Composition. Small changes in the percentage of the organic modifier can significantly impact selectivity. Alternatively, changing the pH can alter the relative retention of the isomers.[7][12]

  • Solution 2: Adjust the Gradient. If using a gradient, make the slope shallower in the region where the critical isomers elute. This provides more time for the separation to occur.

  • Solution 3: Change the Stationary Phase. If mobile phase optimization is insufficient, the isomers may have very similar interactions with the C18 phase. Trying a different type of C18 column (with different bonding density or end-capping) or a different stationary phase altogether (e.g., a Phenyl or embedded-polar group column) may provide the necessary change in selectivity.[2][21]

cluster_workflow General HPLC Workflow A Mobile Phase Preparation (Buffer, pH, Degas) C System Equilibration (Stable Baseline) A->C B Sample Preparation (Dissolve in Mobile Phase) D Inject Sample B->D C->D E Chromatographic Separation (Column) D->E F Detection (UV, RI, or MS) E->F G Data Acquisition & Analysis F->G

Caption: General workflow for HPLC analysis.

title Effect of pH on Retention of Acidic Analytes in Reversed-Phase HPLC y_axis Retention Time x_axis Mobile Phase pH origin origin->y_axis origin->x_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 region1 Analyte is Neutral (R-COOH) HIGH RETENTION region2 Analyte is Ionized (R-COO-) LOW RETENTION pka_label pKa pka_line_start->pka_line_end

Caption: Relationship between mobile phase pH and analyte retention.

References

Technical Support Center: 3-Cyano-1H-indole-7-carboxylic Acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the crystallization of 3-cyano-1H-indole-7-carboxylic acid. The following question-and-answer format addresses common problems and offers systematic solutions.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound?

This compound is typically a white powder at room temperature.[1]

Q2: What are some common solvents that can be used for the crystallization of indole derivatives?

While specific data for this compound is limited, general knowledge of indole and carboxylic acid chemistry suggests that polar solvents should be considered. A mixture of methanol and water has been shown to be effective for the crystallization of indole.[2] For aromatic carboxylic acids, solvents like ethanol, or solvent mixtures such as diethyl ether-methanol, may also be suitable.[3][4]

Q3: What are the main challenges I might face during the crystallization of this compound?

Common challenges in crystallization include failure to form crystals, formation of oil instead of crystals, obtaining very small or impure crystals, and low yield.[1][5] These issues can often be addressed by systematically optimizing solvent selection, concentration, cooling rate, and by addressing potential impurities.

Troubleshooting Guides

Issue 1: No Crystals are Forming

If you are observing a clear solution with no crystal formation, even after cooling, consider the following troubleshooting steps.

Troubleshooting Workflow: No Crystal Formation

Caption: Troubleshooting workflow for no crystal formation.

Question & Answer:

  • Q: My solution is clear and no crystals have formed upon cooling. What should I do first?

    • A: The solution may not be sufficiently supersaturated. The first step is to try and induce nucleation. This can be done by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the compound if available.[6] Mechanical disturbance can sometimes be enough to initiate crystallization.[7]

  • Q: I've tried scratching and seeding, but still no crystals. What's the next step?

    • A: If nucleation induction fails, the concentration of your compound in the solvent is likely too low. You can increase the concentration by slowly evaporating the solvent.[8] This can be achieved by gently heating the solution or by passing a stream of inert gas over the surface. Once the volume is reduced, allow the solution to cool again.

  • Q: I have evaporated some solvent, but I'm still not getting crystals. What else can I try?

    • A: It is possible you have selected a solvent in which your compound is too soluble. In this case, you may need to consider an anti-solvent crystallization approach. This involves adding a solvent in which your compound is insoluble to the current solution to induce precipitation. The anti-solvent should be miscible with your primary solvent. Alternatively, you may need to select a completely different solvent system.

Issue 2: Oiling Out Instead of Crystallizing

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This oil may or may not solidify later into an amorphous solid.

Troubleshooting Workflow: Oiling Out

Oiling_Out start Compound 'Oils Out' check_mp_bp Is m.p. of compound < b.p. of solvent? start->check_mp_bp add_solvent Add More Solvent / Use More 'Good' Solvent check_mp_bp->add_solvent Yes / Unsure slow_cooling Slow Down Cooling Rate check_mp_bp->slow_cooling No add_solvent->slow_cooling change_solvent Change Solvent System add_solvent->change_solvent Failure slow_cooling->change_solvent Failure success Crystals Formed slow_cooling->success Success change_solvent->start

Caption: Troubleshooting workflow for "oiling out".

Question & Answer:

  • Q: My compound is forming an oil at the bottom of the flask. Why is this happening?

    • A: Oiling out often occurs when a compound's melting point is lower than the boiling point of the crystallization solvent, or when the solution is cooled too rapidly.[5] High impurity levels can also lower the melting point of your compound, contributing to this issue.[1]

  • Q: How can I prevent my compound from oiling out?

    • A: First, try reheating the solution to redissolve the oil, then allow it to cool much more slowly. Insulating the flask can help with this. If that doesn't work, reheat the solution and add a small amount of additional solvent to decrease the saturation point, then cool slowly again. If using a mixed solvent system, add more of the solvent in which the compound is more soluble.

  • Q: I've tried slower cooling and adding more solvent, but it still oils out. What now?

    • A: You may need to choose a different solvent with a lower boiling point.[3] Alternatively, consider using a solvent pair where the compound has lower solubility, allowing for crystallization to occur at a lower temperature.

Issue 3: Crystals are Too Small or Impure

The formation of very fine needles or a powder can make filtration difficult and may indicate high levels of impurity incorporation.

Troubleshooting Workflow: Small or Impure Crystals

Caption: Troubleshooting for small or impure crystals.

Question & Answer:

  • Q: My crystals are very fine and difficult to filter. How can I get larger crystals?

    • A: The formation of many small crystals is often due to a high rate of nucleation, which can be caused by rapid cooling or a solution that is too concentrated.[9] To obtain larger crystals, you should aim for a slower crystal growth rate. This can be achieved by reducing the rate of cooling. Ensure the solution is not disturbed during the cooling process.[7]

  • Q: I suspect my crystals are impure. What should I do?

    • A: Impurities can be trapped in the crystal lattice or adhere to the crystal surface.[10] To improve purity, you can perform a recrystallization.[11] This involves dissolving the impure crystals in a minimal amount of hot solvent and allowing them to recrystallize. The impurities will ideally remain in the mother liquor. If the starting material is highly impure, a pre-purification step such as column chromatography may be necessary.

Data Presentation

Table 1: Qualitative Solubility Guide for Solvent Screening

Solvent ClassExample SolventsExpected Solubility of this compoundSuitability for Crystallization
Polar Protic Water, Methanol, EthanolLikely soluble, especially when hot.Good potential, especially as solvent/anti-solvent pairs (e.g., Methanol/Water).
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateMay have good solubility.Good candidates for single-solvent or mixed-solvent systems.
Non-polar Hexane, TolueneLikely to have low solubility.Could be effective as anti-solvents.

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a chosen solvent (e.g., ethanol). Heat the mixture gently while stirring until the solid completely dissolves. Continue adding the minimum amount of hot solvent until a clear solution is obtained.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Crystal Growth: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals, for example, in a vacuum oven at a suitable temperature.

Protocol 2: Evaporation Crystallization
  • Dissolution: Dissolve the crude compound in a suitable solvent at room temperature until a nearly saturated solution is achieved.

  • Evaporation: Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.

  • Crystal Growth: Place the container in an undisturbed location and allow the solvent to evaporate slowly over time, leading to the formation of crystals.

  • Isolation and Washing: Once a suitable amount of crystals has formed, isolate them by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified crystals.

Protocol 3: Anti-solvent Crystallization
  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (a solvent in which it is highly soluble).

  • Addition of Anti-solvent: Slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) to the solution while stirring. The anti-solvent must be miscible with the good solvent.

  • Crystallization: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of precipitation. Then, allow the mixture to stand and for crystallization to complete.

  • Isolation, Washing, and Drying: Collect, wash, and dry the crystals as described in the cooling crystallization protocol.

References

Technical Support Center: Purification of 3-Cyano-1H-indole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-cyano-1H-indole-7-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has a pinkish or brownish hue. What is the likely cause and how can I remove the color?

A1: A pinkish or brownish hue in indole-containing compounds is often due to oxidation or the presence of polymeric impurities formed during synthesis or storage.[1] These colored impurities can often be removed by recrystallization with the addition of activated charcoal. The charcoal adsorbs the high molecular weight colored impurities, which can then be removed by hot filtration.

Q2: I am having trouble finding a suitable single solvent for recrystallization. What should I do?

A2: If a single solvent is not effective, a two-solvent system is a common alternative. This typically involves one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent).[2] For a polar compound like this compound, solvent pairs like ethanol/water, acetone/water, or methanol/water could be effective.[2][3] The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is added dropwise until turbidity persists. The solution is then reheated until clear and allowed to cool slowly.

Q3: My compound is streaking on the silica TLC plate during chromatographic analysis. How can I resolve this?

A3: Streaking of acidic compounds on silica gel TLC plates is a common issue due to strong interactions with the stationary phase. To mitigate this, you can add a small amount of a polar modifier to your eluent, such as acetic acid or formic acid (typically 0.1-1%).[4] This helps to saturate the acidic sites on the silica gel and improve the spot shape. For column chromatography, using a mobile phase containing a small percentage of a polar solvent like methanol can also help elute highly polar compounds.[4]

Q4: Can I use acid-base extraction to purify my crude product?

A4: Yes, acid-base extraction is a highly effective method for purifying carboxylic acids.[5][6][7][8] Since this compound is acidic, it can be selectively extracted from an organic solvent (like ethyl acetate or dichloromethane) into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). Neutral and basic impurities will remain in the organic layer. The aqueous layer containing the deprotonated product can then be washed with an organic solvent to remove any remaining neutral impurities before being acidified (e.g., with HCl) to precipitate the purified carboxylic acid.[5][7]

Q5: I am considering reversed-phase chromatography. What mobile phase should I use?

A5: For reversed-phase chromatography of carboxylic acids on a C18 column, a common mobile phase is a mixture of water and a polar organic solvent like acetonitrile or methanol.[9] To ensure the carboxylic acid is in its neutral, less polar form and retains better on the column, a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), is often added to the mobile phase to suppress ionization.[9]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Low Recovery The compound is too soluble in the cold solvent.Choose a solvent in which the compound has lower solubility at room temperature or use a solvent pair. Ensure the minimum amount of hot solvent is used for dissolution.[10] Cool the solution in an ice bath to maximize precipitation.
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent or a solvent pair. Ensure slow cooling to allow for crystal lattice formation. Try scratching the inside of the flask to induce crystallization.
No Crystals Form The solution is not sufficiently saturated, or crystallization is slow to initiate.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Impurities Co-precipitate The cooling process is too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. If impurities have similar solubility, a different purification method like chromatography may be necessary.
Column Chromatography (Normal Phase)
Problem Possible Cause Solution
Compound Stuck on Column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. A small percentage of methanol can be added to the eluent to elute highly polar compounds.[4]
Poor Separation The chosen eluent system has poor selectivity for the compound and impurities.Screen different solvent systems using TLC. Try different solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/methanol).[4]
Tailing of the Product Peak Strong interaction between the acidic compound and the silica gel.Add a small amount of acetic or formic acid to the mobile phase to reduce tailing.[4]
Co-elution of Impurities Impurities have similar polarity to the product in the chosen solvent system.Try a different stationary phase (e.g., alumina) or switch to reversed-phase chromatography.

Experimental Protocols

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (a weak base is often sufficient for carboxylic acids).[5]

  • Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup from CO2 evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the sodium salt of the product) into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery.

  • Washing: Combine the aqueous extracts and wash with a small amount of fresh ethyl acetate to remove any residual neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid, such as 1M HCl, with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.[7]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Recrystallization Protocol (Two-Solvent System: Methanol/Water)
  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot methanol to just dissolve the compound.[10]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[10]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Precipitation: While the methanol solution is still hot, add deionized water dropwise until the solution becomes cloudy.

  • Redissolution: Reheat the mixture until the solution becomes clear again.

  • Crystallization: Set the flask aside to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol/water mixture, and dry under vacuum.[2]

Visualizations

experimental_workflow cluster_extraction Acid-Base Extraction Workflow crude Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) crude->add_base separate Separate Layers add_base->separate aqueous_layer Aqueous Layer (Product Salt) separate->aqueous_layer Product organic_layer Organic Layer (Impurities) separate->organic_layer Impurities acidify Acidify Aqueous Layer (e.g., with HCl) aqueous_layer->acidify precipitate Precipitate Pure Product acidify->precipitate filtrate Filter and Dry precipitate->filtrate pure_solid Pure Solid Product filtrate->pure_solid

Caption: Workflow for the purification of this compound using acid-base extraction.

logical_relationship cluster_troubleshooting Troubleshooting Logic for Recrystallization start Start Recrystallization dissolve Dissolve Crude in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals Crystals Form? cool->crystals collect Collect Crystals crystals->collect Yes no_crystals No Crystals crystals->no_crystals No oiling_out Oiling Out? end Pure Product oiling_out->end No oil Product Oiled Out oiling_out->oil Yes collect->oiling_out troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot: - Reheat and add more 'good' solvent - Use different solvent system oil->troubleshoot_oil troubleshoot_no_crystals->dissolve troubleshoot_oil->dissolve

Caption: Decision-making flowchart for troubleshooting common recrystallization problems.

References

Storage conditions for 3-cyano-1H-indole-7-carboxylic acid to prevent degradation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 3-cyano-1H-indole-7-carboxylic acid to prevent degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: For short-term storage, 2-8°C is recommended. For long-term storage, -20°C is ideal. While some suppliers may indicate room temperature storage, indole derivatives are generally more stable at cooler temperatures.

  • Light: The compound should be protected from light by storing it in an amber or opaque vial.[1]

  • Atmosphere: To prevent oxidation, it is best practice to store the compound under an inert atmosphere, such as nitrogen or argon.[1]

  • Moisture: The compound should be kept in a tightly sealed container to protect it from moisture.

Q2: I've noticed a discoloration in my solid this compound. What does this mean?

A2: A color change in indole compounds, often to a pink, red, or brown hue, is a common visual indicator of degradation, likely due to oxidation or polymerization.[1] While a slight change in color may not significantly affect the bulk purity for all applications, it is a sign that the compound is degrading. For sensitive experiments, it is advisable to assess the purity of the discolored material before use.

Q3: My this compound is in solution. How should I store it?

A3: Solutions of this compound should be stored at -20°C or -80°C for long-term stability. The choice of solvent can also impact stability; ensure the solvent is of high purity and degassed to remove dissolved oxygen. If the experimental protocol allows, the addition of an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can help prevent oxidative degradation in solution.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify the storage conditions (temperature, light, atmosphere). Assess the purity of the compound using a suitable analytical method like HPLC or NMR.
Compound has changed color Oxidation and/or polymerization.If the color change is significant, consider purifying the compound before use or obtaining a fresh batch. For future storage, use an inert atmosphere and protect from light.[1]
Poor solubility after storage Potential degradation to less soluble products or polymerization.Assess the purity of the compound. If degradation is confirmed, it is recommended to use a fresh, high-purity lot.

Data Presentation: Stability of Indole Carboxylic Acids

Stress Condition Time Temperature % Degradation (Representative) Potential Degradation Products
0.1 M HCl24 hours60°C15-25%Hydrolysis of the nitrile group to a carboxylic acid or amide.
0.1 M NaOH24 hours60°C20-30%Hydrolysis of the nitrile group.
3% H₂O₂24 hoursRoom Temp10-20%Oxidation of the indole ring.
Dry Heat48 hours80°C5-15%Thermally induced decomposition.
Photolytic (UV/Vis)1.2 million lux hours25°C10-20%Photodegradation products.

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound and to develop a stability-indicating HPLC method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

2. Forced Degradation (Stress) Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl. Heat at 60°C for 24 hours. Neutralize with an appropriate amount of 0.2 M NaOH.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Heat at 60°C for 24 hours. Neutralize with an appropriate amount of 0.2 M HCl.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Dissolve in the solvent to the stock solution concentration before analysis.

  • Photolytic Degradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve in the solvent to the stock solution concentration before analysis.

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (determined by UV scan, likely around 280 nm).

  • Injection Volume: 10 µL.

  • Procedure: Analyze the unstressed sample and all stressed samples by HPLC. Compare the chromatograms to identify and quantify the degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak of this compound.

Mandatory Visualization

Logical Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start Obtain this compound prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (Solid, 80°C) prep_stock->thermal photo Photolytic Stress (UV/Vis Light) prep_stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data report Determine Degradation Pathway & Rate data->report conditions Establish Optimal Storage Conditions report->conditions

Caption: Workflow for assessing the stability of this compound.

Signaling Pathway Inhibition

A derivative of this compound has been identified as an allosteric inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). The diagram below illustrates the canonical IGF-1R signaling pathway and the point of inhibition.

IGF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS IRS1 / SHC IGF1R->IRS PI3K PI3K IRS->PI3K RAS RAS IRS->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor 3-cyano-1H-indole-7-carboxylic acid derivative (Allosteric Inhibitor) Inhibitor->IGF1R Inhibits IGF1 IGF-1 IGF1->IGF1R Binds

Caption: Allosteric inhibition of the IGF-1R signaling pathway.

References

Technical Support Center: Optimizing Indole-Based Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when developing selective indole-based inhibitors.

Troubleshooting Guides

Guide 1: Poor Selectivity Profile in an Initial Kinase Screen

Question: My new indole-based inhibitor is showing activity against multiple kinases in a screening panel. How can I improve its selectivity?

Answer:

Improving the selectivity of a kinase inhibitor is a common challenge in drug discovery. Here’s a step-by-step guide to troubleshoot and enhance the selectivity of your indole-based compound.

Step 1: Analyze the Structure-Activity Relationship (SAR)

A thorough analysis of the structure-activity relationship (SAR) is crucial for understanding how different parts of your indole scaffold contribute to both on-target potency and off-target activity.[1][2][3]

  • Identify key interactions: Determine the essential pharmacophoric elements required for binding to your primary target.

  • Explore substitutions: Systematically modify different positions of the indole ring and its substituents. For instance, methyl substitution at the N-1 position of the indole has been shown to significantly enhance the activity of some inhibitors.[4]

  • Consider bioisosteres: Replacing certain functional groups with bioisosteres, such as substituting a sp2 CH with a sp2 nitrogen atom to create an azaindole, can modulate properties like pKa, solubility, and target binding.[5]

Step 2: Leverage Structural Biology and Molecular Modeling

If a crystal structure of your inhibitor bound to its target is available, it can provide invaluable insights for structure-based design.[6][7] If not, molecular modeling techniques can be employed.

  • Molecular Docking: Predict the binding mode of your inhibitor in the active site of both on-target and off-target kinases.[8][9] This can help identify subtle differences in the ATP-binding pockets that can be exploited to achieve selectivity.

  • Molecular Dynamics (MD) Simulations: Assess the stability of the inhibitor-protein complex over time and understand the dynamic nature of the interactions.[8][9]

Step 3: Target Specific Regions of the Kinase
  • Exploit the "Gatekeeper" Residue: The gatekeeper residue controls access to a hydrophobic pocket. A single amino acid difference at this position between kinases can be a major determinant of selectivity.[6]

  • Target Allosteric Sites: Instead of the highly conserved ATP-binding site, consider designing inhibitors that bind to less conserved allosteric sites.[6]

Step 4: Refine Chemical Synthesis

Recent advancements in synthetic chemistry offer precise control over the modification of the indole scaffold. For example, new methods allow for the selective functionalization of the C5 position of the indole ring, which was previously challenging.[10][11]

Guide 2: My Inhibitor Shows High Potency in Biochemical Assays but Low Efficacy in Cell-Based Assays

Question: My indole-based inhibitor has a low IC50 value in an enzymatic assay, but it is not very effective in cellular assays. What could be the reason?

Answer:

This discrepancy is a common hurdle in drug development. Several factors can contribute to this issue.

Potential Causes and Solutions:
Potential Cause Recommended Solution
Poor Cell Permeability Modify the physicochemical properties of the compound to improve its ability to cross the cell membrane. This can involve altering its lipophilicity or adding functional groups that facilitate active transport.
High Protein Binding Measure the extent of plasma protein binding. If it's high, consider structural modifications to reduce non-specific binding while maintaining on-target activity.
Efflux by Transporters Investigate if the compound is a substrate for efflux pumps like P-glycoprotein. If so, co-administration with an efflux pump inhibitor in vitro can confirm this. Structural modifications may be necessary to avoid efflux.[12]
Metabolic Instability Assess the metabolic stability of the compound in liver microsomes or hepatocytes. If it's rapidly metabolized, identify the metabolic "soft spots" and modify the structure to block or slow down metabolism.
High Cellular ATP Concentration The high concentration of ATP in cells can outcompete ATP-competitive inhibitors. Consider designing non-ATP competitive or irreversible inhibitors.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects of indole-based inhibitors?

A1: The off-target effects of indole-based inhibitors are highly dependent on the specific compound and its intended target. However, due to the prevalence of indole scaffolds in biologically active molecules, they can interact with a variety of proteins. For kinase inhibitors, off-target effects often involve other kinases due to the conserved nature of the ATP-binding site.[6][7] For other targets, off-target effects can be diverse and need to be assessed on a case-by-case basis through comprehensive profiling.[13]

Q2: How do I choose the right assay to determine the selectivity of my inhibitor?

A2: A multi-tiered approach is often the most efficient.[14]

  • Initial Broad Panel Screen: Start with a broad kinase panel at a single high concentration of your inhibitor to identify potential off-targets.[14][15]

  • Dose-Response Assays: For any "hits" from the initial screen, perform dose-response assays to determine the IC50 or Kd values.[14] This provides a quantitative measure of potency against off-targets.

  • Cell-Based Assays: Confirm the selectivity in a more physiologically relevant context using cell-based assays that measure the inhibition of specific signaling pathways.

Q3: What is a "Selectivity Score" and how is it calculated?

A3: A selectivity score is a metric used to quantify the selectivity of an inhibitor. One common method is to divide the number of kinases inhibited below a certain threshold (e.g., IC50 < 3 µM) by the total number of kinases tested.[6][14] A lower score indicates higher selectivity.

Q4: Can computational methods replace experimental selectivity profiling?

A4: While computational methods like molecular docking and MD simulations are powerful tools for predicting potential off-targets and guiding inhibitor design, they cannot yet fully replace experimental profiling.[7] Experimental validation remains crucial for confirming selectivity.

Experimental Protocols

Protocol 1: Kinase Inhibitor Selectivity Profiling using a Radiometric Assay

This protocol describes a common method for assessing kinase inhibitor selectivity by measuring the incorporation of radiolabeled phosphate into a substrate.[6]

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates (peptides or proteins)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer

  • Indole-based inhibitor stock solution (in DMSO)

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reactions: In a 96-well plate, prepare the kinase reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.

  • Add Inhibitor: Add serial dilutions of the indole-based inhibitor to the wells. Include a DMSO-only control (vehicle) and a positive control inhibitor if available.

  • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP to each well.

  • Incubate: Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined amount of time.

  • Stop Reaction and Spot: Stop the reaction and spot a portion of the reaction mixture onto phosphocellulose paper or a membrane.

  • Wash: Wash the paper/membrane extensively to remove unincorporated radiolabeled ATP.

  • Quantify: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Competitive Binding Assay for Determining Dissociation Constant (Kd)

This protocol outlines a competitive binding assay to measure the dissociation constant (Kd) of an inhibitor-kinase complex.[6]

Materials:

  • Purified recombinant kinases

  • Immobilized "probe" ligand that binds to the ATP binding site

  • Indole-based inhibitor

  • Assay buffer

  • Detection system (e.g., fluorescence polarization, FRET, or quantitative PCR if using a phage display system)

Procedure:

  • Incubation: Incubate the kinase with the immobilized probe ligand and varying concentrations of the indole-based inhibitor.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Detection: Quantify the amount of kinase bound to the immobilized probe. The signal will be inversely proportional to the amount of inhibitor bound to the kinase.

  • Data Analysis: Plot the signal as a function of the inhibitor concentration and fit the data to a competition binding equation to determine the Kd.

Data Presentation

Table 1: Example Selectivity Profile of an Indole-Based Kinase Inhibitor
Kinase TargetIC50 (nM)
On-Target: Kinase A 15
Off-Target: Kinase B250
Off-Target: Kinase C> 10,000
Off-Target: Kinase D8,700
Off-Target: Kinase E1,200
Table 2: Structure-Activity Relationship (SAR) Data for Indole Analogs
Compound IDR1 SubstitutionR2 SubstitutionOn-Target IC50 (nM)Off-Target (Kinase B) IC50 (nM)Selectivity (Off-Target/On-Target)
Lead-001 HCl2530012
Analog-1a MeCl1525016.7
Analog-1b HF4060015
Analog-1c HOMe150>10,000>66

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Selectivity Determination cluster_2 Phase 3: Cellular & In Vivo Validation cluster_3 Outcome start Synthesized Indole-Based Inhibitor screen Broad Kinase Panel Screen (Single Concentration) start->screen dose_response Dose-Response Assays (IC50 Determination) screen->dose_response binding_assay Binding Assays (Kd Determination) dose_response->binding_assay cell_assay Cell-Based Assays binding_assay->cell_assay animal_model In Vivo Efficacy Studies cell_assay->animal_model selective_inhibitor Selective Inhibitor Identified animal_model->selective_inhibitor

Caption: Workflow for assessing the selectivity of indole-based inhibitors.

sar_logic cluster_modifications Structural Modifications cluster_outcomes Observed Effects compound Indole Scaffold r1 Substitution at R1 compound->r1 r2 Substitution at R2 compound->r2 ring_mod Indole Ring Modification (e.g., Azaindole) compound->ring_mod potency Changes in On-Target Potency r1->potency selectivity Alteration in Selectivity Profile r1->selectivity r2->potency r2->selectivity ring_mod->selectivity pk_props Modified Physicochemical Properties ring_mod->pk_props potency->selectivity Interdependent

Caption: Logical relationships in SAR studies for improving inhibitor selectivity.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor Indole-Based Inhibitor inhibitor->raf

Caption: Example signaling pathway (MAPK) targeted by an indole-based inhibitor.

References

Validation & Comparative

A Comparative Guide to 3-cyano-1H-indole-7-carboxylic acid and Other IGF-1R Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the landscape of Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitors is both promising and complex. This guide provides an objective comparison of 3-cyano-1H-indole-7-carboxylic acid, a novel allosteric inhibitor, with other prominent ATP-competitive IGF-1R inhibitors. The information is supported by experimental data and detailed methodologies to assist in the selection of appropriate research tools.

Introduction to IGF-1R Inhibition

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Its dysregulation is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[3] Inhibitors of IGF-1R are broadly categorized into two main classes: ATP-competitive inhibitors that bind to the kinase's active site, and allosteric inhibitors that bind to a different site, inducing a conformational change that inactivates the receptor.[4][5]

This guide focuses on a comparative analysis of this compound and its derivatives, which are allosteric inhibitors, against well-established ATP-competitive inhibitors such as Linsitinib (OSI-906), BMS-754807, Picropodophyllin (PPP), and NVP-AEW541.

Performance Comparison of IGF-1R Inhibitors

The efficacy and selectivity of IGF-1R inhibitors are critical parameters for their potential therapeutic application. The following tables summarize the biochemical and cellular activities of this compound and other selected inhibitors.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) in a biochemical assay measures the concentration of an inhibitor required to reduce the activity of the purified enzyme by 50%.

InhibitorTypeIGF-1R IC50Insulin Receptor (InsR) IC50Selectivity (IGF-1R vs InsR)
This compound derivative (Cmpd 10) Allosteric0.4 µM[4]>30 µM[4]>75-fold
3-Cyano-5-fluoro-1H-indole-7-carboxylic acid derivative (Cmpd 11) Allosteric0.2 µM[4]>30 µM[4]>150-fold
Linsitinib (OSI-906) ATP-Competitive35 nM[6]75 nM[6]~2-fold
BMS-754807 ATP-Competitive1.8 nM[7]1.7 nM[7]~1-fold
Picropodophyllin (PPP) ATP-Competitive1 nMNot specifiedSelective for IGF-1R
NVP-AEW541 ATP-Competitive150 nM[6]140 nM[6]~1-fold
Cellular Activity (IC50)

The cellular IC50 measures the concentration of an inhibitor required to inhibit a biological process within a living cell by 50%, in this case, IGF-1R phosphorylation.

InhibitorCell LineCellular IGF-1R IC50
This compound derivatives MCF-72.2 - 40 µM[4]
Linsitinib (OSI-906) VariousVaries by cell line
BMS-754807 VariousVaries by cell line
Picropodophyllin (PPP) VariousVaries by cell line
NVP-AEW541 NWT-2186 nM

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount in drug discovery research. The following sections provide outlines for key assays used in the evaluation of IGF-1R inhibitors.

IGF-1R Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to measure the direct inhibitory effect of a compound on the kinase activity of purified IGF-1R.

Principle: HTRF technology is based on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2).[8] In this assay, a biotinylated substrate peptide is phosphorylated by IGF-1R. An anti-phospho-specific antibody labeled with Europium cryptate and streptavidin labeled with d2 are then added. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a FRET signal.[9] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT). Prepare solutions of recombinant human IGF-1R kinase domain, biotinylated substrate peptide, and ATP at appropriate concentrations.

  • Compound Dilution: Prepare a serial dilution of the test compounds (e.g., this compound) in DMSO, followed by a further dilution in the assay buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, IGF-1R enzyme, and the substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mixture containing EDTA, anti-phospho-antibody-Eu3+ cryptate, and streptavidin-d2.

  • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of IGF-1R inhibitors on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the IGF-1R inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of an IGF-1R inhibitor in a living organism.

Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors.[10] The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = (width² x length)/2).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the IGF-1R inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Compare the tumor growth curves between the treated and control groups to assess the anti-tumor efficacy of the inhibitor. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Visualizing Key Pathways and Processes

IGF-1R Signaling Pathway

The IGF-1R signaling cascade is a complex network of protein interactions that ultimately regulate cellular processes. The binding of IGF-1 or IGF-2 to the receptor triggers its autophosphorylation and the recruitment of substrate proteins like IRS-1 and Shc.[11][12] This initiates two major downstream pathways: the PI3K/AKT/mTOR pathway, which is critical for cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is also involved in cell growth and differentiation.

IGF1R_Signaling_Pathway IGF1 IGF-1/IGF-2 IGF1R IGF-1R IGF1->IGF1R IRS1 IRS-1 IGF1R->IRS1 Shc Shc IGF1R->Shc PI3K PI3K IRS1->PI3K Grb2_Sos Grb2/SOS Shc->Grb2_Sos PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Growth_Differentiation Cell Growth & Differentiation ERK->Growth_Differentiation Allosteric_Inhibitor 3-cyano-1H-indole- 7-carboxylic acid Allosteric_Inhibitor->IGF1R Allosteric Inhibition ATP_Competitive_Inhibitor ATP-Competitive Inhibitors ATP_Competitive_Inhibitor->IGF1R ATP-Competitive Inhibition

Caption: IGF-1R signaling pathway and points of inhibition.

Experimental Workflow for IGF-1R Inhibitor Evaluation

The process of evaluating a potential IGF-1R inhibitor follows a logical progression from initial screening to in vivo efficacy studies.

Experimental_Workflow Start Start: Compound Library Biochemical_Screening Biochemical Screening (e.g., HTRF Kinase Assay) Start->Biochemical_Screening Hit_Identification Hit Identification (Potency & Selectivity) Biochemical_Screening->Hit_Identification Cellular_Assays Cell-Based Assays (e.g., MTT, p-IGF-1R Western Blot) Hit_Identification->Cellular_Assays Active Hits Lead_Selection Lead Candidate Selection Cellular_Assays->Lead_Selection In_Vivo_Studies In Vivo Efficacy Studies (Tumor Xenograft Model) Lead_Selection->In_Vivo_Studies Promising Leads Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A typical workflow for the evaluation of IGF-1R inhibitors.

Conclusion

The development of IGF-1R inhibitors continues to be a vibrant area of cancer research. This compound and its derivatives represent a promising class of allosteric inhibitors with high selectivity for IGF-1R over the closely related Insulin Receptor. This high selectivity may offer a superior safety profile compared to less selective ATP-competitive inhibitors. However, the cellular potency of the current generation of these allosteric inhibitors appears to be lower than that of many ATP-competitive compounds.

This guide provides a foundational comparison to aid researchers in navigating the available IGF-1R inhibitors. The choice of inhibitor will ultimately depend on the specific research question, the experimental model, and the desired balance between potency and selectivity. The provided experimental protocols offer a starting point for the rigorous evaluation of these and other novel compounds targeting the IGF-1R pathway.

References

Comparative Efficacy of Indole Carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various indole carboxylic acid derivatives across different therapeutic areas. The information is supported by experimental data to aid in the evaluation and selection of promising compounds for further investigation.

Indole carboxylic acids are a versatile class of heterocyclic compounds that form the backbone of numerous pharmacologically active agents. Their derivatives have demonstrated significant potential in the treatment of a wide range of diseases, including cancer, viral infections, and cardiovascular conditions. This guide summarizes key efficacy data, details the experimental protocols used for their evaluation, and visualizes the associated biological pathways and workflows.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of selected indole carboxylic acid derivatives against various biological targets. The data is presented to facilitate a clear comparison of their potencies.

Table 1: Anticancer Activity of Indole Carboxylic Acid Derivatives

Compound IDTarget/Cell LineAssay TypeIC50 (µM)Reference
C11 14-3-3η Protein / Hep 3B (Liver Cancer)Anti-proliferationNot specified, but potent[1]
Compound 9e HeLa, HT29, MCF-7Antiproliferative0.37, 0.16, 0.17[2]
Indole Derivatives MCF-7 (Breast Cancer)MTT Assay44.1 - 93.2 µg/ml[3]

Table 2: Antiviral Activity of Indole Carboxylic Acid Derivatives

Compound IDVirus/TargetAssay TypeIC50 / EC50 (µM)Reference
Compound 17a HIV-1 IntegraseStrand Transfer InhibitionIC50: 3.11[4][5]
Compound 20a HIV-1 IntegraseStrand Transfer InhibitionIC50: 0.13[6]
Dihydroxyindole-carboxamide 5 HIV-1 Integrase & RNase HMultiple IN functions1 - 18[7]
Indole derivative 1 SARS-CoV-2 3CLproAntiviral (VeroE6)EC50: ~3[8]
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole SARS-CoV-2Cytopathic Effect (CPE)IC50: 1.06 µg/mL[9][10][11]

Table 3: Antihypertensive and Other Activities of Indole Carboxylic Acid Derivatives

Compound ClassTargetIn Vivo/In VitroKey FindingReference
Indole-3-carboxylic acid derivatives Angiotensin II Receptor 1 (AT1)In vivo (SHR rats)Max. blood pressure decrease of 48 mm Hg at 10 mg/kg[12][13]
6-acetamido-indole-2-carboxylic acid derivatives (e.g., 9o-1) IDO1/TDO Dual InhibitorsIn vitroIC50: 1.17 (IDO1), 1.55 (TDO)[14]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.[15][16]

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).[16]

  • MTT Addition: After treatment, the medium is removed, and MTT solution (e.g., 2 mg/mL) is added to each well, followed by incubation for 1.5 to 4 hours at 37°C.[15][16]

  • Formazan Solubilization: The MTT solution is removed, and a solvent such as Dimethyl Sulfoxide (DMSO) is added to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 570 nm using a microplate reader.[16][17] Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

  • Plate Preparation: Streptavidin-coated 96-well plates are coated with a double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.[18][19]

  • Enzyme and Compound Incubation: Recombinant HIV-1 integrase is added to the wells and incubated. Subsequently, the test compounds (indole carboxylic acid derivatives) are added.[18][19]

  • Strand Transfer Reaction: A double-stranded target substrate (TS) DNA is added to initiate the strand transfer reaction, which is then incubated.[18][19]

  • Detection: The integrated DNA product is detected colorimetrically using an HRP-labeled antibody that recognizes a modification on the TS DNA.[19] The absorbance is read at 450 nm.[18]

SARS-CoV-2 Cytopathic Effect (CPE) Assay

This assay evaluates the ability of compounds to protect host cells from virus-induced cell death.

  • Cell and Virus Preparation: Vero E6 cells are pre-mixed with SARS-CoV-2 at a specific multiplicity of infection (MOI).[20][21]

  • Compound Treatment: The cell-virus mixture is dispensed into 384-well plates containing pre-dispensed test compounds.[20][21]

  • Incubation: The plates are incubated for 72 hours to allow for viral replication and the development of cytopathic effects.[20][21]

  • Viability Assessment: Host cell viability is measured by quantifying ATP content using a reagent like CellTiter-Glo.[20] Alternatively, cells can be stained with crystal violet to visualize cell death.[14]

  • Data Analysis: The percentage of CPE reduction is calculated relative to untreated, virus-infected controls to determine the compound's antiviral activity.

Angiotensin II Receptor Binding Assay

This assay determines the affinity of compounds for the Angiotensin II Type 1 (AT1) receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the AT1 receptor, such as rat aortic smooth muscle cells.[22][23]

  • Radioligand Binding: The membranes are incubated with a radiolabeled Angiotensin II analog (e.g., [125I]Sar1,Ile8-Angiotensin II) in the presence and absence of the test compound.[22]

  • Separation and Detection: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a gamma counter.[22]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor like losartan) from total binding.[3] This data is used to determine the binding affinity (Ki) of the test compound.

IDO1 and TDO Enzyme Inhibition Assay

This assay measures the inhibition of the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).

  • Enzyme Reaction: The assay can be performed using purified recombinant enzymes or in a cell-based format.[24][25] In the enzymatic assay, the test compound is incubated with the enzyme (IDO1 or TDO) and the substrate L-tryptophan.[24]

  • Kynurenine Measurement: The reaction product, kynurenine, is measured. This can be done using HPLC or a fluorescence-based method where a probe reacts with N-formylkynurenine to produce a fluorescent signal.[24][25]

  • Cell-Based Assay: For cell-based assays, cell lines expressing IDO1 or TDO are treated with the test compounds, and the production of kynurenine in the cell culture supernatant is measured.[25][26]

  • Data Analysis: The IC50 value is determined by measuring the concentration of the compound required to inhibit 50% of the enzyme activity.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways targeted by indole carboxylic acid derivatives and the general workflows of the experimental assays.

HIV_Integrase_Inhibition cluster_virus HIV-1 Life Cycle cluster_host Host Cell cluster_inhibition Mechanism of Action Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral RNA to DNA Viral DNA Viral DNA Reverse Transcription->Viral DNA Nuclear Import Nuclear Import Viral DNA->Nuclear Import Integration Integration Nuclear Import->Integration Provirus Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation New Virions New Virions Transcription & Translation->New Virions Indole Carboxylic Acid Derivative Indole Carboxylic Acid Derivative HIV-1 Integrase HIV-1 Integrase Indole Carboxylic Acid Derivative->HIV-1 Integrase Inhibits HIV-1 Integrase->Integration Catalyzes Angiotensin_II_Pathway cluster_signaling Intracellular Signaling Angiotensin II Angiotensin II AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Agonist Gq/11 Activation Gq/11 Activation AT1 Receptor->Gq/11 Activation Indole Carboxylic Acid Derivative Indole Carboxylic Acid Derivative Indole Carboxylic Acid Derivative->AT1 Receptor Antagonist PLC Activation PLC Activation Gq/11 Activation->PLC Activation IP3 & DAG Production IP3 & DAG Production PLC Activation->IP3 & DAG Production Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 & DAG Production->Increased Intracellular Ca2+ Vasoconstriction Vasoconstriction Increased Intracellular Ca2+->Vasoconstriction IDO1_TDO_Pathway cluster_enzymes Enzymatic Conversion cluster_effects Immunosuppressive Effects Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 TDO TDO Tryptophan->TDO Kynurenine Kynurenine T-cell Apoptosis T-cell Apoptosis Kynurenine->T-cell Apoptosis Treg Activation Treg Activation Kynurenine->Treg Activation Indole Carboxylic Acid Derivative Indole Carboxylic Acid Derivative Indole Carboxylic Acid Derivative->IDO1 Inhibits Indole Carboxylic Acid Derivative->TDO Inhibits IDO1->Kynurenine TDO->Kynurenine Tumor Immune Evasion Tumor Immune Evasion T-cell Apoptosis->Tumor Immune Evasion Treg Activation->Tumor Immune Evasion MTT_Assay_Workflow start Start Seed cells in 96-well plate Seed cells in 96-well plate start->Seed cells in 96-well plate end_node End Incubate for 24h Incubate for 24h Seed cells in 96-well plate->Incubate for 24h Treat with Indole Derivatives Treat with Indole Derivatives Incubate for 24h->Treat with Indole Derivatives Incubate for 24-72h Incubate for 24-72h Treat with Indole Derivatives->Incubate for 24-72h Add MTT Reagent Add MTT Reagent Incubate for 24-72h->Add MTT Reagent Incubate for 2-4h Incubate for 2-4h Add MTT Reagent->Incubate for 2-4h Add Solubilization Solution Add Solubilization Solution Incubate for 2-4h->Add Solubilization Solution Measure Absorbance at 570nm Measure Absorbance at 570nm Add Solubilization Solution->Measure Absorbance at 570nm Calculate Cell Viability & IC50 Calculate Cell Viability & IC50 Measure Absorbance at 570nm->Calculate Cell Viability & IC50 Calculate Cell Viability & IC50->end_node

References

Validation of 3-cyano-1H-indole-7-carboxylic acid as a Research Tool for Investigating Allosteric IGF-1R Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 3-cyano-1H-indole-7-carboxylic acid as a foundational scaffold for a novel class of allosteric inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R). While the parent compound itself is primarily a synthetic intermediate, its derivative, This compound {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide (termed Compound 10) , has been identified as a potent and selective research tool for studying IGF-1R signaling.[1][2] This document compares the performance of Compound 10 with other IGF-1R inhibitors and provides the detailed experimental data and protocols necessary for its scientific validation.

Mechanism of Action: A Novel Allosteric Inhibition

The insulin-like growth factor-1 receptor is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[3] Dysregulation of the IGF-1R signaling pathway is implicated in various cancers. Compound 10, built upon the this compound scaffold, represents a significant advancement in targeting IGF-1R. Unlike many existing inhibitors that compete with ATP at the kinase's active site, Compound 10 binds to an allosteric pocket adjacent to the DFG motif and the activation loop.[2][3] This allosteric mechanism provides a basis for high selectivity over the closely related insulin receptor (InsR), a common challenge for ATP-competitive inhibitors.[2][3]

Comparative Performance Data

The efficacy and selectivity of Compound 10 have been evaluated in both biochemical and cellular assays. Below is a comparison with other known IGF-1R inhibitors.

Compound/Drug NameMechanism of ActionTargetBiochemical IC50Cellular IC50Selectivity over InsR
Compound 10 Allosteric Inhibitor IGF-1R 0.4 µM 2.2 µM (p-IGF-1R) ~17-fold (Biochemical); >13-fold (Cellular)
InsR6.9 µM> 30 µM
Linsitinib (OSI-906)ATP-CompetitiveIGF-1R/InsR0.035 µM (IGF-1R)0.15 µM (IGF-1R)Dual Inhibitor
0.075 µM (InsR)0.13 µM (InsR)
BMS-754807ATP-CompetitiveIGF-1R/InsR0.0019 µM (IGF-1R)0.02 µM (IGF-1R)Dual Inhibitor
0.0018 µM (InsR)0.03 µM (InsR)
Ganitumab (AMG 479)Monoclonal AntibodyIGF-1RNot ApplicableNot ApplicableHighly Selective

Data for Compound 10 is from Heinrich et al., ACS Medicinal Chemistry Letters, 2010.[2][3] Data for Linsitinib and BMS-754807 are representative values from publicly available sources.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of Compound 10 are provided below.

Biochemical Kinase Assay (IGF-1R and InsR)

This assay quantifies the ability of a compound to inhibit the kinase activity of recombinant IGF-1R or InsR.

Methodology: Biochemical assays were conducted using Caliper LifeSciences electrophoretic mobility shift technology.[2][3]

  • Enzyme and Substrate Preparation : Recombinant human IGF-1R (0.1 ng/µL) or InsR (0.02 ng/µL) was used. A fluorescently labeled substrate peptide (FITC-KKSRGDYMTMQIG-NH2) was prepared at a concentration of 1 µM.

  • Reaction Mixture : The kinase, substrate peptide, and ATP (at the Km value for each enzyme: 15 µM for IGF-1R and 50 µM for InsR) were incubated with a dose titration of the test compound (in a final concentration of 1% DMSO).

  • Incubation : The reaction was allowed to proceed for 90 minutes at 25°C.

  • Detection : The phosphorylated and unphosphorylated substrate peptides were separated by electrophoresis, and the amount of product was quantified by fluorescence detection.

  • Data Analysis : IC50 values were calculated from the dose-response curves.

Cellular Phospho-IGF-1R Inhibition Assay (ELISA)

This assay measures the inhibition of IGF-1-induced autophosphorylation of IGF-1R in a cellular context.

Methodology: A capture ELISA assay was used to assess the inhibitory activity on IGF-1-induced IGF-1R phosphorylation in MCF-7 breast cancer cells.[3]

  • Cell Culture and Starvation : MCF-7 cells were cultured in appropriate media and then serum-starved to reduce basal receptor phosphorylation.

  • Compound Treatment : Cells were pre-incubated with various concentrations of the test compound.

  • Stimulation : Cells were stimulated with IGF-1 to induce IGF-1R autophosphorylation.

  • Cell Lysis : Cells were lysed to extract total protein.

  • ELISA : A sandwich ELISA was performed. A capture antibody specific for total IGF-1R was used to coat the plate. The cell lysate was added, followed by a detection antibody that specifically recognizes the phosphorylated form of IGF-1R.

  • Detection : A secondary antibody conjugated to a detection enzyme (e.g., HRP) was added, followed by a substrate to generate a colorimetric or chemiluminescent signal.

  • Data Analysis : The signal intensity, proportional to the amount of phosphorylated IGF-1R, was measured, and IC50 values were determined from the dose-response curves.

Visualizations

Signaling Pathway of IGF-1R

The following diagram illustrates the major downstream signaling pathways activated by IGF-1R, which are the targets of inhibition by compounds like the derivative of this compound.

IGF1R_Signaling cluster_membrane cluster_downstream IGF1R IGF-1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS Compound10 Compound 10 (Allosteric Inhibitor) Compound10->IGF1R Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation IGF1 IGF-1 IGF1->IGF1R Binds

Caption: IGF-1R signaling pathway and point of allosteric inhibition.

Experimental Workflow for Biochemical Kinase Assay

This diagram outlines the workflow for the in vitro biochemical assay to determine the IC50 of an inhibitor.

assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare enzyme (IGF-1R), substrate, and ATP C Incubate enzyme, substrate, ATP, and inhibitor (90 min @ 25°C) A->C B Prepare serial dilutions of Compound 10 B->C D Separate phosphorylated & unphosphorylated substrate C->D E Quantify product (Fluorescence) D->E F Calculate IC50 E->F

Caption: Workflow for the biochemical kinase inhibition assay.

Logical Relationship: Basis of Selectivity

This diagram illustrates the principle behind the selectivity of allosteric inhibitors compared to ATP-competitive inhibitors.

selectivity_logic cluster_atp ATP-Competitive Inhibitors cluster_allosteric Allosteric Inhibitors (e.g., Compound 10) ATP_Site Highly Conserved ATP-Binding Site IGF1R_ATP IGF-1R ATP_Site->IGF1R_ATP InsR_ATP InsR ATP_Site->InsR_ATP Low_Selectivity Low Selectivity IGF1R_ATP->Low_Selectivity InsR_ATP->Low_Selectivity Allo_Site Less Conserved Allosteric Site IGF1R_Allo IGF-1R Allo_Site->IGF1R_Allo InsR_Allo InsR Allo_Site->InsR_Allo High_Selectivity High Selectivity IGF1R_Allo->High_Selectivity

Caption: Allosteric vs. ATP-competitive inhibition and selectivity.

References

Bioisosteres of Indole Carboxylic Acids: A Comparative Guide to Improved Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous biologically active compounds. However, challenges related to metabolic stability, physicochemical properties, and target selectivity often necessitate structural modifications. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity but offers improved properties, is a powerful strategy to address these limitations. This guide provides an objective comparison of indole carboxylic acids and their bioisosteres, focusing on the resulting improvements in selectivity, supported by experimental data.

Case Study 1: 7-Azaindole as a Bioisostere for Indole in Rho Kinase (ROCK) Inhibitors

Rho kinase (ROCK) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, motility, and apoptosis.[1] Dysregulation of ROCK signaling is implicated in several diseases, including hypertension, glaucoma, and cancer, making it an attractive therapeutic target.[2][3] A series of potent ROCK inhibitors have been developed based on the indole scaffold. However, achieving selectivity against other kinases, such as Protein Kinase A (PKA), remains a significant challenge. The replacement of the indole core with a 7-azaindole moiety has proven to be an effective strategy to enhance both potency and selectivity.

Data Presentation: Indole vs. 7-Azaindole ROCK Inhibitors

The following table summarizes the inhibitory activity of a representative indole-based ROCK inhibitor compared to its 7-azaindole bioisostere against ROCK1 and PKA.

CompoundScaffoldTarget KinaseIC50 (nM)Off-Target KinaseIC50 (nM)Selectivity (Fold)
Indole Analog IndoleROCK110PKA1000100
7-Azaindole Analog (Compound 47) 7-AzaindoleROCK11PKA740740

Data compiled from multiple sources for illustrative comparison.[4][5]

The 7-azaindole analog (Compound 47) demonstrates a 10-fold increase in potency against ROCK1 and a significant 7.4-fold improvement in selectivity over PKA compared to the indole analog.[4][5] This enhanced selectivity is attributed to the additional hydrogen bond interactions formed by the nitrogen atom in the 7-position of the azaindole ring with the kinase hinge region.

Experimental Protocols

ADP-Glo™ Kinase Assay for ROCK1 and PKA Inhibition

The inhibitory activity of the compounds against ROCK1 and PKA can be determined using the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during the kinase reaction.[6][7]

Materials:

  • ROCK1 and PKA enzymes

  • Appropriate substrates for ROCK1 and PKA

  • ATP

  • Test compounds (indole and 7-azaindole analogs)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compounds in the appropriate kinase reaction buffer.

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for 60 minutes.[6]

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8]

    • Incubate at room temperature for 40 minutes.[8]

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate the luciferase reaction.[8]

    • Incubate at room temperature for 30-60 minutes.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

ROCK_Signaling_Pathway ROCK Signaling Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates (Activates) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) Apoptosis Apoptosis ROCK->Apoptosis Regulates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) Actin_Stress_Fibers Actin Stress Fiber Formation Cofilin->Actin_Stress_Fibers Inhibits Polymerization Contraction Cell Contraction & Motility MLC->Contraction Promotes MLCP->MLC Dephosphorylates

ROCK Signaling Pathway

Case Study 2: Bioisosteric Modification of Indole-2-Carboxamides for Enhanced Dopamine D3 Receptor Selectivity

Dopamine receptors, particularly the D2 and D3 subtypes, are critical targets for the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[9][10] While many ligands target both D2 and D3 receptors, achieving selectivity for the D3 subtype is a key objective to potentially reduce side effects associated with D2 receptor modulation. The indole-2-carboxamide scaffold has been explored for developing D3-selective ligands. Bioisosteric replacement of the indole core and modifications to the carboxylic acid amide moiety have led to compounds with significantly improved selectivity.

Data Presentation: Indole-2-Carboxamide vs. Bioisosteric Analog for Dopamine Receptor Selectivity

The following table presents the binding affinities (Ki) of an indole-2-carboxamide and a bioisosteric analog for the human dopamine D2 and D3 receptors.

CompoundScaffoldTarget ReceptorKi (nM)Off-Target ReceptorKi (nM)Selectivity (D2/D3)
Indole-2-carboxamide Analog Indole-2-carboxamideD33.7D211.73.2
Modified Analog Modified Indole-2-carboxamideD30.18D215.787

This data is illustrative of the principles of bioisosteric replacement for improved selectivity.

The modified analog demonstrates a dramatic increase in both affinity for the D3 receptor and selectivity over the D2 receptor. This highlights how subtle structural changes, guided by bioisosteric principles, can have a profound impact on the pharmacological profile of a compound.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 and D3 Receptors

The binding affinities (Ki) of the compounds for dopamine D2 and D3 receptors can be determined using a competitive radioligand binding assay.[11][12]

Materials:

  • Cell membranes expressing human dopamine D2 or D3 receptors

  • Radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-Iodospiperone)[13]

  • Test compounds (indole-2-carboxamide and its analog)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled test compounds.

    • In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2/D3 antagonist).

  • Incubation:

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

HTRF® cAMP Functional Assay for Dopamine Receptor Agonism/Antagonism

To determine the functional activity of the compounds (agonist, antagonist, or partial agonist), a cell-based assay measuring the downstream signaling of the dopamine receptors, such as a cAMP assay, can be employed. The HTRF® (Homogeneous Time-Resolved Fluorescence) cAMP assay is a common method.[14][15]

Materials:

  • CHO or HEK293 cells stably expressing the human D2 or D3 receptor

  • Forskolin (to stimulate adenylyl cyclase for antagonist assays)

  • Test compounds

  • HTRF® cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 384-well plates

  • HTRF®-compatible plate reader

Procedure:

  • Cell Plating:

    • Plate the cells in a 384-well plate and incubate overnight.

  • Compound Addition:

    • For agonist testing, add serial dilutions of the test compounds.

    • For antagonist testing, add serial dilutions of the test compounds followed by a fixed concentration of a known dopamine agonist (e.g., quinpirole) and forskolin.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection:

    • Add the HTRF® cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate) to lyse the cells and initiate the competitive immunoassay.

    • Incubate for 60 minutes at room temperature.

  • Measurement and Analysis:

    • Read the plate on an HTRF®-compatible reader. The HTRF signal is inversely proportional to the amount of intracellular cAMP.

    • For agonists, plot the HTRF signal against the log of the compound concentration to determine the EC50 value.

    • For antagonists, plot the HTRF signal against the log of the antagonist concentration to determine the IC50 value.

Mandatory Visualization

Dopamine_Signaling_Pathway Dopamine D2/D3 Receptor Signaling Pathway Dopamine Dopamine D2R_D3R D2/D3 Receptor Dopamine->D2R_D3R Binds to Gi Gi Protein D2R_D3R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Production PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Dopamine D2/D3 Receptor Signaling

Conclusion

The bioisosteric replacement of the indole carboxylic acid moiety with scaffolds such as 7-azaindole or through modifications of the carboxamide group offers a powerful and versatile strategy for medicinal chemists. As demonstrated in the case studies of ROCK inhibitors and dopamine D3 receptor ligands, these modifications can lead to significant improvements in both potency and, crucially, selectivity. The enhanced selectivity can translate into more favorable safety profiles and therapeutic windows for drug candidates. The experimental protocols provided herein offer a foundation for researchers to evaluate the performance of their own novel bioisosteres. By leveraging these design principles and robust analytical methods, the development of next-generation therapeutics with superior selectivity profiles can be accelerated.

References

Comparative Analysis of 3-Cyano-1H-Indole-7-Carboxylic Acid Analogues and Other Potent NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds related to the 3-cyano-1H-indole-7-carboxylic acid scaffold, with a primary focus on their activity as inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is a critical enzyme in the NAD+ salvage pathway, overexpressed in various cancers, making it a key target for anticancer drug development.[1][2] Inhibition of NAMPT leads to depletion of cellular NAD+, a crucial coenzyme for numerous cellular processes, thereby inducing cancer cell death.[3]

This guide summarizes quantitative data on the inhibitory potency of various NAMPT inhibitors, details the experimental protocols used for their evaluation, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship (SAR) Data

While a comprehensive SAR study for a series of direct this compound analogues is not publicly available in a single coherent dataset, this section presents a comparative table of potent NAMPT inhibitors from various studies. These compounds, including indole-based and other heterocyclic structures, provide valuable insights into the structural features required for high-affinity NAMPT inhibition. The table highlights the enzymatic inhibitory concentration (IC50) against NAMPT and the anti-proliferative activity in various cancer cell lines.

Compound IDCore ScaffoldModificationsNAMPT IC50 (nM)Cell LineAnti-proliferative IC50 (nM)
FK866 PyridineKnown potent NAMPT inhibitor (benchmark)2.18[4]MultipleVaries (nM range)[5]
MS0 Piperazine derivativePotent inhibitor from HTS9.87 ± 1.15[4]MultiplePotent (nM range)[4]
MS1 Piperazine derivativeAddition of a tert-butoxycarbonyl group to MS0~40 (4x increase from MS0)[4]--
MS7 Piperazine derivative4-position of piperazine substituted with benzyl group0.93 ± 0.29[4]MultipleLess potent than in vitro activity
Compound 35a (Pyridin-3-yl)cyanoguanidineFuryl group at the tail positionNot explicitly stated, but potentML2 (AML)0.018[6]
Compound 39a (Pyridin-3-yl)cyanoguanidineFuryl group at the tail positionNot explicitly stated, but potentML2 (AML)0.046[6]
Compound 47 (Pyridin-3-yl)cyanoguanidineFuryl group at the tail positionNot explicitly stated, but potentML2 (AML)0.049[6]
Compound 28 Pyridazine-ThiophenePyridazine cap, thiophene tail6.7 (intracellular NAD depletion)[5]MiaPaCa-243[5]

Key SAR Observations:

  • Piperazine Modifications: For the piperazine scaffold, the addition of a bulky tert-butoxycarbonyl group (MS1) decreased NAMPT inhibition compared to the parent compound (MS0). However, substitution at the 4-position with a benzyl group (MS7) significantly enhanced enzymatic inhibition to the sub-nanomolar range.[4]

  • Cyanoguanidine Core: Compounds with a (pyridin-3-yl)cyanoguanidine core and a furyl group at the tail (35a, 39a, 47) exhibit exceptionally potent anti-proliferative activity in the picomolar range against acute myeloid leukemia (AML) cell lines.[6]

  • Cellular vs. Enzymatic Activity: It is crucial to note that high enzymatic potency does not always translate to high cellular activity. For instance, compound MS7, despite having the best in vitro NAMPT inhibitory activity, showed poorer cellular activity, which could be attributed to poor target engagement in living cells.[4]

Signaling Pathway and Experimental Workflow

To understand the context of NAMPT inhibition and the process of evaluating potential inhibitors, the following diagrams illustrate the NAMPT signaling pathway and a typical experimental workflow.

NAMPT_Signaling_Pathway cluster_salvage NAD+ Salvage Pathway cluster_downstream Downstream Effects NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ NMNAT->NAD SIRT1 SIRT1 NAD->SIRT1 PARP PARP NAD->PARP Redox Redox Reactions (e.g., Glycolysis) NAD->Redox CellDeath Apoptosis / Cell Cycle Arrest SIRT1->CellDeath DNARepair DNA Repair PARP->DNARepair Inhibitor 3-Cyano-1H-indole- 7-carboxylic acid Analogue (Inhibitor) Inhibitor->NAMPT

Caption: The NAMPT signaling pathway in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies Compound Synthesis of Analogues EnzymeAssay NAMPT Enzymatic Assay (Determine IC50) Compound->EnzymeAssay CellViability Anti-proliferative Assay (e.g., MTT, CellTiter-Glo) EnzymeAssay->CellViability NAD_level Cellular NAD+ Measurement Xenograft Tumor Xenograft Model CellViability->Xenograft Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) Toxicity Toxicity Assessment

Caption: A general experimental workflow for evaluating NAMPT inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison and replication of results. Below are protocols for key experiments used in the evaluation of NAMPT inhibitors.

NAMPT Enzymatic Inhibition Assay (Colorimetric)

This assay quantifies the enzymatic activity of NAMPT by measuring the production of NAD+, which then participates in a colorimetric reaction.

Principle: The assay is a coupled enzymatic reaction. First, NAMPT synthesizes NMN from nicotinamide and PRPP. NMN is then converted to NAD+ by NMNAT. The resulting NAD+ is used in a cycling reaction involving alcohol dehydrogenase to reduce a tetrazolium salt (like WST-1) into a colored formazan product, which can be measured spectrophotometrically at 450 nm. The rate of color development is proportional to the NAMPT activity.[7]

Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human NAMPT enzyme, substrates (nicotinamide, PRPP, ATP), NMNAT, and the colorimetric detection reagents as per the manufacturer's instructions (e.g., Abcam ab221819).[8]

  • Inhibitor Preparation: Prepare a serial dilution of the test compounds (e.g., this compound analogues) in DMSO or an appropriate solvent.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no NAMPT enzyme).

    • Add the NAMPT enzyme to all wells except the negative control.

    • Pre-incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding a master mix containing the substrates and detection reagents.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 450 nm kinetically over 1-2 hours.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular NAD+/NADH Level Measurement (Bioluminescent Assay)

This assay measures the total intracellular levels of NAD+ and NADH.

Principle: The NAD/NADH-Glo™ Assay (Promega) is a homogeneous bioluminescent assay. A reductase enzyme uses NAD+ and NADH to reduce a proluciferin substrate into luciferin. The luciferin is then quantified using a luciferase, and the resulting light signal is proportional to the total amount of NAD+ and NADH in the sample.[9]

Protocol:

  • Cell Culture and Treatment: Plate cancer cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

  • Cell Lysis and NAD+/NADH Extraction:

    • Remove the culture medium.

    • Add a lysis buffer (e.g., 0.5 M perchloric acid for NAD+ extraction, followed by neutralization).[10] Alternatively, use the lysis solution provided in the assay kit.

  • Assay Reaction:

    • Equilibrate the plate to room temperature.

    • Add the NAD/NADH-Glo™ Assay reagent to each well.

    • Incubate at room temperature for 1 hour to allow for the enzymatic reactions to proceed.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Create a standard curve using known concentrations of NAD+. Calculate the NAD+/NADH concentration in the samples based on the standard curve. Normalize the values to the cell number or protein concentration.

Anti-proliferative Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Principle: The CellTiter-Glo® Assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at a predetermined density. After overnight incubation, treat the cells with a serial dilution of the test compounds. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for a period that allows for cell proliferation (e.g., 72 hours) under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

References

Unveiling the Selectivity of 3-Cyano-1H-indole-7-carboxylic Acid Derivatives: A Comparative Guide to Insulin Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel class of allosteric Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitors, derived from 3-cyano-1H-indole-7-carboxylic acid, with a particular focus on their cross-reactivity with the Insulin Receptor (InsR). The presented data, supported by detailed experimental protocols and pathway visualizations, demonstrates the high selectivity of these compounds, a critical attribute for therapeutic candidates targeting the IGF-1R pathway.

Executive Summary

A derivative of this compound, specifically {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, has been identified as a potent, allosteric inhibitor of IGF-1R with nanomolar biochemical activity.[1][2][3][4][5] Crucially, this compound and its analogs exhibit minimal to no interference with insulin receptor signaling at concentrations up to 30 μM, highlighting their significant selectivity for IGF-1R over the highly homologous InsR.[1][2][3][4][5] This guide will delve into the quantitative data supporting this selectivity, outline the methodologies used for its determination, and provide visual representations of the relevant signaling pathways and experimental workflows.

Comparative Analysis of Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency of the this compound derivative (Compound 10) and related analogs against both IGF-1R and InsR. The data clearly illustrates the superior selectivity of these compounds for IGF-1R.

Compound IDStructureModification from Parent ScaffoldIGF-1R IC50 (µM) [Biochemical Assay]InsR IC50 (µM) [Biochemical Assay]IGF-1R IC50 (µM) [Cellular Assay]InsR IC50 (µM) [Cellular Assay]Selectivity (InsR/IGF-1R) [Biochemical]
10 This compound {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide3-cyano substitution on the indole-7-carboxylic acid moiety0.4 >105.0 >30>25
11 3-cyano-5-fluoro-1H-indole-7-carboxylic acid {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide3-cyano and 5-fluoro substitution0.2 2.82.2 >3014
2 1H-indole-7-carboxylic acid {1-[4-(1H-indol-3-yl)butyl]piperidin-4-yl}amideUnsubstituted indole-7-carboxylic acid2.51.815>300.72
6 3-formyl-1H-indole-7-carboxylic acid {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide3-formyl substitution0.93.28.0>303.6
BMS-754807 N/AATP-competitive inhibitor (Alternative)0.0018 0.0017 N/AN/A~1

Data for compounds 2, 6, 10, and 11 are sourced from Henrich et al., ACS Medicinal Chemistry Letters, 2010.[1][2][4] Data for BMS-754807 is provided as a comparator of a non-selective, potent IGF-1R/InsR inhibitor.[6]

The key takeaway from this data is the significant selectivity of the 3-cyano derivatives, particularly Compound 10, for IGF-1R over InsR, especially in a cellular context. While the biochemical assays show a degree of InsR inhibition for some analogs, the cellular assays, which better reflect the physiological environment, demonstrate a pronounced selectivity with InsR IC50 values consistently above 30 μM.[1][4] This is in stark contrast to ATP-competitive inhibitors like BMS-754807, which exhibit nearly identical potency against both receptors.[6]

Signaling Pathways and Experimental Workflow

To understand the significance of this selectivity, it is crucial to visualize the signaling pathways of IGF-1R and InsR and the experimental workflow used to assess inhibitor specificity.

G IGF-1R and Insulin Receptor Signaling Pathways cluster_0 Ligand Binding cluster_1 Receptor Tyrosine Kinases cluster_2 Adaptor Proteins cluster_3 Downstream Signaling Cascades cluster_4 Cellular Responses IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Insulin Insulin InsR InsR Insulin->InsR IRS1/2 IRS1/2 IGF-1R->IRS1/2 Shc Shc IGF-1R->Shc InsR->IRS1/2 InsR->Shc PI3K/Akt Pathway PI3K/Akt Pathway IRS1/2->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway Shc->RAS/MAPK Pathway Growth, Proliferation, Survival Growth, Proliferation, Survival PI3K/Akt Pathway->Growth, Proliferation, Survival Metabolism, Glucose Homeostasis Metabolism, Glucose Homeostasis PI3K/Akt Pathway->Metabolism, Glucose Homeostasis RAS/MAPK Pathway->Growth, Proliferation, Survival

Figure 1: Simplified IGF-1R and Insulin Receptor Signaling Pathways.

G Experimental Workflow for Kinase Inhibitor Selectivity Profiling cluster_biochemical Biochemical Screening cluster_cellular Cellular Screening Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis Biochemical Assays Biochemical Assays Compound Synthesis->Biochemical Assays Cellular Assays Cellular Assays Compound Synthesis->Cellular Assays Data Analysis Data Analysis Biochemical Assays->Data Analysis Recombinant IGF-1R Kinase Assay Recombinant IGF-1R Kinase Assay Biochemical Assays->Recombinant IGF-1R Kinase Assay Recombinant InsR Kinase Assay Recombinant InsR Kinase Assay Biochemical Assays->Recombinant InsR Kinase Assay Cellular Assays->Data Analysis IGF-1R Phosphorylation Assay (e.g., ELISA) IGF-1R Phosphorylation Assay (e.g., ELISA) Cellular Assays->IGF-1R Phosphorylation Assay (e.g., ELISA) InsR Phosphorylation Assay (e.g., ELISA) InsR Phosphorylation Assay (e.g., ELISA) Cellular Assays->InsR Phosphorylation Assay (e.g., ELISA) Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile End End Selectivity Profile->End

Figure 2: General experimental workflow for assessing kinase inhibitor selectivity.

Detailed Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies for the key experiments cited.

Recombinant Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibition of the purified kinase domain of IGF-1R and InsR. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as HTRF® or LanthaScreen®.

Principle: The assay measures the phosphorylation of a synthetic substrate by the recombinant kinase. A europium-labeled antibody specific for the phosphorylated substrate and a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or Alexa Fluor® 647) are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Protocol Outline (adapted for 384-well plate format):

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds (e.g., this compound derivatives) in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compounds in the assay buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • To each well of a low-volume 384-well plate, add:

      • 2.5 µL of the test compound dilution.

      • 5 µL of a solution containing the recombinant human IGF-1R or InsR kinase domain and the biotinylated substrate peptide in kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution prepared in kinase reaction buffer. The ATP concentration should be at or near the Km for each respective kinase.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding 5 µL of detection buffer containing EDTA and the Eu³⁺-cryptate labeled anti-phospho-substrate antibody and Streptavidin-XL665.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Receptor Phosphorylation Assay (Capture ELISA)

This assay measures the inhibition of ligand-induced autophosphorylation of IGF-1R and InsR in a cellular context.

Principle: Cells overexpressing the target receptor are treated with the test compound followed by stimulation with the cognate ligand (IGF-1 or insulin). The cells are then lysed, and the total receptor protein is captured in an antibody-coated microplate. A second antibody, specific for the phosphorylated form of the receptor, is used for detection, typically with a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

Protocol Outline (adapted for 96-well plate format):

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF-7, which endogenously express IGF-1R and InsR) in a 96-well plate and grow to near confluency.

    • Serum-starve the cells for a defined period (e.g., 4-16 hours) to reduce basal receptor phosphorylation.

    • Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Ligand Stimulation:

    • Stimulate the cells with a pre-determined concentration of either IGF-1 (for IGF-1R) or insulin (for InsR) for a short period (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the media and lyse the cells by adding a lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 20-30 minutes.

  • ELISA Procedure:

    • Transfer the cell lysates to a microplate pre-coated with a capture antibody that recognizes the total IGF-1R or InsR protein.

    • Incubate for 2 hours at room temperature to allow for receptor capture.

    • Wash the plate several times with wash buffer.

    • Add a detection antibody that specifically recognizes the phosphorylated tyrosine residues on the activated receptor (e.g., anti-phospho-IGF-1R β (Tyr1135/1136) or anti-phospho-Insulin Receptor β (Tyr1150/1151)).

    • Incubate for 2 hours at room temperature.

    • Wash the plate and add an HRP-conjugated secondary antibody.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution (e.g., 2 N H₂SO₄).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance against the logarithm of the inhibitor concentration and determine the IC50 value.

Conclusion

The this compound derivative, {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, and its analogs represent a promising class of allosteric IGF-1R inhibitors. The data presented in this guide unequivocally demonstrates their high selectivity for IGF-1R over the closely related insulin receptor, particularly in a cellular setting. This selectivity is a critical feature for minimizing potential off-target effects related to the disruption of insulin signaling, such as hyperglycemia. The detailed experimental protocols provided herein offer a framework for the continued evaluation and development of this and other selective kinase inhibitors.

References

A Comparative Analysis of Indole-Based Bcl-2/Mcl-1 Dual Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various indole-based dual inhibitors of B-cell lymphoma 2 (Bcl-2) and myeloid cell leukemia 1 (Mcl-1). The information is supported by experimental data from recent studies, with a focus on quantitative comparisons, detailed methodologies, and visual representations of key biological and experimental processes.

The Bcl-2 family of proteins are crucial regulators of apoptosis, with pro-survival members like Bcl-2 and Mcl-1 often overexpressed in cancer cells, contributing to tumor progression and resistance to therapy.[1] Dual inhibition of both Bcl-2 and Mcl-1 has emerged as a promising strategy to overcome resistance mechanisms associated with single-agent therapies.[2] The indole scaffold has proven to be a versatile framework for the design of potent dual inhibitors.[2] This guide will delve into a comparative analysis of several recently developed indole-based compounds.

Quantitative Performance of Indole-Based Bcl-2/Mcl-1 Dual Inhibitors

The following table summarizes the in vitro activity of several notable indole-based dual inhibitors against Bcl-2 and Mcl-1, as well as their cytotoxic effects on various cancer cell lines. This data allows for a direct comparison of the potency and selectivity of these compounds.

Compound IDBcl-2 IC50 (µM)Mcl-1 IC50 (µM)Bcl-2 Ki (µM)Mcl-1 Ki (µM)Cell LineCytotoxicity IC50 (µM)Reference
9k 7.631.53--PC-3>100[3][4]
Jurkat69.0[5]
MDA-MB-231>100[3][4]
12f --0.410.41HL-60Induces apoptosis[6]
9o --0.660.07--[7]
U2 1.2---MCF-70.83[1]
MDA-MB-2315.22[1]
A5490.73[1]
U3 11.10---MCF-71.17[1]
MDA-MB-2314.07[1]
A5492.98[1]
14a --0.511.20--[8]
AT-101 (Gossypol) 2.601.19--Jurkat3.12[2][3]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the simplified signaling pathway involving Bcl-2 and Mcl-1 in the regulation of apoptosis and the mechanism of action of dual inhibitors.

Bcl-2/Mcl-1 Signaling Pathway and Inhibition cluster_0 Apoptotic Stimuli cluster_1 Pro-apoptotic (BH3-only) cluster_2 Anti-apoptotic cluster_3 Pro-apoptotic (Effectors) cluster_4 Apoptosis DNA damage DNA damage Bim Bim DNA damage->Bim Growth factor deprivation Growth factor deprivation Puma Puma Growth factor deprivation->Puma Bcl-2 Bcl-2 Bim->Bcl-2 Mcl-1 Mcl-1 Bim->Mcl-1 Puma->Bcl-2 Noxa Noxa Noxa->Mcl-1 Bak Bak Bcl-2->Bak Bax Bax Bcl-2->Bax Mcl-1->Bak Caspase Activation Caspase Activation Bak->Caspase Activation Bax->Caspase Activation Cell Death Cell Death Caspase Activation->Cell Death Inhibitor Inhibitor Inhibitor->Bcl-2 Inhibitor->Mcl-1

Caption: Dual inhibitors block Bcl-2 and Mcl-1, releasing pro-apoptotic proteins to induce cell death.

Experimental Protocols

This section provides a general overview of the key experimental methodologies used to evaluate the efficacy of indole-based Bcl-2/Mcl-1 dual inhibitors.

Binding Assays

1. Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from the target protein (Bcl-2 or Mcl-1) by the inhibitor.

  • Reagents: Purified recombinant Bcl-2 or Mcl-1 protein, fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3), assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA, 5 mM DTT), and test compounds.[9]

  • Procedure:

    • Add a fixed concentration of the target protein and the fluorescently labeled peptide to the wells of a microplate.

    • Add serial dilutions of the test compound.

    • Incubate at room temperature to reach binding equilibrium.

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FITC).[9]

    • Calculate IC50 values by plotting the change in fluorescence polarization against the inhibitor concentration.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the disruption of the interaction between a donor-labeled protein and an acceptor-labeled peptide by the inhibitor.

  • Reagents: Terbium-labeled anti-His antibody (donor), dye-labeled streptavidin (acceptor), His-tagged Bcl-2 or Mcl-1 protein, biotinylated BH3 peptide ligand, assay buffer, and test compounds.[10][11]

  • Procedure:

    • Add the donor antibody, acceptor, protein, and peptide ligand to the wells of a microplate.

    • Add serial dilutions of the test compound.

    • Incubate for a specified time (e.g., 2-3 hours) at room temperature.[11][12]

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (e.g., excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the ratio of acceptor to donor emission to determine the degree of inhibition and IC50 values.

3. Enzyme-Linked Immunosorbent Assay (ELISA)

This is a solid-phase immunoassay used to quantify the binding of an inhibitor to the target protein.

  • Reagents: Bcl-2 or Mcl-1 coated microplate, biotinylated anti-Bcl-2/Mcl-1 antibody, streptavidin-HRP, TMB substrate, stop solution, wash buffer, and test compounds.

  • Procedure:

    • Add serial dilutions of the test compound to the protein-coated wells.

    • Incubate to allow binding.

    • Wash the wells to remove unbound compounds.

    • Add the biotinylated detection antibody, followed by incubation and washing.

    • Add streptavidin-HRP, followed by incubation and washing.

    • Add the TMB substrate and incubate for color development.

    • Add the stop solution and measure the absorbance at 450 nm.

    • Calculate the percentage of inhibition and IC50 values.[1]

Cell-Based Assays

MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effects of the inhibitors on cancer cell lines.

  • Reagents: Cancer cell lines, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and evaluation of indole-based Bcl-2/Mcl-1 dual inhibitors.

Experimental Workflow for Inhibitor Evaluation Compound_Synthesis Design and Synthesis of Indole-Based Compounds Binding_Assays In vitro Binding Assays (FP, TR-FRET, ELISA) Compound_Synthesis->Binding_Assays Determine_IC50_Ki Determine IC50 and Ki values for Bcl-2 and Mcl-1 Binding_Assays->Determine_IC50_Ki Cell_Viability_Assays Cell-Based Cytotoxicity Assays (e.g., MTT) Determine_IC50_Ki->Cell_Viability_Assays Determine_Cellular_IC50 Determine IC50 values in Cancer Cell Lines Cell_Viability_Assays->Determine_Cellular_IC50 Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis Assays) Determine_Cellular_IC50->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A streamlined workflow for the development of novel dual Bcl-2/Mcl-1 inhibitors.

This guide provides a comparative overview to aid researchers in the ongoing development of potent and selective indole-based dual inhibitors of Bcl-2 and Mcl-1 for cancer therapy. The provided data and protocols serve as a valuable resource for designing and evaluating new chemical entities in this critical area of drug discovery.

References

A Comparative Analysis of the Cytotoxic Effects of Diverse Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various indole derivatives, supported by experimental data. Indole, a privileged heterocyclic scaffold, is a core component of numerous natural and synthetic compounds with significant therapeutic potential, particularly in oncology. [1][2][3] This guide summarizes quantitative cytotoxicity data, details common experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action of these promising compounds.

Quantitative Cytotoxicity Data

The cytotoxic potential of indole compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) against various cell lines.[4][5] A lower IC50 value indicates greater potency. The following tables compile data from multiple studies, showcasing the cytotoxic activity of different indole derivatives against a panel of human cancer and normal cell lines.

CompoundCancer Cell LineIC50 / LC50 (µM)Normal Cell LineIC50 / LC50 (µM)
Indole Mannich Base Derivative (1c) HepG2 (Liver)0.9HEK-293 (Kidney)>100
MCF-7 (Breast)0.55LO2 (Liver)>100
HeLa (Cervical)0.50MRC-5 (Lung)>100
Indole-Chalcone Derivative (4) A549 (Lung)0.006 - 0.035--
Indole-based 1,2,4-triazole Derivative (21) HeLa (Cervical)Nanomolar rangeHEK-293 (Kidney)>100
3,5-Diprenyl Indole (35) MIA PaCa-2 (Pancreatic)9.5 ± 2.2WI-38 (Lung)-
Evodiamine (37) HepG2 (Liver)~1--
SMMC-7721 (Liver)~1--
Methoxy-substituted Indole Curcumin Derivative (27) Hep-2 (Laryngeal)12--
A549 (Lung)15--
HeLa (Cervical)4--
Pyrazolo[1,5-a]pyrimidine Derivative (9c) HCT-116 (Colon)0.31--
Pyrazolo[1,5-a]pyrimidine Derivative (11a) HCT-116 (Colon)0.34--
Indole-based Caffeic Acid Amide (1) HCT116 (Colon)22.4HCEC (Intestinal)Less active
Indole-based Caffeic Acid Amide (2) HCT116 (Colon)0.34HCEC (Intestinal)Less active
Trisindolal (Compound 174) MEXF 462 (Melanoma)0.50--
RXF 486 (Renal)7.82--
Indole Phytoalexin Derivative (K-453) HCT116 (Colon)32.22 ± 1.143T3 (Fibroblast)-
Indole Phytoalexin Derivative (MB-653) HCT116 (Colon)5.8 ± 0.3--
Caco2 (Colon)6.1 ± 2.1--

Table compiled from data in multiple sources.[5][6][7][8][9][10][11][12][13]

Experimental Protocols

The evaluation of cytotoxicity for indole derivatives predominantly relies on colorimetric assays that measure cell viability and metabolic activity.[4] The MTT assay is a widely used method.[14][15]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol outlines the determination of the cytotoxic effects of indole compounds on cancer cells.[14]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)[5][14]

  • Normal human cell lines (e.g., HEK-293, MRC-5)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[14]

  • Indole compound stock solution (e.g., 10 mM in DMSO)[14]

  • MTT solution (5 mg/mL in PBS)[14]

  • DMSO[14]

  • 96-well plates[14]

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell adherence.[14]

  • Compound Treatment: Prepare serial dilutions of the indole compounds in the complete medium. The old medium is removed from the wells, and 100 µL of the diluted compound solutions are added. A vehicle control (DMSO) and a blank (medium only) are included.[14]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.[14]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Mechanisms of Action

Indole alkaloids and their derivatives exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][16][17]

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates incubation_24h 24h Incubation for Adherence cell_seeding->incubation_24h add_compound Addition of Compounds to Cells incubation_24h->add_compound compound_dilution Serial Dilution of Indole Compounds compound_dilution->add_compound incubation_assay Incubation (24-72h) add_compound->incubation_assay add_mtt Add MTT Solution (4h Incubation) incubation_assay->add_mtt dissolve_formazan Dissolve Formazan with DMSO add_mtt->dissolve_formazan read_absorbance Measure Absorbance dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: General workflow for determining the cytotoxicity of indole derivatives using the MTT assay.

Many indole alkaloids have been shown to target the Mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cancer cell proliferation and survival.[17]

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway indole Indole Compound bcl2 Bcl-2 (Anti-apoptotic) indole->bcl2 Downregulation bax Bax (Pro-apoptotic) indole->bax Upregulation cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 death_receptor Death Receptor (e.g., Fas) caspase8 Caspase-8 death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Researcher's Guide to the Spectroscopic Comparison of Indole Carboxylic Acid Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the polymorphic landscape of an active pharmaceutical ingredient (API) is critical. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact a drug's efficacy and safety. This guide provides an objective comparison of spectroscopic techniques for differentiating indole carboxylic acid polymorphs, supported by experimental data and detailed protocols.

The study of polymorphism in indole carboxylic acids, a class of compounds with significant biological activity, is crucial for drug development and formulation. Spectroscopic methods offer powerful, non-destructive tools for identifying and characterizing different polymorphic forms. This guide focuses on the application of vibrational spectroscopy (FTIR and Raman), solid-state nuclear magnetic resonance (ssNMR), and UV-Vis/Fluorescence spectroscopy for this purpose.

Vibrational Spectroscopy: A Sensitive Probe of Crystal Packing

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is highly sensitive to the local molecular environment and long-range crystal lattice packing. Differences in intermolecular interactions, such as hydrogen bonding, in different polymorphs lead to distinct vibrational spectra.

A notable example is the spectroscopic comparison of two polymorphs of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA). A recently discovered polymorph, Form 2, exhibits significant spectral differences from the previously known Form 1, primarily due to different hydrogen bonding patterns.[1][2][3] In Form 1, the carboxylic acid group's oxygen acts as the hydrogen bond acceptor for the indole N-H group.[1][2][3] In contrast, Form 2 features the formation of cyclic dimers through O-H···O hydrogen bonds, and the methoxy group's oxygen serves as the hydrogen bond acceptor for the N-H group.[1][2][3] These structural differences are clearly reflected in their FTIR spectra.

Table 1: Comparative FTIR Data for 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) Polymorphs

Vibrational ModePolymorph 1 Wavenumber (cm⁻¹)Polymorph 2 Wavenumber (cm⁻¹)Key Differences and Interpretation
N-H Stretching3336[1][2][3]3342[1][2][3]The slight shift reflects the different hydrogen bond acceptors (carboxylic oxygen in Form 1 vs. methoxy oxygen in Form 2).[1][2][3]
C=O Stretching1695[1]1676[3]A significant redshift in Form 2 indicates a change in the carboxylic acid's hydrogen bonding environment, consistent with dimer formation.[1]
C-O Stretching1206[1]1259[1]The substantial blueshift in Form 2 further supports the different hydrogen bonding network involving the carboxylic group.[1]
γ(O-H) Out-of-plane BendingAbsent911The presence of this band in Form 2 is a distinct marker for its specific hydrogen-bonded structure.[1]
γ(N-H) Out-of-plane BendingNot visible640The appearance of this band in Form 2 provides another clear point of differentiation.[1]

While detailed comparative data for other indole carboxylic acid polymorphs is less available, the principles remain the same. For instance, studies on indole-2-carboxylic acid and indole-3-carboxylic acid have detailed their vibrational spectra, which would be expected to show similar sensitivity to polymorphic form.[4] Differences in the N-H and O-H stretching regions, as well as shifts in the carbonyl stretching frequency, are anticipated to be key indicators of polymorphism.

Solid-State NMR Spectroscopy: A Window into the Asymmetric Unit

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing polymorphism as it provides information about the number of crystallographically inequivalent molecules in the asymmetric unit cell. Different polymorphs will often exhibit distinct chemical shifts for the same nucleus due to differences in their local electronic environments.

13C ssNMR is particularly useful. The chemical shifts of carbon atoms, especially those involved in hydrogen bonding like the carboxylic acid carbon, can be highly sensitive to the crystal packing. While specific comparative data for indole carboxylic acid polymorphs is not abundant in the literature, the principles are well-established for other pharmaceutical compounds. For example, different polymorphs of a drug can show clear differences in the multiplicity and chemical shifts of signals in their 13C CPMAS NMR spectra.[5]

Table 2: Expected 13C ssNMR Spectral Differences in Indole Carboxylic Acid Polymorphs

Carbon EnvironmentExpected Spectral ChangesRationale
Carboxylic Acid CarbonSignificant chemical shift differences.Highly sensitive to the hydrogen bonding environment (e.g., dimer vs. catemer).
Indole Ring Carbons (especially near N-H)Variations in chemical shifts and peak splitting.Changes in intermolecular interactions involving the N-H group will alter the electronic environment of nearby carbons.
Aromatic CarbonsSubtle shifts and changes in line widths.Differences in π-π stacking interactions between polymorphs can influence the chemical shifts of aromatic carbons.
UV-Vis and Fluorescence Spectroscopy: Probing Electronic Transitions

UV-Vis and fluorescence spectroscopy can also be employed to differentiate polymorphs, although the differences are often more subtle than in vibrational or ssNMR spectroscopy. The electronic transitions of the indole chromophore can be influenced by the solid-state packing and intermolecular interactions. Polymorphs with different crystal packing may exhibit slight shifts in their absorption and emission maxima.

For instance, studies on indole-5-carboxamide have shown that its photophysical properties are sensitive to the local environment.[6] While this study was not a direct comparison of polymorphs, it highlights the potential of fluorescence spectroscopy. Differences in π-π stacking or hydrogen bonding in various polymorphs could lead to changes in the excited state dynamics, resulting in altered fluorescence lifetimes and quantum yields.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable spectroscopic data for polymorph characterization.

Sample Preparation for Vibrational Spectroscopy (FTIR and Raman)
  • FTIR (KBr Pellet Method):

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

    • Place the pellet in the sample holder of the FTIR spectrometer for analysis.

  • FTIR (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Collect the spectrum.

  • Raman Spectroscopy:

    • Place a small amount of the crystalline powder on a microscope slide or in a capillary tube.

    • Focus the laser beam onto the sample using the microscope objective.

    • Acquire the Raman spectrum. It is advisable to analyze multiple spots or crystals to ensure homogeneity.

Solid-State NMR (ssNMR) Spectroscopy
  • 13C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR:

    • The solid sample is packed into a zirconia rotor (typically 4 mm or 7 mm in diameter).

    • The rotor is placed in the NMR probe and spun at a high speed (e.g., 5-15 kHz) at the "magic angle" (54.74°) with respect to the external magnetic field to average out anisotropic interactions.

    • A cross-polarization pulse sequence is used to transfer magnetization from the abundant 1H nuclei to the less abundant 13C nuclei, enhancing the signal-to-noise ratio.

    • High-power 1H decoupling is applied during the acquisition of the 13C signal to remove strong 1H-13C dipolar couplings and obtain high-resolution spectra.[5]

UV-Vis and Fluorescence Spectroscopy (Solid-State)
  • UV-Vis (Diffuse Reflectance):

    • The solid sample is placed in a sample holder with a quartz window.

    • The instrument is equipped with a diffuse reflectance accessory.

    • A spectrum of a non-absorbing reference material (e.g., BaSO₄) is collected as a baseline.

    • The diffuse reflectance spectrum of the sample is then recorded and can be converted to an absorbance-like spectrum using the Kubelka-Munk function.

  • Fluorescence Spectroscopy:

    • The solid sample is placed in a solid-state sample holder.

    • The excitation and emission monochromators are set to the appropriate wavelengths.

    • The fluorescence emission spectrum is recorded upon excitation at a suitable wavelength.

Visualizing the Workflow and Polymorphic Relationships

To better illustrate the process of polymorphic screening and characterization, the following diagrams are provided.

experimental_workflow cluster_screening Polymorph Screening cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Comparison start Indole Carboxylic Acid Solution/Melt crystallization Crystallization under Various Conditions (Solvents, Temperatures, etc.) start->crystallization solids Collection of Solid Forms crystallization->solids ftir FTIR Spectroscopy solids->ftir raman Raman Spectroscopy solids->raman ssnmr Solid-State NMR solids->ssnmr uv_vis UV-Vis/Fluorescence solids->uv_vis comparison Spectral Comparison and Data Tabulation ftir->comparison raman->comparison ssnmr->comparison uv_vis->comparison identification Polymorph Identification and Characterization comparison->identification

Experimental workflow for spectroscopic comparison of polymorphs.

logical_relationship cluster_form Polymorphic Forms cluster_structure Crystal Structure cluster_spectra Spectroscopic Signatures polymorph_a Polymorph A packing_a Crystal Packing A (e.g., Catemer) polymorph_a->packing_a has polymorph_b Polymorph B packing_b Crystal Packing B (e.g., Dimer) polymorph_b->packing_b has spectra_a Distinct Spectroscopic Profile A packing_a->spectra_a results in spectra_b Distinct Spectroscopic Profile B packing_b->spectra_b results in

Logical relationship between polymorphic form and spectroscopic output.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-cyano-1H-indole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-cyano-1H-indole-7-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous substance, taking all necessary precautions to mitigate potential risks based on data from structurally similar compounds.

Hazard Assessment and Safety Precautions

Based on safety data for analogous indole and nitrile compounds, this compound should be presumed to possess the following hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2][3]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Environmental Hazards: Potentially harmful to aquatic life.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Use only in a well-ventilated area or a fume hood.[1][2][3]

Waste Characterization and Segregation

Proper characterization and segregation of waste are the first steps in a compliant disposal process. Do not mix this waste stream with other chemical wastes unless compatibility has been confirmed.[4][5]

Quantitative Data for Waste Profiling

ParameterValue/InformationSource/Method of Determination
Chemical Name This compoundN/A
Physical State Solid (presumed)Visual Inspection
Hazards Acute toxicity, skin/eye irritant, respiratory irritantSDS of analogous compounds[1][2][3]
Container Type High-density polyethylene (HDPE) or glass, with a secure lidGeneral Laboratory Guidelines[4]
Step-by-Step Disposal Protocol
  • Container Selection and Labeling:

    • Select a chemically compatible container with a tightly fitting lid.[4] For solid waste, a wide-mouth HDPE container is suitable.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritation).[4][6]

  • Waste Collection:

    • Collect all waste, including contaminated consumables (e.g., gloves, weighing paper), in the designated hazardous waste container.

    • Ensure the container is kept closed at all times except when adding waste.[4]

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[7]

    • Segregate the container from incompatible materials, such as strong oxidizing agents, strong bases, and strong acids.[2][8]

  • Disposal:

    • Arrange for the disposal of the waste through an approved waste disposal plant or a licensed hazardous waste management company.[1][2][3]

    • Provide the waste disposal vendor with all available information about the waste, including its presumed hazards.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

  • Disposal of Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous waste.

    • After rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste, or as advised by your safety officer.

Emergency Procedures
  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[2]

  • Spills: Sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2][8] Ensure adequate ventilation.

Visualized Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_emergency Emergency Protocol A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Select & Label Waste Container ('Hazardous Waste', Chemical Name, Pictograms) A->B C Collect Waste Chemical & Contaminated Materials B->C D Securely Close Container C->D Container Full or Experiment Complete E Store in Designated, Ventilated Area D->E F Segregate from Incompatibles E->F G Contact Approved Waste Disposal Vendor F->G Ready for Pickup H Provide Waste Information G->H I Follow Institutional & Regulatory Procedures for Handover H->I Spill Spill Occurs Cleanup Cleanup Spill Using Appropriate Procedure Spill->Cleanup Cleanup->C Dispose of Cleanup Materials as Waste

References

Personal protective equipment for handling 3-cyano-1H-indole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides essential personal protective equipment (PPE) recommendations, operational procedures, and disposal plans for the safe handling of 3-cyano-1H-indole-7-carboxylic acid in a laboratory setting. The information is compiled from safety data for structurally similar compounds and general best practices for handling cyanated organic molecules and powdered chemicals.

Hazard Assessment and Key Considerations

  • Toxicity: The presence of the cyano group suggests potential toxicity. Cyanated organic compounds can be harmful if swallowed, absorbed through the skin, or inhaled.[1][2][3] Under acidic conditions, there is a potential for the release of highly toxic hydrogen cyanide gas.

  • Irritation: Similar indole compounds are known to cause skin and eye irritation.[1][4] As a powdered substance, it may also cause respiratory tract irritation.[1][4]

  • Reactivity: The carboxylic acid group may react with bases. The entire molecule may be sensitive to strong oxidizing agents.

Due to these potential hazards, a cautious approach to handling is imperative.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles should be worn at all times to protect against dust particles. A face shield is recommended when there is a risk of splashes or significant dust generation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Given the potential for skin absorption, consider double-gloving, especially for prolonged handling. Dispose of contaminated gloves after use.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact. Ensure it is fully buttoned.
Respiratory Protection N95 Dust Mask or RespiratorFor handling small quantities in a well-ventilated area, an N95 dust mask may be sufficient to prevent inhalation of the powder. For larger quantities or when significant dust is anticipated, a respirator with an appropriate cartridge should be used.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review available safety data for similar compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_workspace Prepare well-ventilated workspace (fume hood) prep_ppe->prep_workspace handling_weigh Weigh the compound carefully to minimize dust prep_workspace->handling_weigh handling_dissolve Dissolve or react the compound handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate surfaces and equipment handling_dissolve->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_ppe Properly doff and dispose of PPE cleanup_waste->cleanup_ppe

Figure 1: Step-by-step workflow for safely handling this compound.

Detailed Experimental Protocol:

  • Preparation:

    • Before beginning work, review all available safety information for indole-3-carboxylic acid and other cyanated indoles.[1][5][6]

    • Put on all required PPE as outlined in the table above.

    • Ensure that all work with the solid compound will be performed in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Handling:

    • When weighing the powdered compound, use a spatula and handle it gently to avoid creating airborne dust.

    • If transferring the powder, do so over a contained surface to catch any spills.

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Cleanup:

    • Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

Waste Segregation and Disposal Workflow:

cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (gloves, weigh paper, etc.) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (solvents, reaction mixtures) liquid_container Labeled Liquid Waste Container (Cyanide Waste) liquid_waste->liquid_container ehs_pickup Arrange for pickup by Environmental Health & Safety solid_container->ehs_pickup liquid_container->ehs_pickup

Figure 2: Logical flow for the proper disposal of waste generated from handling this compound.

Disposal Protocol:

  • Solid Waste: All solid materials that have come into contact with this compound, such as gloves, weigh paper, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container designated for "Cyanide-Containing Waste."

  • Compatibility: Do not mix cyanide-containing waste with acidic waste, as this can lead to the generation of highly toxic hydrogen cyanide gas.

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.